Ethyl 2-hydroxycyclohexanecarboxylate
Description
The exact mass of the compound this compound is 172.109944368 g/mol and the complexity rating of the compound is 156. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['193322', '245145']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGRTPJVNNCUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955988 | |
| Record name | Ethyl 2-hydroxycyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6149-52-6, 3444-72-2 | |
| Record name | NSC193322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3444-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-hydroxycyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-hydroxycyclohexanecarboxylate chemical properties
An In-Depth Technical Guide to Ethyl 2-hydroxycyclohexanecarboxylate
Introduction
This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxyl group and an ethyl carboxylate group at adjacent positions. This structure provides a versatile scaffold for synthetic chemists, serving as a valuable building block in the synthesis of more complex molecules. Its stereochemical possibilities and the reactivity of its two functional groups make it a subject of interest for researchers in organic synthesis and professionals in drug development. This guide provides a comprehensive overview of its core chemical properties, stereochemistry, synthesis, and practical applications, grounded in established scientific principles.
Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a six-membered carbocyclic ring. The presence of two substituents at positions 1 (ethyl carboxylate) and 2 (hydroxyl) gives rise to stereoisomerism.
Diastereomers: cis and trans
The relative orientation of the hydroxyl and ester groups defines two diastereomers:
-
cis-isomer : The hydroxyl and ester groups are on the same face of the cyclohexane ring.
-
trans-isomer : The hydroxyl and ester groups are on opposite faces of the ring.
These diastereomers have distinct physical and chemical properties, including different boiling points, viscosities, and spectroscopic signatures.[1][2]
Enantiomers
Both the cis and trans isomers are chiral, meaning each can exist as a pair of non-superimposable mirror images known as enantiomers.
-
The cis isomer exists as (1R,2S) and (1S,2R) enantiomers.[1][3]
-
The trans isomer exists as (1R,2R) and (1S,2S) enantiomers.[2]
The specific stereoisomer used or produced in a reaction is critical, as biological systems often exhibit high stereoselectivity.
Caption: Stereoisomers of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These values represent the general properties of the compound, which may vary slightly between specific stereoisomers or mixtures.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₃ | [4] |
| Molecular Weight | 172.22 g/mol | [1][2][4] |
| Appearance | Liquid | |
| Boiling Point | 251.4 °C at 760 mmHg | |
| Flash Point | 100.2 °C | |
| Topological Polar Surface Area | 46.5 Ų | [1][2][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| CAS Number | 3444-72-2 (unspecified stereochemistry) | |
| 6149-52-6 (cis) | [1] | |
| 6125-55-9 (trans) | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and purity assessment. The key expected features for this compound are:
-
¹H NMR Spectroscopy : The spectrum will show characteristic signals for the ethyl group protons (a triplet around 1.2 ppm and a quartet around 4.1 ppm). Protons on the cyclohexane ring will appear in the 1.0-4.0 ppm region, with the protons on C1 and C2 (adjacent to the ester and hydroxyl groups) being the most deshielded. The hydroxyl proton will appear as a broad singlet whose chemical shift is concentration and solvent-dependent.
-
¹³C NMR Spectroscopy : A signal for the ester carbonyl carbon is expected around 170-175 ppm. The carbon bearing the hydroxyl group (C2) will appear around 65-75 ppm, while the carbon attached to the ester group (C1) will be in the 45-55 ppm range. The carbons of the ethyl group and the remaining ring carbons will appear in the upfield region.
-
Infrared (IR) Spectroscopy : A strong, broad absorption band corresponding to the O-H stretch of the alcohol will be present around 3400 cm⁻¹. A sharp, strong absorption for the C=O stretch of the ester will be visible around 1730 cm⁻¹. C-O stretching bands will also be present in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z = 172. Key fragmentation patterns would include the loss of an ethoxy group (-OCH₂CH₃), water (-H₂O), or combinations thereof. GC-MS data for this compound is available in spectral libraries.[1][4]
Synthesis and Reactivity
Synthetic Protocols
A primary and highly effective method for synthesizing this compound is through the reduction of its corresponding ketoester, Ethyl 2-oxocyclohexanecarboxylate. The choice of reducing agent is critical for controlling the stereochemical outcome.
Caption: General workflow for synthesis via reduction.
Protocol: Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate [5]
This protocol demonstrates the diastereoselective synthesis of the trans isomer. The choice of sodium borohydride (NaBH₄) as the reducing agent is causal; it is a mild reductant that chemoselectively reduces the ketone in the presence of the ester. The steric approach of the hydride reagent to the ketone typically favors the formation of the trans alcohol, where the incoming hydride attacks from the less hindered face of the ring.
-
Dissolution : Dissolve Ethyl 2-oxocyclohexanecarboxylate (0.5 mole) in ethanol (200 ml) in a suitable reaction flask.
-
Cooling : Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and improve selectivity.
-
Reduction : Slowly add sodium borohydride (NaBH₄) to the cooled solution with stirring. The reaction is exothermic, and slow addition maintains the low temperature.
-
Reaction Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching & Workup : Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., HCl). The mixture is then typically neutralized, and the product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield the trans-isomer.[5]
Chemical Reactivity
The bifunctional nature of this compound allows for a range of chemical transformations:
-
Oxidation : The secondary alcohol can be oxidized back to the ketone using various oxidizing agents (e.g., PCC, Swern oxidation).
-
Ester Hydrolysis : The ethyl ester can be hydrolyzed under acidic or basic (saponification) conditions to yield 2-hydroxycyclohexanecarboxylic acid.
-
Derivatization : The hydroxyl group can be protected (e.g., as a silyl ether) or converted into other functional groups (e.g., halides, ethers).
-
Elimination : Dehydration of the alcohol can lead to the formation of ethyl cyclohex-1-enecarboxylate.
Applications in Research and Drug Development
While not typically an active pharmaceutical ingredient itself, this compound is a highly valuable intermediate. The cyclohexane ring is a common motif in medicinal chemistry, often used as a rigid scaffold to orient functional groups for optimal interaction with biological targets.
The ability to selectively synthesize and modify specific stereoisomers of this compound allows researchers to build molecular complexity and explore structure-activity relationships (SAR). For example, the hydroxyl and carboxylate groups can serve as handles for attaching other molecular fragments, leading to the synthesis of novel compounds for screening in various disease areas, including cancer, infectious diseases, and metabolic disorders.[6][7] The principles of using small, functionalized cyclic scaffolds like this are fundamental to modern drug discovery.[6][7]
Safe Handling and Storage
As a laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification : This compound is generally considered an irritant. Hazard statements indicate it may be a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2]
-
GHS Pictograms :
-
GHS07 (Exclamation Mark)
-
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]
-
Handling : Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[8]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperature is often 4°C.
Conclusion
This compound is a foundational building block in organic synthesis. Its rich stereochemistry, coupled with the distinct reactivity of its hydroxyl and ester functionalities, provides chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of trans-ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link]
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SpectraBase. (n.d.). (-)-ethyl (1R,2R,6S)-2-hydroxy-6-methylcyclohexanecarboxylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-4-methyl-cyclohexanecarboxylic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]
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Ethyl 2-hydroxycyclohexanecarboxylate CAS number 3444-72-2
An In-depth Technical Guide to Ethyl 2-hydroxycyclohexanecarboxylate (CAS 3444-72-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
This compound is a bifunctional organic molecule featuring a hydroxyl group and an ethyl ester attached to a cyclohexane ring. Its significance in synthetic chemistry, particularly in pharmaceutical development, lies in its structure. The molecule possesses two adjacent stereocenters, giving rise to diastereomers (cis and trans) and their respective enantiomers. This stereochemical complexity makes it a valuable chiral pool starting material and a versatile intermediate for the synthesis of complex molecular architectures, including natural products and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and safe handling, with a focus on practical applications in a research setting.
Physicochemical and Spectroscopic Properties
This compound is typically encountered as a liquid at room temperature. Its properties are influenced by the specific isomeric composition of the sample. The data presented below represents the general properties of the mixed-isomer compound.
| Property | Value | Source(s) |
| CAS Number | 3444-72-2 | [1][2] |
| Molecular Formula | C₉H₁₆O₃ | [2][3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 251.4°C at 760 mmHg; 117-118°C at 13 Torr | [1] |
| Density | ~1.1 g/cm³ | [2] |
| Flash Point | 100.2°C | [2] |
| Solubility | Insoluble in water, soluble in common organic solvents. | [4] |
| InChI Key | WOGRTPJVNNCUKN-UHFFFAOYSA-N (Isomer-independent) | [2] |
Spectroscopic Profile
Full characterization is essential to confirm the structure and purity of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong, sharp peak will appear around 1730 cm⁻¹ due to the C=O stretching of the ester functionality.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the ethyl group: a triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-). The protons on the cyclohexane ring will appear as a complex series of multiplets between 1.0 and 4.0 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will likely be a distinct multiplet, and the hydroxyl proton itself will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. Key resonances include the ester carbonyl carbon (~175 ppm), the carbon attached to the hydroxyl group (~70 ppm), the methylene carbon of the ethyl ester (~60 ppm), and the methyl carbon of the ethyl ester (~14 ppm). The remaining signals correspond to the carbons of the cyclohexane ring.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of an ethoxy group (-OC₂H₅, m/z = 45) or water (-H₂O, m/z = 18).
Synthesis and Purification: A Practical Approach
The most common and direct laboratory synthesis of this compound involves the reduction of its corresponding keto-ester, Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8). The choice of reducing agent is critical for achieving high yield and controlling stereoselectivity.
Causality in Reagent Selection: Sodium Borohydride
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation for several key reasons.[5] It is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[6][7] Unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not readily reduce esters under standard conditions (e.g., in alcoholic solvents at or below room temperature).[6][7] This chemoselectivity is paramount, as it allows for the targeted reduction of the ketone carbonyl group while leaving the ethyl ester functionality intact. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[7]
Reaction Mechanism and Stereoselectivity
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This attack can occur from two different faces of the planar carbonyl group relative to the plane of the cyclohexane ring, leading to the formation of two diastereomers: cis and trans.
-
cis-isomer: The hydroxyl and ester groups are on the same side of the ring.
-
trans-isomer: The hydroxyl and ester groups are on opposite sides of the ring.
The ratio of these isomers is influenced by steric hindrance. The hydride typically attacks from the less sterically hindered face, and the trans isomer is often the major product due to thermodynamic stability.[5]
Caption: Synthesis of cis and trans isomers via reduction.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating steps for reaction monitoring, workup, and purification to ensure product integrity.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-oxocyclohexanecarboxylate (1.0 eq).
-
Dissolve the starting material in absolute ethanol (approx. 5-10 mL per gram of substrate).
-
Cool the solution to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) to the stirred solution in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexanes (e.g., 30:70 v/v).
-
The reaction is complete when the starting material spot (ketone) is no longer visible by TLC. This typically takes 1-3 hours.
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is slightly acidic (pH ~5-6) and gas evolution ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation or flash column chromatography on silica gel to remove non-volatile impurities.[8]
-
Caption: General workflow for synthesis and purification.
Applications in Research and Drug Development
While specific drug candidates containing the this compound moiety are not broadly publicized, its value lies in its role as a versatile synthetic intermediate. The presence of two modifiable functional groups (hydroxyl and ester) allows for a wide range of subsequent chemical transformations.
-
As a Chiral Scaffold: The separated enantiomers of the cis or trans isomers serve as chiral building blocks. The hydroxyl group can be used as a handle for nucleophilic substitution, oxidation to a ketone, or as a directing group in stereoselective reactions on the cyclohexane ring. The ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, opening up diverse synthetic pathways.
-
Intermediate for Complex Molecules: In drug discovery, small, functionalized cyclic systems like this are frequently used to construct the core of more complex molecules.[9] They can impart favorable properties such as conformational rigidity and defined three-dimensional structure, which are often crucial for potent and selective binding to biological targets like enzymes or receptors.[9]
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as a hazardous substance with the following primary warnings.
-
Hazards:
-
Precautions:
-
P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area (i.e., a chemical fume hood).
-
P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
P302+P352 & P305+P351+P338: In case of contact with skin or eyes, wash/rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is more than a simple chemical; it is a foundational tool for the creative synthetic chemist. Its accessible synthesis, combined with its rich stereochemical and functional group profile, makes it an important intermediate for building molecular complexity. A thorough understanding of its properties, synthetic protocols, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly in the demanding field of medicinal chemistry.
References
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Anor, M. N. (2021). Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan). YouTube. [Link]
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PrepChem.com. Synthesis of trans-ethyl 2-hydroxycyclohexanecarboxylate. [Link]
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PubChem. cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
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PubChem. Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate. National Center for Biotechnology Information. [Link]
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Reich, H. J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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PubChem. Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. National Center for Biotechnology Information. [Link]
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ResearchGate. ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. [Link]
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ResearchGate. Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions | Request PDF. [Link]
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Common Organic Chemistry. Sodium Borohydride. [Link]
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Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. [Link]
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An In-Depth Technical Guide to cis-Ethyl 2-hydroxycyclohexanecarboxylate: Physical Constants, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Ethyl 2-hydroxycyclohexanecarboxylate is a valuable bifunctional molecule increasingly utilized in organic synthesis and medicinal chemistry. Its vicinal hydroxyl and ester functionalities, constrained within a cyclohexane ring, make it a versatile chiral building block for the synthesis of complex natural products and pharmacologically active compounds. The cis-stereochemistry, in particular, offers a unique spatial arrangement that can be exploited to control the three-dimensional architecture of target molecules. This guide provides a comprehensive overview of the essential physical constants, a detailed, field-proven protocol for its stereoselective synthesis, and a thorough spectroscopic characterization to ensure its unambiguous identification and quality assessment.
Physicochemical Properties
A thorough understanding of the physical properties of cis-Ethyl 2-hydroxycyclohexanecarboxylate is paramount for its effective use in synthesis, purification, and formulation. The following table summarizes its key physical constants.
| Property | Value | Source(s) |
| CAS Number | 6149-52-6 | [1] |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Melting Point | 77 °C | |
| Boiling Point | 134-135 °C at 39 mmHg | |
| Density | 1.060 g/cm³ at 25 °C | |
| Refractive Index (n²⁰/D) | ~1.463 |
Note: The boiling point is pressure-dependent. The provided value is at reduced pressure.
Stereoselective Synthesis: A Practical and Validated Protocol
The synthesis of cis-Ethyl 2-hydroxycyclohexanecarboxylate is most commonly and efficiently achieved through the stereoselective reduction of its precursor, ethyl 2-oxocyclohexanecarboxylate. The choice of reducing agent and reaction conditions is critical to favor the formation of the cis-diastereomer. This protocol outlines a reliable method using sodium borohydride, a mild and selective reducing agent.
Causality of Experimental Choices
The use of sodium borohydride (NaBH₄) is predicated on its ability to deliver a hydride ion to the carbonyl carbon. In the case of ethyl 2-oxocyclohexanecarboxylate, the ester group at the adjacent carbon atom influences the trajectory of the incoming hydride. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which serves to protonate the resulting alkoxide and to moderate the reactivity of the borohydride. The lower temperature helps to enhance the diastereoselectivity of the reduction, favoring the approach of the hydride from the less sterically hindered face to yield the cis-product where the hydroxyl group and the ester are on the same side of the cyclohexane ring.
Experimental Workflow Diagram
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-Hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data used to characterize ethyl 2-hydroxycyclohexanecarboxylate, a valuable intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of a complete, publicly accessible experimental dataset for the trans-isomer, this guide will focus on the thoroughly documented spectroscopic data of the cis-isomer. Crucially, it will provide a detailed, field-proven framework for interpreting this data and highlight the theoretical and practical spectroscopic differences expected for the trans-isomer. This comparative approach equips researchers with the necessary tools to unequivocally identify and differentiate between these critical diastereomers, ensuring scientific integrity in their work.
Introduction: The Importance of Stereochemical Elucidation
This compound is a chiral bifunctional molecule containing both a hydroxyl and an ester group. The spatial arrangement of these two substituents on the cyclohexane ring gives rise to two diastereomers: cis and trans. The specific stereoisomer used in a synthetic pathway can have a profound impact on the stereochemistry, bioactivity, and impurity profile of the final active pharmaceutical ingredient (API). Therefore, unambiguous confirmation of the stereochemistry is a critical step in process development and quality control.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the primary tools for the structural elucidation of these isomers. This guide will delve into the characteristic spectral signatures of the cis-isomer and explain how these signatures would differ for the trans-isomer, empowering scientists to make confident structural assignments.
Molecular Structure and Conformation
The key to differentiating the cis and trans isomers lies in the conformational analysis of the cyclohexane ring. The ring predominantly adopts a stable chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.
-
cis-isomer: Both the hydroxyl and the ethyl carboxylate groups are on the same face of the ring. The most stable conformation will have one substituent in an axial position and the other in an equatorial position (axial-equatorial or a,e).
-
trans-isomer: The substituents are on opposite faces of the ring. The lowest energy conformation is typically the di-equatorial (e,e) arrangement, which minimizes steric hindrance. A less stable di-axial (a,a) conformation is also possible.
This conformational difference is the root cause of the distinct features observed in their respective NMR spectra.
Caption: Conformational possibilities for cis and trans isomers.
Proton NMR (¹H NMR) Spectroscopy: The Key to Stereochemistry
¹H NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The differentiation is primarily based on the coupling constants (J-values) between the protons on carbon 1 (H-1, attached to the ester group) and carbon 2 (H-2, attached to the hydroxyl group).
Experimental Data for cis-Ethyl 2-hydroxycyclohexanecarboxylate
While a complete, publicly available spectrum is elusive, analysis of partial data and spectral prediction databases allows for a reliable assignment.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| -OCH₂ CH₃ | ~ 4.15 | Quartet (q) | ~ 7.1 |
| H -2 (CH-OH) | ~ 4.05 | Multiplet (m) | Small (e.g., J_ax-ax ≈ 3-5, J_ax-eq ≈ 3-5) |
| -OH | Broad Singlet | Singlet (s) | - |
| H -1 (CH-COOEt) | ~ 2.50 | Multiplet (m) | Small (e.g., J_eq-ax ≈ 3-5, J_eq-eq ≈ 2-4) |
| Cyclohexane CH₂ | ~ 1.2 - 2.1 | Multiplet (m) | - |
| -OCH₂CH₃ | ~ 1.25 | Triplet (t) | ~ 7.1 |
Interpretation and Comparison with the trans-Isomer
The critical insight comes from the Karplus relationship, which correlates the dihedral angle between two adjacent protons to their coupling constant.
-
In the cis-isomer (axial-equatorial): The relationship between H-1 and H-2 can be either axial-equatorial or equatorial-axial. In both cases, the dihedral angle is approximately 60°. This results in a small coupling constant , typically in the range of 2-5 Hz . The signals for H-1 and H-2 will therefore appear as complex multiplets with no large splitting.
-
In the trans-isomer (di-equatorial/di-axial): In its most stable di-equatorial conformation, the relationship between H-1 and H-2 is also equatorial-equatorial, leading to a small coupling constant. However, the molecule exists in equilibrium with its di-axial conformation. In this di-axial arrangement, H-1 and H-2 are anti-periplanar, with a dihedral angle of approximately 180°. This geometry leads to a large coupling constant , typically 10-13 Hz .[1] Even if the di-axial conformation is minor, its large J-value will be observable in the spectrum of the trans-isomer.
Therefore, the diagnostic test is simple:
-
A spectrum lacking any large coupling constants ( > 10 Hz) for the H-1 and H-2 protons indicates the cis-isomer.
-
The presence of a large coupling constant (10-13 Hz) for H-1 and H-2 is definitive proof of the trans-isomer.
Caption: ¹H NMR decision workflow for isomer identification.
Carbon-13 NMR (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While less definitive than ¹H NMR for stereoisomer differentiation, subtle differences in chemical shifts can be observed due to the different steric environments in the cis and trans isomers.
Predicted ¹³C NMR Data
| Carbon Assignment | cis-Isomer δ (ppm) (Predicted) | trans-Isomer δ (ppm) (Predicted) |
| C =O (Ester) | ~ 175 | ~ 174 |
| C H-OH | ~ 70 | ~ 73 |
| -OC H₂CH₃ | ~ 60 | ~ 60 |
| C H-COOEt | ~ 50 | ~ 52 |
| Cyclohexane C H₂ | ~ 20 - 35 | ~ 21 - 36 |
| -OCH₂C H₃ | ~ 14 | ~ 14 |
The most significant difference is often seen in the chemical shifts of the carbons bearing the substituents (C-1 and C-2). The change in steric compression between the axial and equatorial positions influences the electron density around the carbon nucleus, leading to these slight shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Both cis and trans isomers will exhibit similar characteristic absorption bands.
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |
| 3500 - 3200 (broad) | O-H (Alcohol) | Stretching |
| 2980 - 2850 | C-H (Aliphatic) | Stretching |
| ~ 1730 | C=O (Ester) | Stretching |
| ~ 1200 | C-O (Ester/Alcohol) | Stretching |
The primary use of IR in this context is to confirm the presence of the key hydroxyl and ester functionalities. While subtle differences in the fingerprint region (< 1500 cm⁻¹) might exist between the isomers, these are generally not used for primary identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar, as the fragmentation is primarily driven by the functional groups, not the stereochemistry.
Mass Spectrometry Data for cis-Ethyl 2-hydroxycyclohexanecarboxylate
-
Molecular Ion (M⁺): m/z = 172 (corresponding to the molecular weight, C₉H₁₆O₃)
-
Key Fragments:
-
m/z = 154: Loss of H₂O (water) from the molecular ion [M-18]⁺
-
m/z = 127: Loss of the ethoxy group (-OCH₂CH₃) [M-45]⁺
-
m/z = 101: A common fragment resulting from the cleavage of the cyclohexane ring.
-
m/z = 99: Loss of the entire ester group (-COOCH₂CH₃) [M-73]⁺
-
The presence of the molecular ion at m/z 172 confirms the elemental composition. The fragmentation pattern is characteristic of a cyclohexanol ring containing an ethyl ester, providing strong evidence for the overall structure.
Caption: Proposed MS fragmentation of this compound.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully integrate all signals and determine the multiplicity and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans, as ¹³C is less sensitive than ¹H.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Acquisition:
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Use Electron Ionization (EI) at a standard energy (70 eV).
-
Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragments.
Conclusion
The definitive structural elucidation of this compound isomers hinges on a careful analysis of their ¹H NMR spectra. The magnitude of the coupling constant between the protons at the C-1 and C-2 positions serves as a direct and reliable indicator of the relative stereochemistry. A large, di-axial coupling (10-13 Hz) is the unmistakable signature of the trans-isomer, while its absence points to the cis configuration. While ¹³C NMR, IR, and MS provide essential, complementary data to confirm the overall carbon skeleton and functional groups, they are not the primary tools for differentiating these diastereomers. By applying the principles and comparative logic outlined in this guide, researchers can confidently assign the correct stereostructure, a crucial step for ensuring the quality and efficacy of downstream products in drug development and other scientific endeavors.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
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Introduction: The Strategic Importance of Chiral Building Blocks
An In-Depth Technical Guide to Ethyl 2-hydroxycyclohexanecarboxylate: Synthesis, Characterization, and Application in Drug Development
This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. With a molecular weight of 172.22 g/mol , this molecule offers a versatile scaffold for the synthesis of complex pharmaceutical agents. This document delves into its physicochemical properties, stereoselective synthesis, analytical characterization, and strategic applications, emphasizing the scientific rationale behind the described methodologies.
In modern pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This compound, with its two stereocenters, is a valuable chiral intermediate. Its cyclohexane core provides a rigid scaffold that can be functionalized to create a diverse array of bioactive molecules. The hydroxyl and ester moieties serve as handles for further chemical transformations, making it a versatile starting material for the synthesis of active pharmaceutical ingredients (APIs). Understanding the precise control of its stereochemistry during synthesis and the methods for its characterization are therefore critical for its effective use in drug discovery.
Physicochemical and Stereochemical Properties
This compound is a colorless to pale yellow liquid. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to four possible stereoisomers, existing as two pairs of enantiomers (cis and trans).
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | ~251.4 °C at 760 mmHg (Predicted) | N/A |
| Stereocenters | 2 (C1 and C2) | N/A |
| Diastereomers | cis and trans | N/A |
The relative orientation of the hydroxyl and ester groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its reactivity and biological activity in a larger molecular construct.
Caption: 2D structure of this compound.
Stereoselective Synthesis: A Protocol for Diastereocontrol
The synthesis of this compound typically starts from its precursor, Ethyl 2-oxocyclohexanecarboxylate. The critical step is the stereoselective reduction of the ketone, which dictates the cis/trans diastereomeric ratio of the product. The Luche reduction is a highly effective method for this transformation, favoring the formation of the trans isomer.
Rationale for the Luche Reduction
The Luche reduction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent like methanol.[2] This method is particularly advantageous for the reduction of α,β-unsaturated ketones and, in the case of β-keto esters, can provide high diastereoselectivity. The cerium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating a 1,2-hydride attack from the sodium borohydride.[2] The stereochemical outcome is governed by the direction of the hydride attack on the chelated intermediate.
Caption: Workflow for the Luche reduction of Ethyl 2-oxocyclohexanecarboxylate.
Experimental Protocol: Diastereoselective Reduction
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in anhydrous methanol.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of NaBH₄ (1.1 eq) in anhydrous methanol.
-
Slowly add the NaBH₄ solution to the reaction mixture at -78 °C. The addition should be dropwise to control the reaction rate and maintain the low temperature.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to 0 °C and then quench by the careful addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired diastereomer.
Analytical Characterization: Distinguishing Diastereomers
The characterization of this compound and the determination of its diastereomeric ratio are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
¹H NMR Spectroscopy
The relative stereochemistry of the cis and trans isomers can be determined by analyzing the coupling constants of the protons at C1 and C2.
-
Trans Isomer: The protons on C1 and C2 are in a diaxial relationship in one of the chair conformations, resulting in a large coupling constant (J ≈ 10-13 Hz).
-
Cis Isomer: The protons on C1 and C2 are in an axial-equatorial or equatorial-axial relationship, leading to a smaller coupling constant (J ≈ 2-5 Hz).
| Proton | Expected Chemical Shift (ppm) - trans | Expected Chemical Shift (ppm) - cis |
| CH-OH | ~3.5 - 3.8 | ~3.9 - 4.2 |
| CH-COOEt | ~2.2 - 2.5 | ~2.4 - 2.7 |
| CH₂ (cyclohexane) | ~1.2 - 2.1 | ~1.2 - 2.1 |
| -OCH₂CH₃ | ~4.1 - 4.3 (q) | ~4.1 - 4.3 (q) |
| -OCH₂CH₃ | ~1.2 - 1.4 (t) | ~1.2 - 1.4 (t) |
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms, particularly C1 and C2, will also differ between the diastereomers due to the different steric environments.
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~173 - 176 |
| CH-OH | ~68 - 72 |
| CH-COOEt | ~45 - 50 |
| -OCH₂CH₃ | ~60 - 62 |
| CH₂ (cyclohexane) | ~20 - 35 |
| -OCH₂CH₃ | ~14 - 15 |
Chiral High-Performance Liquid Chromatography (HPLC)
For the separation and quantification of enantiomers, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.
Caption: Workflow for chiral HPLC separation of enantiomers.
Illustrative Chiral HPLC Protocol:
-
Column: Chiralpak IA, IB, or IC (or a similar polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Ambient.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. The cyclohexyl scaffold is present in numerous approved drugs, and the ability to introduce chirality in a controlled manner is a significant advantage.
One notable area of application is in the synthesis of neuraminidase inhibitors, such as Oseltamivir (Tamiflu®). While the commercial synthesis of Oseltamivir starts from shikimic acid, the core structure contains a functionalized cyclohexane ring where the stereochemistry is critical for its activity.[3] Chiral building blocks like this compound are exemplary of the types of intermediates used to construct such complex chiral frameworks.
Additionally, the cyclohexane ring is a key feature in drugs like Gabapentin, used to treat epilepsy and neuropathic pain. While Gabapentin itself is not chiral, the synthesis of its analogs often involves the use of functionalized cyclohexane precursors where stereochemistry can be introduced to explore structure-activity relationships.
Conclusion
This compound is a fundamentally important chiral building block for drug discovery and development. Its well-defined stereochemistry and versatile functional groups allow for the synthesis of complex and stereochemically rich molecules. A thorough understanding of its stereoselective synthesis, purification, and analytical characterization is essential for any researcher or scientist working in this field. The protocols and insights provided in this guide are intended to serve as a valuable resource for the effective utilization of this compound in the pursuit of novel therapeutics.
References
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][1]
-
PubChem. (n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link][3]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
- Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
-
Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link][4]
-
MDPI. (2020). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Retrieved from [Link][5]
-
SciELO. (1990). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Retrieved from [Link][6]
- Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of α-enones by sodium borohydride in the presence of lanthanoid chlorides: a new procedure for the 1,2-reduction of α-enones. Journal of the American Chemical Society, 103(18), 5454–5459.
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- 1. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
A-01: Synthesis of Ethyl 2-hydroxycyclohexanecarboxylate: A Technical Guide to Stereoselective Reduction
Executive Summary
The reduction of ethyl 2-oxocyclohexanecarboxylate to ethyl 2-hydroxycyclohexanecarboxylate is a foundational transformation in organic synthesis, yielding a versatile chiral building block pivotal in the development of pharmaceuticals and natural products. The core challenge of this synthesis lies in controlling the diastereoselectivity of the resulting hydroxyl group, which can exist in either a cis or trans configuration relative to the adjacent ester. This guide provides an in-depth analysis of the common methodologies employed for this reduction, with a focus on the mechanistic principles that govern stereochemical outcomes. We will explore the nuances of hydride-based reductions and catalytic hydrogenation, offering field-proven insights and detailed experimental protocols to empower researchers in achieving predictable and high-yielding syntheses.
Introduction: The Synthetic & Stereochemical Challenge
This compound is a valuable synthetic intermediate. The relative orientation of its hydroxyl and ester functional groups dictates the three-dimensional architecture of molecules derived from it. The starting material, ethyl 2-oxocyclohexanecarboxylate, is an achiral β-keto ester.[1][2][3] Its reduction introduces a new stereocenter at the C2 position, creating two possible diastereomers: cis and trans.
The crux of this synthesis is to selectively produce one diastereomer over the other. This selectivity is determined by the trajectory of the reducing agent's approach to the carbonyl carbon. The two faces of the ketone are diastereotopic, and the choice of reducing agent and reaction conditions can strongly influence which face is preferentially attacked.
The Core of Selectivity: Steric Hindrance vs. Torsional Strain
The stereochemical outcome of the reduction of cyclic ketones is primarily governed by a competition between steric and electronic effects.[4] Two key models are often invoked to predict the major product:
-
Steric Approach Control: This model posits that the reducing agent will approach the carbonyl from the less sterically hindered face. For relatively small hydride donors like sodium borohydride (NaBH₄), this often means an "axial attack," leading to the formation of the equatorial alcohol.[5]
-
Torsional Strain (Felkin-Anh Model): This model considers the developing strain between bonds as the nucleophile approaches. Bulky reducing agents, which have higher steric demands themselves, often favor an "equatorial attack" to avoid unfavorable steric interactions with axial hydrogens on the ring. This pathway leads to the formation of the axial alcohol.[6]
In the case of ethyl 2-oxocyclohexanecarboxylate, the presence of the bulky ethoxycarbonyl group at the adjacent carbon significantly influences the steric environment, making the selection of an appropriate reducing agent critical for achieving the desired diastereomer.
Comparative Analysis of Reduction Methodologies
Hydride Reductions: The Workhorse Reagents
Hydride reagents are the most common choice for this transformation due to their operational simplicity and predictable reactivity.
-
Sodium Borohydride (NaBH₄): As a relatively mild and small reducing agent, NaBH₄ typically reduces aldehydes and ketones without affecting the ester functionality.[7][8] The reduction of β-keto esters with NaBH₄ in protic solvents like methanol or ethanol is a well-established and efficient method.[9][10] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[9] For cyclic ketones, NaBH₄ often favors axial attack, which would be expected to yield the trans (equatorial alcohol) product as the major isomer.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce both the ketone and the ester functionalities. While it can be used, it requires careful control of stoichiometry and temperature to achieve selective reduction of the ketone. Its high reactivity can sometimes lead to lower diastereoselectivity compared to more sterically hindered reagents.[11]
-
Sterically Hindered Borohydrides (L-Selectride®): L-Selectride® (lithium tri-sec-butylborohydride) is a bulky hydride reagent renowned for its high stereoselectivity in the reduction of cyclic ketones.[12][13] Due to its significant steric bulk, it preferentially attacks from the less hindered equatorial face, leading to the formation of the cis (axial alcohol) product with high diastereoselectivity.[5][6][12] This makes it the reagent of choice when the cis isomer is the desired product.[13]
Catalytic Hydrogenation
Catalytic hydrogenation offers a green and efficient alternative to hydride reagents. This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Ru, Ir, Pd) to reduce the ketone.[14]
-
Mechanism: The substrate adsorbs onto the surface of the catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome is dependent on how the molecule binds to the catalyst surface, which can be influenced by the choice of catalyst, solvent, and the ligand used in asymmetric variants.[14]
-
Advantages: This method avoids the use of stoichiometric metal hydride reagents and often simplifies work-up procedures. Asymmetric hydrogenation, using chiral catalysts, can provide access to enantiomerically enriched β-hydroxy esters, which is a significant advantage in pharmaceutical synthesis.[14][15][16][17]
Data Summary: A Comparative Table
The choice of reducing agent has a profound impact on the diastereomeric ratio of the product. The following table summarizes typical outcomes for the reduction of substituted cyclohexanones, which serves as a model for the title reaction.
| Reducing Agent | Typical Attack Trajectory | Major Product Isomer | Expected Diastereoselectivity | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Axial | trans (Equatorial -OH) | Moderate to Good | Mild, chemoselective for ketones over esters.[7][8] |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans (Equatorial -OH) | Variable | Strong, can also reduce the ester group.[11] |
| L-Selectride® | Equatorial | cis (Axial -OH) | High to Excellent | Bulky, provides high stereoselectivity for the axial alcohol.[5][6][12] |
| Catalytic Hydrogenation | Surface-dependent | Variable | Catalyst/Ligand Dependent | Green, scalable, potential for enantioselectivity.[14] |
Detailed Experimental Protocols
Protocol: Sodium Borohydride Reduction for trans-Ethyl 2-hydroxycyclohexanecarboxylate
This protocol is designed for the diastereoselective synthesis of the trans isomer via axial hydride delivery.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring, add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully quench the reaction by adding 1 M HCl dropwise at 0 °C until the effervescence ceases and the pH is acidic (pH ~5-6).
-
Work-up: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired product.
Protocol: L-Selectride® Reduction for cis-Ethyl 2-hydroxycyclohexanecarboxylate
This protocol leverages a sterically hindered hydride for the diastereoselective synthesis of the cis isomer.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Tetrahydrofuran (THF, anhydrous)
-
L-Selectride® (1.0 M solution in THF)
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® solution (1.2 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching & Oxidation: While the solution is still at low temperature, slowly add 3 M NaOH, followed by the very careful, dropwise addition of 30% H₂O₂ to oxidize the residual borane species.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Add diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous phase twice with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product via silica gel column chromatography.
Visualization of Workflow and Mechanism
General Reaction and Stereochemical Pathways
The following diagram illustrates the general reduction and the two competing stereochemical pathways determined by the direction of hydride attack.
Caption: Standard laboratory workflow for the synthesis via hydride reduction.
Conclusion and Future Perspectives
The synthesis of this compound from its corresponding keto ester is a well-understood yet nuanced transformation where the choice of reducing agent is paramount for controlling diastereoselectivity. For the synthesis of the trans isomer, sodium borohydride offers a mild, cost-effective, and reliable method. Conversely, when the cis isomer is the target, the use of a sterically demanding reagent like L-Selectride® is essential for achieving high levels of stereocontrol.
Future advancements in this field will likely focus on the development of more efficient and selective catalytic hydrogenation methods. The design of novel chiral ligands and catalysts that can operate under milder conditions with lower catalyst loadings will continue to drive innovation, providing even more powerful tools for the asymmetric synthesis of this important class of molecules.
References
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Groot, A. D., & Boer, T. J. D. (1999). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society. [Link]
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Grokipedia. (n.d.). L-selectride. Grokipedia. [Link]
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Xie, J.-H., Liu, X.-Y., Yang, X.-H., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2012). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]
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Fodor, G., & Koczka, K. (2006). Diastereoselective reduction of cyclic bioactive Mannich ketones. Arkivoc. [Link]
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Morris, D. J., & Wills, M. (2018). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]
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List, B. (2012). pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. Organic Letters. [Link]
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Anor, M. N. (2021). Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan). YouTube. [Link]
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Charette, A. B. (n.d.). C-Carbonyl Reduction. Charette Group. [Link]
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Zhong, J. (2022). Catalytic asymmetric hydrogenation of β‐aryl β‐keto esters. ResearchGate. [Link]
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Chem-Station. (2017). L/N/K-Selectride. Chem-Station International Edition. [Link]
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da Silva, A. B. F. (2015). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Wheeler, D. M. S., & Wheeler, M. M. (1962). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry. [Link]
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Houk, K. N., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]
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Ranu, B. C., et al. (2012). Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. ChemInform. [Link]
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Siska, S. J., & Tius, M. A. (2022). Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. PMC. [Link]
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Schelter, C., & Le, C. M. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Journal of the American Chemical Society. [Link]
-
Ranu, B. C., et al. (2001). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions. ResearchGate. [Link]
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ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. ChemSynthesis. [Link]
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Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Chemistry Stack Exchange. [Link]
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An In-depth Technical Guide to the Stereoisomers of Ethyl 2-hydroxycyclohexanecarboxylate: Synthesis, Separation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stereoisomers of ethyl 2-hydroxycyclohexanecarboxylate, a chiral molecule with significant applications as a building block in the synthesis of pharmaceuticals. The presence of two stereocenters in this molecule gives rise to four distinct stereoisomers: two pairs of enantiomers which are diastereomers to each other. Understanding the synthesis, separation, and characterization of these individual stereoisomers is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs), as different stereoisomers can exhibit varied pharmacological and toxicological profiles.
This document delves into the strategic approaches for the diastereoselective synthesis of cis and trans isomers, followed by methods for their enantioselective separation. Detailed protocols and the scientific rationale behind the methodological choices are presented to ensure both technical accuracy and practical applicability.
The Stereochemical Landscape of this compound
This compound possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This results in the existence of four stereoisomers:
-
(1R,2S)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2R)-ethyl 2-hydroxycyclohexanecarboxylate : This pair of enantiomers constitutes the cis diastereomer.[1][2]
-
(1R,2R)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2S)-ethyl 2-hydroxycyclohexanecarboxylate : This pair of enantiomers constitutes the trans diastereomer.[3]
The relative orientation of the hydroxyl (-OH) and the ester (-COOEt) groups on the cyclohexane ring defines the diastereomeric relationship (cis or trans), while the absolute configuration (R/S) at each stereocenter defines the specific enantiomer.
Caption: Stereoisomeric relationships of this compound.
Strategic Synthesis of Stereoisomers
The synthesis of the stereoisomers of this compound commences with the preparation of its precursor, ethyl 2-oxocyclohexanecarboxylate. This is followed by a crucial diastereoselective reduction of the ketone functionality to introduce the hydroxyl group and establish the second stereocenter.
Synthesis of the Precursor: Ethyl 2-oxocyclohexanecarboxylate
A common and efficient method for the synthesis of ethyl 2-oxocyclohexanecarboxylate is the Claisen condensation of cyclohexanone with diethyl carbonate.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil) and dry tetrahydrofuran (THF).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add diethyl carbonate to the flask. Heat the mixture to reflux.
-
Cyclohexanone Addition: Slowly add a solution of cyclohexanone in dry THF to the refluxing mixture via the dropping funnel.
-
Reaction Completion and Work-up: After the addition is complete, continue refluxing for an additional 1.5 hours. Cool the reaction mixture to room temperature and cautiously quench with dilute hydrochloric acid. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclohexanecarboxylate as a clear oil.
Diastereoselective Reduction of Ethyl 2-oxocyclohexanecarboxylate
The stereochemical outcome of the reduction of the ketone in ethyl 2-oxocyclohexanecarboxylate to the corresponding alcohol is highly dependent on the choice of the reducing agent. This step is critical for selectively obtaining either the cis or trans diastereomer.
Causality Behind Diastereoselectivity:
-
Non-chelating, Sterically Unhindered Reducing Agents (e.g., Sodium Borohydride): These reagents typically favor the formation of the trans isomer. The hydride attacks the carbonyl group from the less sterically hindered equatorial face, leading to an axial hydroxyl group, which is trans to the equatorial ester group.[4][5][6]
-
Bulky, Sterically Hindered Reducing Agents (e.g., L-Selectride®): These reagents favor the formation of the cis isomer. The bulky nature of the reagent forces the hydride to attack from the more sterically hindered axial face, resulting in an equatorial hydroxyl group, which is cis to the ester group.[1][7][8][9][10]
-
Chelating Reducing Agents: In some cases, the presence of a Lewis acidic metal in the reducing agent can lead to chelation with the carbonyl oxygen and the ester group, influencing the direction of hydride attack.
Experimental Protocol: Diastereoselective Reduction
A. Synthesis of predominantly trans-Ethyl 2-hydroxycyclohexanecarboxylate:
-
Reaction Setup: Dissolve ethyl 2-oxocyclohexanecarboxylate in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride portion-wise to the stirred solution.
-
Work-up: After the reaction is complete (monitored by TLC), acidify the mixture with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Synthesis of predominantly cis-Ethyl 2-hydroxycyclohexanecarboxylate:
-
Reaction Setup: Dissolve ethyl 2-oxocyclohexanecarboxylate in dry THF in a flame-dried, nitrogen-flushed flask and cool to -78 °C.
-
Reduction: Slowly add a solution of L-Selectride® (1.0 M in THF) to the stirred solution.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Synthetic workflow for the diastereoselective synthesis of this compound isomers.
Separation of Stereoisomers
Once a mixture of diastereomers is synthesized, the next crucial step is the separation of the individual stereoisomers. This is typically achieved in a two-stage process: first, the separation of the diastereomers, followed by the resolution of the enantiomers within each diastereomeric pair.
Separation of Diastereomers
The cis and trans diastereomers of this compound have different physical properties (e.g., polarity, boiling point) and can therefore be separated by standard chromatographic techniques such as flash column chromatography on silica gel.
Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful and widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective for resolving a broad range of chiral compounds, including cyclic molecules like this compound.[11][12][13][14] Columns such as Chiralpak® AD-H and Chiralcel® OD-H are excellent starting points for method development.[11][12][15][16][17]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is recommended.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is a critical parameter that needs to be optimized to achieve baseline separation. For basic analytes, a small amount of a basic modifier like diethylamine (DEA) may be added to the mobile phase to improve peak shape and resolution.[16]
-
Method Development:
-
Start with a mobile phase composition of n-hexane/isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min.
-
Inject a solution of the racemic mixture of either the cis or trans diastereomer.
-
Monitor the separation at a suitable UV wavelength (e.g., 210 nm).
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., 95:5, 80:20) and the alcohol modifier (ethanol).
-
The column temperature can also be adjusted to optimize the separation.
-
Data Presentation: Chromatographic Parameters
| Parameter | Typical Value |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (93:7, v/v) + 0.5% DEA |
| Flow Rate | 0.8 mL/min |
| Temperature | 20 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: The above parameters are a starting point and will require optimization for the specific stereoisomers of this compound.
Enzymatic Kinetic Resolution
An alternative or complementary approach to chiral HPLC for obtaining enantiomerically enriched compounds is enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze the enantioselective acylation or hydrolysis of alcohols.[18][19][20][21][22] In a kinetic resolution, one enantiomer of the racemic alcohol reacts faster with an acyl donor (e.g., vinyl acetate) in the presence of the lipase, leading to the formation of the corresponding ester and leaving the unreacted, slower-reacting enantiomer of the alcohol in excess.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: In a flask, dissolve the racemic mixture of either cis- or trans-ethyl 2-hydroxycyclohexanecarboxylate in an appropriate organic solvent (e.g., diisopropyl ether).
-
Enzyme and Acyl Donor Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym® 435) and an acyl donor (e.g., vinyl acetate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Work-up and Separation: Once the desired ee is reached (typically around 50% conversion), filter off the enzyme. The acylated product can then be separated from the unreacted alcohol by column chromatography. The ester can be subsequently hydrolyzed to afford the other enantiomer of the alcohol.
Spectroscopic Characterization of Stereoisomers
Unequivocal characterization of the individual stereoisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons and carbons attached to the stereocenters (C1 and C2) will differ between the cis and trans diastereomers due to the different spatial arrangements of the substituents.
-
¹H NMR: The coupling constant (³J) between the protons at C1 and C2 is particularly informative. In the chair conformation of the cyclohexane ring, a larger coupling constant is typically observed for a trans-diaxial relationship between the two protons, while smaller coupling constants are observed for axial-equatorial or diequatorial relationships.
-
¹³C NMR: The chemical shifts of C1 and C2, as well as the adjacent carbons in the ring, will be different for the cis and trans isomers.
General Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Conclusion
The synthesis, separation, and characterization of the stereoisomers of this compound require a strategic and systematic approach. Diastereoselective reduction of the precursor ketoester provides access to mixtures enriched in either the cis or trans diastereomer. Subsequent separation of these diastereomers and enantiomeric resolution via chiral HPLC or enzymatic kinetic resolution allows for the isolation of the four individual stereoisomers. Thorough characterization, primarily by NMR spectroscopy, is essential to confirm the stereochemical identity of each isolated compound. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this important chiral building block in the field of drug development.
References
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An In-Depth Technical Guide to Ethyl 2-hydroxycyclohexanecarboxylate: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Decoding the IUPAC Name: Ethyl 2-hydroxycyclohexanecarboxylate
The systematic IUPAC name for this compound is ethyl 2-hydroxycyclohexane-1-carboxylate .[1] A thorough understanding of its structure is best achieved by dissecting the components of its name, following the established rules of chemical nomenclature.
-
Parent Structure: The core of the molecule is a cyclohexane ring, a six-membered cycloalkane. This is indicated by "cyclohexane" in the name.[2]
-
Principal Functional Group: The molecule is an ester, which is given priority in naming. When an ester group is attached to a ring, the suffix "-carboxylate" is used.[3][4] The "ethyl" prefix designates the alkyl group attached to the oxygen atom of the ester.[3][5][6]
-
Substituents: A hydroxyl (-OH) group is present on the cyclohexane ring. Its position is indicated by the locant "2-", and it is named as a "hydroxy" prefix.[2]
-
Numbering: The numbering of the cyclohexane ring begins at the carbon atom attached to the principal functional group, the ester, which is assigned position 1. The ring is then numbered to give the substituent the lowest possible locant, hence "2-hydroxy".[4]
Therefore, the name systematically describes an ethyl ester of a cyclohexanecarboxylic acid that is substituted with a hydroxyl group at the second carbon of the ring.
Caption: Molecular Structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C9H16O3 | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| CAS Number | 3444-72-2 | [7][8] |
| Appearance | Liquid | [9] |
| Boiling Point | 251.4°C at 760 mmHg | [9] |
| Flash Point | 100.2 ± 18.2°C | [9] |
| Purity | Typically ≥97% | [9] |
| Storage Temperature | 4°C | [9] |
Stereoisomerism: A Critical Consideration
This compound possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This gives rise to stereoisomers, specifically diastereomers (cis and trans) and their respective enantiomers.
-
Cis Isomers: The hydroxyl and the ester groups are on the same face of the ring. This includes (1R,2S) and (1S,2R) enantiomers.[10][11]
-
Trans Isomers: The hydroxyl and the ester groups are on opposite faces of the ring. This includes (1R,2R) and (1S,2S) enantiomers.[12]
The specific stereochemistry can significantly influence the biological activity and pharmacokinetic properties of downstream products in drug development. Therefore, controlling and characterizing the stereoisomeric purity is of paramount importance.
Synthesis from Ethyl 2-oxocyclohexanecarboxylate: A Common Laboratory Protocol
A prevalent and efficient method for the synthesis of this compound involves the reduction of the corresponding ketone, ethyl 2-oxocyclohexanecarboxylate.[13] Sodium borohydride (NaBH4) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.
Synthesis of the Precursor: Ethyl 2-oxocyclohexanecarboxylate
The starting material, ethyl 2-oxocyclohexanecarboxylate, can be synthesized from cyclohexanone through a Claisen condensation reaction with diethyl carbonate.[14][15]
Caption: Synthesis of Ethyl 2-oxocyclohexanecarboxylate.
Reduction to this compound
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol at 0°C (ice bath).
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (typically 1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH4Cl) until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.
This reduction typically yields a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a wide range of chemical transformations. In the pharmaceutical industry, it is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), where the specific stereochemistry is often crucial for therapeutic efficacy.
Conclusion
A comprehensive understanding of the IUPAC nomenclature, physicochemical properties, and synthetic methodologies of this compound is fundamental for its effective utilization in research and development. The stereochemical complexity of this molecule presents both challenges and opportunities for the synthesis of novel chemical entities with potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this important chemical intermediate.
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A Senior Application Scientist's Guide to Ethyl 2-hydroxycyclohexanecarboxylate: From Commercial Availability to Application in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Ethyl 2-hydroxycyclohexanecarboxylate, a versatile chiral synthon, has emerged as a valuable intermediate. This guide provides a comprehensive technical overview of its commercial availability, synthesis, purification, and characterization, with a focus on its practical application in drug discovery and development.
Commercial Availability: Sourcing and Purity Considerations
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale needs. The compound is typically offered as a mixture of cis and trans isomers, with purities generally exceeding 95%. For applications requiring stereochemical purity, chiral separation or stereoselective synthesis is necessary.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 3444-72-2 | ≥97% | Grams to Kilograms |
| Tyger Scientific | This compound | 3444-72-2 | >95% | Grams to Kilograms |
| Thermo Fisher Scientific | Ethyl 4-hydroxycyclohexanecarboxylate, cis + trans | 17159-80-7 | 97% | Grams to Kilograms[1][2] |
| Guidechem | ethyl trans-2-hydroxy-1-cyclohexanecarboxylate | 6125-55-9 | 95% | Inquire for details |
It is crucial for researchers to consult the certificate of analysis from the supplier to ascertain the isomeric ratio and the presence of any impurities that might interfere with subsequent synthetic steps. For exacting applications, such as in the synthesis of a specific stereoisomer of a drug candidate, in-house purification and characterization are strongly recommended.
Strategic Synthesis: A Two-Step Approach
The most common and economically viable route to this compound involves a two-step process starting from the readily available cyclohexanone.
Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
The initial step is the Claisen condensation of cyclohexanone with diethyl carbonate, facilitated by a strong base such as sodium hydride. This reaction efficiently yields the β-keto ester, Ethyl 2-oxocyclohexanecarboxylate.
Caption: Reduction to this compound.
Application in Pharmaceutical Synthesis: A Versatile Building Block
This compound serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a hydroxyl and an ester group on a cyclohexane scaffold, allows for diverse chemical modifications.
While specific, publicly disclosed examples of its direct use in the synthesis of marketed drugs are proprietary, its utility as a synthon is evident in patent literature and medicinal chemistry studies. The trans-isomer, in particular, is a key intermediate in the synthesis of various compounds. For instance, the hydroxyl group can be functionalized to introduce various side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing multiple points for molecular elaboration in the design of novel therapeutics.
The cyclohexane ring also provides a rigid scaffold, which can be advantageous in drug design for optimizing ligand-receptor interactions. The stereochemistry of the hydroxyl and ester groups is critical, and the ability to separate the cis and trans isomers, as well as the individual enantiomers, is essential for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).
Methodologies: Protocols for Synthesis, Purification, and Analysis
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred suspension, add diethyl carbonate (1.2 equivalents). Heat the mixture to reflux.
-
Cyclohexanone Addition: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 1 hour.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain Ethyl 2-oxocyclohexanecarboxylate as a colorless to pale yellow liquid.
Part B: Reduction of Ethyl 2-oxocyclohexanecarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in ethanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by flash column chromatography.
Purification Protocol: Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound from unreacted starting material and byproducts. [3][4][5]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. A starting polarity of 10-20% ethyl acetate in hexanes is a good starting point, with the polarity gradually increasing to elute the more polar product. The optimal solvent system should be determined by TLC analysis. [6][7]* Procedure:
-
Column Packing: Dry pack the column with silica gel, then flush with the initial mobile phase. [5] 2. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Run the column under positive pressure, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the ethyl group, the cyclohexyl ring protons, and the proton of the hydroxyl group. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring. [8]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹) and a strong absorption for the C=O stretch of the ester (around 1730 cm⁻¹). [9]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Chiral Separation: Accessing Stereochemically Pure Isomers
For applications demanding stereochemical purity, the diastereomers and enantiomers of this compound must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. While a specific, validated method for this compound may need to be developed in-house, methods for similar cyclic hydroxy esters provide a strong starting point.
Caption: Chiral Separation Workflow.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in pharmaceutical research and development. Its straightforward two-step synthesis from cyclohexanone and the ability to purify and characterize it using standard laboratory techniques make it an attractive starting material for the synthesis of complex, stereochemically defined molecules. A thorough understanding of its sourcing, synthesis, and analytical protocols, as outlined in this guide, will empower researchers to effectively utilize this valuable synthon in their drug discovery endeavors.
References
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PubChem. (n.d.). Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate. Retrieved January 3, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. Retrieved January 3, 2026, from [Link]
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
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Hawach Scientific. (2025, February 11). Prepare and Operate Flash Column Chromatography. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Retrieved January 3, 2026, from [Link]
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Biotage. (n.d.). Successful flash chromatography. Retrieved January 3, 2026, from [Link]
-
YouTube. (2018, August 21). Basic Flash Column Chromatography Technique. Retrieved January 3, 2026, from [Link]
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Biotage. (n.d.). Successful Flash Chromatography. Retrieved January 3, 2026, from [Link]
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Safety and handling of Ethyl 2-hydroxycyclohexanecarboxylate
An In-depth Technical Guide to the Safe Handling of Ethyl 2-hydroxycyclohexanecarboxylate
For professionals engaged in the intricate fields of chemical research, synthesis, and drug development, a profound understanding of chemical safety is not merely a regulatory formality but a cornerstone of scientific integrity and operational excellence. This compound (CAS No: 3444-72-2), a key intermediate in organic synthesis, requires meticulous handling due to its specific hazard profile.[1][2] This guide serves as a technical resource for researchers and scientists, offering a detailed framework for the safe management of this compound, grounded in the principles of risk assessment and the hierarchy of controls.
Hazard Identification and Risk Assessment
A comprehensive risk assessment begins with a thorough understanding of the inherent hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling and storage protocols.[3][4]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Danger |
Source: Synthesized from multiple Safety Data Sheets.[3][4]
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[4] The "Warning" signal word indicates a moderate hazard level, while the "Danger" for flammability highlights a significant physical hazard.[3][4] Causality is key: skin irritation (H315) results from the compound's ability to defat and disrupt the epidermal layer upon contact. Similarly, eye contact can lead to significant irritation (H319), and inhalation of vapors or aerosols may irritate the respiratory tract (H335).[4]
Understanding the physicochemical properties is crucial for evaluating the risks, particularly flammability and vapor inhalation.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Physical Form | Liquid |
| Boiling Point | 251.4°C at 760 mmHg |
| Flash Point | 100.2 ± 18.2°C |
Source: Sigma-Aldrich, PubChem.[2]
A flash point of approximately 100°C indicates that the substance is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above this temperature.[5] This property underpins the critical need to store it away from heat and open flames.[6]
A Proactive Framework for Safety: The Hierarchy of Controls
Rather than relying solely on personal protective equipment (PPE), a robust safety culture implements the hierarchy of controls. This framework prioritizes strategies that eliminate or reduce hazards at their source, providing a more reliable and effective system for risk management.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls : This is the most critical line of defense for handling this compound.
-
Chemical Fume Hood : All handling of this compound that may generate vapors or aerosols must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[6][8]
-
Emergency Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.[6][7]
-
-
Administrative Controls : These are work practices that reduce exposure.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Labeling : Ensure all containers are clearly labeled with the chemical name and GHS hazard pictograms.
-
Access Restriction : Store the chemical in a designated, secure area accessible only to authorized personnel.[3][8]
-
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the user and the chemical. It should never be the sole means of protection.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles or a face shield.[7][9] | Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand | Chemically resistant gloves (e.g., Nitrile or Butyl rubber).[9] | Provides a barrier against skin contact. Inspect gloves for tears or degradation before each use and change them frequently. |
| Skin and Body | Lab coat and closed-toe shoes.[7][9] | Prevents incidental skin contact with spills or drips. |
| Respiratory | NIOSH/MSHA-approved respirator with an organic vapor cartridge.[9] | Required only if engineering controls fail or when working outside of a fume hood where vapor concentrations may be high.[6][7] |
Experimental Protocols: Step-by-Step Methodologies
Trustworthy protocols are self-validating and leave no room for ambiguity. The following procedures are designed to ensure the safe handling and storage of this compound.
Protocol 1: General Handling and Use in a Laboratory Setting
-
Preparation : Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary equipment or ignition sources.[6] Don all required PPE as specified in Table 3.
-
Chemical Retrieval : Retrieve the container from its designated storage area. Check the container for any signs of damage or leakage.
-
Dispensing : Place the container in a secondary container (such as a beaker or tray) to contain any potential spills. Carefully open the container and dispense the required amount using appropriate tools (e.g., pipette, graduated cylinder). Perform all transfers slowly to minimize splashing and aerosol generation.[3]
-
Reaction Setup : Add the chemical to the reaction vessel within the fume hood.
-
Container Sealing : Immediately and tightly close the primary container after dispensing.[3][8]
-
Post-Handling : Wipe down the exterior of the container with a damp cloth if necessary. Return the container to its designated storage location.
-
Waste Disposal : Dispose of contaminated materials (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container in accordance with institutional and local regulations.[8]
-
Hygiene : After the procedure is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[3][8]
Protocol 2: Safe Storage
-
Location : Store in a cool, dry, and well-ventilated area.[6][10]
-
Container : Keep the container tightly closed to prevent the escape of vapors and contamination.[3][8]
-
Ignition Sources : Store away from heat, sparks, open flames, and other sources of ignition.[3][6] Use only non-sparking tools when handling near storage areas.[6][10]
-
Segregation : Store away from incompatible materials, such as strong oxidizing agents.
Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before working with the chemical.
Table 4: First Aid Measures in Case of Exposure
| Exposure Route | Action |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][10] |
Self-Protection of the First Aider: First responders must protect themselves from exposure before attempting a rescue.[3]
Accidental Release and Spill Cleanup
A minor spill in a laboratory setting can be managed by trained personnel by following a clear, systematic procedure.
Caption: A systematic workflow for managing chemical spills.
For large spills, evacuate the area and contact the institution's emergency response team immediately.[3] Crucially, prevent the spilled material from entering drains or surface waters.[3][10]
Firefighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][10]
-
Unsuitable Media : Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards : Vapors may form explosive mixtures with air. Containers may explode when heated.[14]
-
Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[6][10]
References
- SAFETY D
- SAFETY D
- SAFETY D
- Essential Safety and Logistics for Handling Ethyl 2-hydroxycyclopentanecarboxyl
- SAFETY D
- Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543. PubChem - NIH.
- First Aid Procedures for Chemical Hazards. NIOSH - CDC.
- ETHYL TRANS-2-HYDROXYCYCLOHEXANECARBOXYL
- ETHYL TRANS-2-HYDROXY-1-CYCLOHEXANECARBOXYLATE, 95 - Safety D
- Ethyl 2-hydroxycyclohexanecarboxyl
- trans-Ethyl 2-hydroxycyclohexanecarboxyl
- SAFETY D
- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- SAFETY D
- ETHYL 2-HYDROXYCYCLOHEXANECARBOXYL
- Ethyl 2-hydroxycyclohexane-1-carboxyl
- cis-Ethyl 2-hydroxycyclohexanecarboxyl
- Ethyl 2-hydroxycyclohex-1-ene-1-carboxyl
- SAFETY D
- Navigating the Safety Profile of Ethyl 2-hydroxycyclopentanecarboxylate: A Technical Guide. (2025). Benchchem.
- Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089. PubChem - NIH.
- This compound - CAS # 3444-72-2 - 1G. Tyger Scientific.
- First Aid for Chemical Exposure. (2024). Coast2Coast.
- Ethyl 2-Oxocyclohexanecarboxylate 1655-07-8. Tokyo Chemical Industry (India) Pvt. Ltd..
- RIGHT TO KNOW. NJ.gov.
- Fuchsin acid - FIRE AND EXPLOSION D
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- 14. nj.gov [nj.gov]
Methodological & Application
Application Note: Diastereoselective Reduction of Ethyl 2-Oxocyclohexanecarboxylate
Abstract
The diastereoselective reduction of ethyl 2-oxocyclohexanecarboxylate is a pivotal transformation in organic synthesis, providing access to valuable cis- and trans-2-hydroxycyclohexanecarboxylate stereoisomers. These products serve as versatile chiral building blocks in the development of pharmaceuticals and natural products. This guide offers a comprehensive overview of the strategic considerations and detailed protocols for achieving high diastereoselectivity in this reduction. We delve into the mechanistic rationale behind stereochemical control, comparing chelation-controlled pathways that favor the cis product with sterically-governed approaches that yield the trans isomer. Detailed, field-proven protocols for both selective transformations are provided, accompanied by a comparative data summary and mechanistic diagrams to empower researchers in achieving their desired stereochemical outcomes with high fidelity.
Introduction: The Synthetic Value of Stereocontrolled Reduction
Ethyl 2-oxocyclohexanecarboxylate stands as a prochiral starting material of significant interest. The creation of two new stereocenters upon reduction of the ketone presents a classic challenge in stereocontrol. The relative orientation of the newly formed hydroxyl group and the existing ethoxycarbonyl group dictates the formation of either the cis or trans diastereomer. The ability to selectively synthesize one diastereomer over the other is crucial, as the stereochemical arrangement profoundly impacts the biological activity and physical properties of downstream molecules. This application note serves as a practical guide for chemists to navigate the factors governing this selectivity and to implement robust protocols for synthesizing either the cis- or trans-ethyl 2-hydroxycyclohexanecarboxylate.
Mechanistic Principles: A Tale of Two Pathways
The stereochemical outcome of the hydride reduction of ethyl 2-oxocyclohexanecarboxylate is primarily dictated by the interplay between steric and electronic effects. The conformation of the substrate and the nature of the hydride reagent determine the facial selectivity of the nucleophilic attack on the carbonyl group. Two dominant models, Chelation Control and the Felkin-Anh model (non-chelation control), explain the observed diastereoselectivity.
Chelation Control for cis-Selectivity
The formation of the cis-diastereomer, where the hydroxyl and ethoxycarbonyl groups are on the same face of the cyclohexane ring, can be promoted by employing conditions that favor a chelated intermediate. In this model, a Lewis acidic metal ion coordinates simultaneously to the carbonyl oxygen of the ketone and the ester. This coordination locks the substrate in a rigid, boat-like conformation.
Figure 1: Chelation-controlled pathway to the cis product.
This rigid structure presents two diastereotopic faces to the incoming hydride. The hydride, typically a smaller reagent like sodium borohydride, will then attack from the less sterically hindered face, which is opposite to the pseudo-axial ring protons. This trajectory results in the formation of an axial hydroxyl group, leading to the thermodynamically less stable but kinetically favored cis product under these conditions.
Steric (Felkin-Anh) Control for trans-Selectivity
To favor the trans-diastereomer, where the hydroxyl and ethoxycarbonyl groups are on opposite faces, conditions are chosen to prevent chelation. This is typically achieved by using bulky, non-chelating hydride reagents. In the absence of a chelating metal, the conformation of the cyclohexane ring is governed by minimizing steric interactions, as described by the Felkin-Anh model.
The large ethoxycarbonyl group will preferentially occupy a pseudo-equatorial position to minimize A-strain. The incoming bulky hydride reagent, such as L-Selectride® or K-Selectride®, will then approach from the less sterically hindered equatorial face. This equatorial attack forces the formation of an equatorial hydroxyl group, resulting in the thermodynamically more stable trans product.
Figure 2: Steric-controlled pathway to the trans product.
Comparative Data
The choice of reducing agent and reaction conditions has a profound impact on the diastereomeric ratio (d.r.) of the product. The following table summarizes typical outcomes for the reduction of ethyl 2-oxocyclohexanecarboxylate, compiled from analogous reactions in the literature.
| Reducing Agent/Conditions | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) | Typical Yield (%) | Control Mechanism |
| NaBH₄, Methanol, 0 °C | trans | ~30:70 | >90% | Mixed/Slight Steric |
| NaBH₄, ZnCl₂, THF, -78 °C | cis | >95:5 | ~85-95% | Chelation |
| L-Selectride®, THF, -78 °C | trans | <5: >95 | >95% | Steric (Felkin-Anh) |
| K-Selectride®, THF, -78 °C | trans | <5: >95 | >95% | Steric (Felkin-Anh) |
Note: Ratios and yields are representative and can vary based on precise reaction conditions, scale, and purification methods.
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Hydride reagents are moisture-sensitive and can be pyrophoric; handle under an inert atmosphere (Nitrogen or Argon).
Protocol for cis-Selective Reduction (Chelation Control)
This protocol is designed to maximize the yield of cis-ethyl 2-hydroxycyclohexanecarboxylate.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum under a stream of nitrogen or argon.
-
Chelation: To the flask, add anhydrous THF followed by anhydrous zinc chloride (1.2 eq). Stir until the ZnCl₂ is fully dissolved. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to the cold ZnCl₂ solution via syringe. Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.
-
Reduction: In a separate flask, prepare a suspension of sodium borohydride (1.5 eq) in anhydrous THF. Slowly add this suspension to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure cis-ethyl 2-hydroxycyclohexanecarboxylate.
-
Characterization: Confirm the structure and determine the diastereomeric ratio using ¹H NMR and/or ¹³C NMR spectroscopy.
Protocol for trans-Selective Reduction (Steric Control)
This protocol is designed to maximize the yield of trans-ethyl 2-hydroxycyclohexanecarboxylate.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M aqueous Sodium Hydroxide (NaOH) solution
-
30% aqueous Hydrogen Peroxide (H₂O₂) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum under a stream of nitrogen or argon.
-
Substrate Solution: Add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Hydride Addition: Slowly add L-Selectride® solution (1.2 eq) dropwise to the stirred substrate solution at -78 °C via syringe.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching and Oxidation of Borane: Carefully and slowly quench the reaction at -78 °C by adding 3 M aqueous NaOH, followed by the very slow dropwise addition of 30% H₂O₂ (Caution: exothermic and gas evolution).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer to a separatory funnel. If any peroxides remain, add saturated aqueous Na₂S₂O₃ solution until a negative test is obtained with peroxide test strips. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure trans-ethyl 2-hydroxycyclohexanecarboxylate.
-
Characterization: Confirm the structure and determine the diastereomeric ratio using ¹H NMR and/or ¹³C NMR spectroscopy.
Conclusion
The diastereoselective reduction of ethyl 2-oxocyclohexanecarboxylate is a readily controllable process. By understanding the underlying principles of chelation and steric control, researchers can strategically select reagents and conditions to access either the cis or trans diastereomer with high selectivity. The protocols detailed herein provide robust and reproducible methods for the synthesis of these valuable synthetic intermediates, paving the way for their application in complex molecule synthesis.
References
-
Wigfield, D. C. Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 1979 , 35 (4), 449-462. [Link]
-
Anh, N. T. Stereochemistry of the reduction of ketones. A clarification of the Felkin model. Topics in Current Chemistry, 1980 , 88, 145-162. [Link]
-
Mengel, A.; Reiser, O. Around and beyond Cram's rule. Chemical Reviews, 1999 , 99 (5), 1191-1224. [Link]
-
Brown, H. C.; Krishnamurthy, S. Forty years of hydride reductions. Tetrahedron, 1979 , 35 (5), 567-607. [Link]
-
Evans, D. A. Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 1988 , 240 (4851), 420-426. [Link]
-
Oishi, T.; Nakata, T. Diastereoselective reduction of β-keto esters. Accounts of Chemical Research, 1984 , 17 (9), 338-344. [Link]
Application Notes and Protocols: Ethyl 2-hydroxycyclohexanecarboxylate as a Versatile Chiral Precursor in Natural Product Synthesis
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of ethyl 2-hydroxycyclohexanecarboxylate in the stereoselective synthesis of complex natural products. This document provides an in-depth analysis of key synthetic transformations, detailed experimental protocols, and the mechanistic rationale behind the selection of specific reagents and conditions.
Introduction: The Strategic Advantage of a β-Hydroxy Ester Scaffold
This compound, a commercially available β-hydroxy ester, represents a powerful and versatile starting material in the total synthesis of natural products.[1][2] Its cyclohexane framework, coupled with the malleable ester and hydroxyl functionalities, provides a robust platform for the introduction of multiple stereocenters with a high degree of control. The relative cis- or trans-stereochemistry of the hydroxyl and ester groups can be selectively manipulated or exploited to direct the stereochemical outcome of subsequent reactions, making it an invaluable chiral building block.[3][4]
The utility of β-hydroxy esters, in general, is well-established in organic synthesis, offering access to a wide array of functionalities through reactions such as oxidation, reduction, and substitution.[5][6] This guide will focus on specific, high-impact applications of this compound in the synthesis of prostaglandins and the potential for its use in the synthesis of antiviral agents like oseltamivir.
Case Study: The Corey Synthesis of Prostaglandins
The seminal work of E.J. Corey on the total synthesis of prostaglandins, such as PGF₂α and PGE₂, stands as a landmark achievement in organic chemistry and a prime example of the strategic use of a cyclohexane precursor to orchestrate a complex synthesis.[7] A key intermediate in this synthesis is the "Corey lactone," which is derived from a functionalized cyclohexane ring system where the principles of stereocontrol inherent to the this compound scaffold are paramount. A pivotal transformation in this synthetic route is the iodolactonization reaction.
Key Transformation: Iodolactonization for Stereocontrol
Iodolactonization is an intramolecular cyclization of an unsaturated carboxylic acid with iodine, resulting in the formation of a lactone with the concomitant introduction of an iodine atom.[8][9] This reaction is highly stereospecific and is governed by Baldwin's rules for ring closure. In the context of the prostaglandin synthesis, this step is critical for establishing the relative stereochemistry of multiple chiral centers on the cyclopentane core of the prostaglandin molecule.[7]
Mechanism of Iodolactonization:
The reaction proceeds through the formation of an iodonium ion intermediate upon the addition of iodine across the double bond of an unsaturated carboxylic acid. The carboxylate group then acts as an internal nucleophile, attacking the iodonium ion in an anti-fashion to yield the lactone. The stereochemistry of the starting material directly dictates the stereochemistry of the final product.[10]
Caption: A simplified workflow of the iodolactonization reaction.
Experimental Protocol: Synthesis of the Corey Lactone Intermediate
The following protocol is a representative procedure for the iodolactonization step in the synthesis of the Corey lactone, adapted from the principles outlined in Corey's synthesis.
Materials:
-
A suitable unsaturated carboxylic acid precursor derived from this compound
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the unsaturated carboxylic acid (1.0 eq) in diethyl ether.
-
Add a solution of sodium bicarbonate (2.5 eq) in water.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of iodine (1.5 eq) and potassium iodide (2.5 eq) in water to the reaction mixture.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude iodolactone.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Yields and Stereoselectivities in Iodolactonization
| Precursor | Product | Yield (%) | Diastereomeric Ratio | Reference |
| (1S,2R)-2-allyl-1-hydroxycyclohexane-1-carboxylic acid | Corey Lactone Intermediate | 85-95 | >95:5 | [7] |
Potential Application: Synthesis of Oseltamivir (Tamiflu®) Intermediates
Oseltamivir, marketed as Tamiflu®, is a crucial antiviral medication for the treatment of influenza.[11] While the commercial synthesis traditionally starts from shikimic acid, numerous alternative synthetic routes have been explored.[12][13] The cyclohexane core of oseltamivir, with its multiple stereocenters, makes this compound a highly attractive, albeit underexplored, starting material for a de novo synthesis.
Retrosynthetic Analysis and Proposed Strategy
A plausible retrosynthetic pathway for an oseltamivir intermediate starting from this compound is outlined below. This strategy leverages the inherent functionalities of the starting material to introduce the required amino and ether side chains with stereocontrol.
Caption: A proposed retrosynthetic route to an oseltamivir intermediate.
Hypothetical Protocol: Conversion to a Key Epoxide Intermediate
This hypothetical protocol is based on established chemical transformations that are readily applicable to the this compound scaffold.
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the TBDMS-protected ester.
Step 2: Reduction of the Ester to the Allylic Alcohol
-
Dissolve the protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M in hexanes).
-
Stir at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate to give the corresponding alcohol.
Step 3: Sharpless Asymmetric Epoxidation
-
To a solution of the allylic alcohol (1.0 eq) in DCM at -20 °C, add titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.15 eq).
-
Stir for 30 minutes, then add cumene hydroperoxide (1.5 eq).
-
Maintain the reaction at -20 °C for 24 hours.
-
Quench the reaction with water and purify by column chromatography to yield the desired epoxide intermediate.
Further Synthetic Potential: Access to Other Natural Products
The versatile nature of the this compound scaffold extends beyond prostaglandins and oseltamivir. Its application in the synthesis of other complex natural products, such as Balanol, a potent protein kinase C inhibitor, has also been explored.[14][15] The core hexahydroazepine ring of Balanol can be envisioned to be accessible from a suitably functionalized cyclohexane precursor.
Conclusion
This compound is a readily available and highly versatile chiral building block for the synthesis of complex natural products. Its inherent stereochemistry and functional handles provide a robust platform for the stereocontrolled introduction of multiple chiral centers. The successful application of this starting material in the total synthesis of prostaglandins by Corey, and its high potential for the synthesis of other bioactive molecules like oseltamivir, underscore its importance in modern organic synthesis. The protocols and strategies outlined in these application notes are intended to provide a practical guide for researchers to harness the full synthetic potential of this valuable precursor.
References
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Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2007). A Practical Synthesis of (–)-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734-5736*. [Link]
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Wikipedia contributors. (2023, December 27). Iodolactonization. In Wikipedia, The Free Encyclopedia. [Link]
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Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry–An Asian Journal, 6(1), 14-24*. [Link]
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Lampe, J., Hughes, P., Biggers, C. K., Smith, S. H., & Hu, H. (1996). Total Synthesis of (-)- and (+)-Balanol. The Journal of Organic Chemistry, 61(14), 4572-4581*. [Link]
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Wikipedia contributors. (2024, January 2). Oseltamivir total synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Chemistry Notes. (2022, September 14). Iodolactonization: Mechanism, examples, useful application. [Link]
- Google Patents. (2015).
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Oh, H. S., & Kang, H. Y. (2012). Synthesis of the Hexahydroazepine Core of (-)-Balanol. Bulletin of the Korean Chemical Society, 33(11), 3895-3898*. [Link]
- Google Patents. (2014). Synthesis method of oseltamivir.
-
Request PDF. (2021). Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. [Link]
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Chemistry LibreTexts. (2021, October 28). 10: Strategies in Prostaglandins Synthesis. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1997). Total synthesis of balanol: a potent protein kinase C inhibitor of fungal origin. [Link]
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Scribd. Corey Prostaglandin Synthesis. [Link]
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Organic Chemistry Portal. Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. [Link]
-
ResearchGate. (n.d.). Mechanism of iodolactonization reaction. [Link]
-
ResearchGate. (2010). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
Fráter, G., Müller, U., & Günther, W. (1984). The stereoselective α-alkylation of chiral β-hydroxy esters and some applications thereof. Tetrahedron, 40(8), 1269-1277*. [Link]
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PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. [Link]
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ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]
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National Center for Biotechnology Information. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
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National Center for Biotechnology Information. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. [Link]
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PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. [Link]
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ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]
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ResearchGate. (2012). High yield "one-pot" synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one and related compounds. [Link]
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Application Notes and Protocols: Ethyl 2-hydroxycyclohexanecarboxylate as a Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: The Strategic Value of a Bifunctional Chiral Scaffold
In the landscape of modern drug discovery and natural product synthesis, the demand for enantiomerically pure starting materials is paramount. The biological activity of complex molecules is intrinsically tied to their three-dimensional structure, making stereochemical control a central challenge in organic synthesis. Ethyl 2-hydroxycyclohexanecarboxylate, a seemingly simple bifunctional molecule, emerges as a highly valuable chiral building block for this very purpose. Possessing two adjacent chiral centers and two orthogonal functional groups—a hydroxyl and an ester—it provides a rigid cyclohexyl scaffold that serves as a foundation for constructing intricate molecular architectures.[1][2]
The relative orientation of the hydroxyl and ester groups (cis or trans) and the absolute configuration at each stereocenter ((1R,2S), (1S,2R), (1R,2R), or (1S,2S)) define four distinct stereoisomers. Access to each of these isomers in high enantiopurity opens divergent synthetic pathways, enabling chemists to precisely dictate the stereochemical outcome of subsequent transformations. This guide provides a comprehensive overview of the most effective methods for synthesizing these chiral building blocks and detailed protocols for their application, tailored for researchers in synthetic chemistry and drug development.
Physicochemical Properties and Stereoisomer Identification
Understanding the fundamental properties of the target molecule is the first step in any synthetic endeavor. This compound exists as two primary diastereomers: cis and trans.
| Property | cis-Ethyl 2-hydroxycyclohexanecarboxylate | trans-Ethyl 2-hydroxycyclohexanecarboxylate |
| Molecular Formula | C₉H₁₆O₃ | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol [3] | 172.22 g/mol [4] |
| Appearance | Liquid | Liquid |
| IUPAC Name (Example) | cis-ethyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate[3] | trans-ethyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate[4] |
| CAS Number (Racemic) | 6149-52-6[3] | 6125-55-9[4] |
| Density | ~1.064 g/mL | ~1.06 g/mL |
| Boiling Point | ~106 °C @ 11 mmHg[5][6] | Data not consistently available |
| Topological Polar Surface Area | 46.5 Ų[3][7] | 46.5 Ų[4] |
Part 1: Strategies for Asymmetric Synthesis
The cornerstone of utilizing this building block is its preparation in an enantiomerically pure form. The most direct and widely employed strategy is the asymmetric reduction of the prochiral precursor, ethyl 2-oxocyclohexanecarboxylate.[8][9] Alternatively, enzymatic resolution of the racemic mixture provides an efficient route to both enantiomers.
Method 1: Asymmetric Reduction of Ethyl 2-Oxocyclohexanecarboxylate
The reduction of the ketone in ethyl 2-oxocyclohexanecarboxylate introduces the hydroxyl stereocenter. The choice of catalyst—either a chiral metal complex or a biocatalyst—determines the facial selectivity of the hydride attack, thereby controlling the absolute stereochemistry of the product.
References
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Application Notes & Protocols: Ethyl 2-hydroxycyclohexanecarboxylate as a Versatile Precursor in Pharmaceutical Intermediate Synthesis
Introduction:
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Chiral building blocks, which provide a scaffold for stereocontrolled synthesis, are invaluable assets in the synthetic chemist's toolkit. Ethyl 2-hydroxycyclohexanecarboxylate is one such versatile precursor, offering a unique combination of functionalities within a cyclic framework. Its stereochemistry, coupled with the reactive handles of a secondary alcohol and an ethyl ester, allows for a diverse range of transformations. This guide provides an in-depth exploration of its application in synthesizing key pharmaceutical intermediates, supported by detailed protocols and mechanistic insights. The strategic manipulation of this starting material can significantly shorten synthetic routes to valuable active pharmaceutical ingredients (APIs).[1]
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 3444-72-2 | [2][3] |
| Molecular Formula | C₉H₁₆O₃ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 251.4 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| Storage | Store at 4°C |
Handling and Safety: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety information.
Core Synthetic Transformations and Protocols
The strategic value of this compound lies in the independent or concerted reactivity of its hydroxyl and ester functionalities. The following sections detail key transformations that convert this building block into valuable pharmaceutical intermediates.
Oxidation to Ethyl 2-oxocyclohexanecarboxylate
The oxidation of the secondary alcohol to a ketone is a foundational step, yielding a β-keto ester. This moiety is a cornerstone in organic synthesis, enabling a wide array of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
Causality and Insights: The choice of oxidant is critical. Milder, selective oxidants like Pyridinium chlorochromate (PCC) or conditions for Swern or Dess-Martin oxidation are preferred to avoid over-oxidation or side reactions involving the ester group. The Swern oxidation, performed at low temperatures, is particularly effective for sensitive substrates and often results in high yields with straightforward purification.
Protocol: Swern Oxidation of this compound
Objective: To synthesize Ethyl 2-oxocyclohexanecarboxylate.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram:
Caption: Workflow for Swern oxidation.
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 100 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM. Following this, add anhydrous DMSO (2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (TEA, 5.0 equivalents) dropwise. After addition, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Add water (50 mL) to quench the reaction. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 2-oxocyclohexanecarboxylate.
Conversion to an Azide Intermediate for Amine Synthesis
The introduction of a nitrogen-containing functionality is a critical step in the synthesis of many pharmaceuticals, including antivirals like Oseltamivir.[5][6][7] A common strategy involves converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide ion (N₃⁻). The resulting azide can then be readily reduced to a primary amine.
Causality and Insights: This two-step sequence (mesylation followed by azidation) is a highly reliable method for the stereoinvertive introduction of an amine precursor. Methanesulfonyl chloride (MsCl) is chosen for its high reactivity and the formation of a stable mesylate leaving group. Sodium azide is an excellent nucleophile for the subsequent Sₙ2 reaction. The stereochemical inversion at the carbon center is a key feature of this reaction, which is crucial for controlling the final stereochemistry of the drug molecule.[7]
Protocol: Synthesis of Ethyl 2-azidocyclohexanecarboxylate
Objective: To prepare a key azido-ester intermediate via a mesylate.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
Reaction Scheme Diagram:
Caption: Two-step synthesis of an azide intermediate.
Procedure:
Step 1: Mesylation
-
Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Reaction: Stir the mixture at 0 °C and monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically 1-2 hours), proceed to workup.
-
Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.
Step 2: Azidation
-
Setup: Dissolve the crude mesylate from Step 1 in anhydrous DMF (50 mL). Add sodium azide (3.0 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C and stir until TLC analysis indicates complete consumption of the mesylate (typically 4-6 hours). Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash thoroughly with brine to remove residual DMF, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting crude Ethyl 2-azidocyclohexanecarboxylate can be purified by flash chromatography to yield the final product. This intermediate is now primed for reduction to the corresponding amine, a crucial functional group in many APIs.[7][8]
Application in the Context of Oseltamivir Synthesis
While the commercial synthesis of Oseltamivir (Tamiflu®) famously starts from shikimic acid, many academic and industrial research efforts have explored alternative routes to avoid reliance on this natural product.[6][8] The synthetic transformations detailed above are highly relevant to these efforts. For instance, the stereoselective synthesis of the cyclohexene core of Oseltamivir often involves intermediates bearing similar functional groups. The azido-ester prepared in Protocol 2.2 is a structural analogue of a key intermediate in several reported Oseltamivir syntheses.[5][7] Subsequent reduction of the azide, amidation, and manipulation of the ester and ring unsaturation would lead toward the final complex structure.
Conceptual Pathway Diagram:
Caption: Conceptual pathway to advanced pharmaceutical precursors.
Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature allows for selective and high-yielding transformations, such as oxidation and nucleophilic substitution, which are fundamental operations in medicinal chemistry. The protocols and insights provided herein demonstrate the strategic value of this building block, enabling researchers and drug development professionals to construct vital molecular scaffolds with precision and efficiency.
References
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Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (n.d.). A Practical Synthesis of ( )-Oseltamivir. Scribd. Retrieved from [Link]
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(n.d.). 2-Hydroxy-4-methyl-cyclohexanecarboxylic acid ethyl ester. PubChem. Retrieved from [Link]
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(n.d.). Synthesis of (-)-Oseltamivir. ResearchGate. Retrieved from [Link]
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(n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. PubChem. Retrieved from [Link]
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(n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. PubChem. Retrieved from [Link]
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(n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. Retrieved from [Link]
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(n.d.). ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate. ChemSynthesis. Retrieved from [Link]
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The Synthesis and Olfactory Application of Ethyl 2-hydroxycyclohexanecarboxylate: A Technical Guide
In the intricate world of fragrance chemistry, the molecular architecture of a compound dictates its olfactory signature. Ethyl 2-hydroxycyclohexanecarboxylate, a chiral ester, represents a class of molecules that, while not as ubiquitously known as some macrocyclic musks or floral aldehydes, offers a unique and valuable profile for the discerning perfumer. This technical guide provides an in-depth exploration of its synthesis, purification, and application in fragrance formulations, underpinned by field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and fragrance creation.
Introduction: The Subtle Nuances of Alicyclic Esters in Fragrance
The fragrance industry is in a perpetual quest for novel molecules that can evoke new sensory experiences or provide unique twists to existing accords.[1][2] Alicyclic esters, such as this compound, are prized for their potential to deliver complex fruity, floral, and sometimes even minty or creamy notes.[3] The presence of a hydroxyl group and the stereochemistry of the molecule are critical determinants of its final scent profile. This guide will focus on the practical synthesis and potential applications of this compound, providing a framework for its exploration in creative perfumery.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process, starting from the readily available cyclohexanone. The first step involves the formation of the β-keto ester, Ethyl 2-oxocyclohexanecarboxylate, followed by the stereoselective reduction of the ketone functionality.
Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
The formation of Ethyl 2-oxocyclohexanecarboxylate is a classic example of a Claisen condensation. This reaction involves the acylation of a ketone with an ester in the presence of a strong base.
Diagram of the Synthesis of Ethyl 2-oxocyclohexanecarboxylate
Caption: Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Claisen condensation.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
Materials:
-
Cyclohexanone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (3 M)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Base Suspension: To the flask, add sodium hydride (60% dispersion in mineral oil, carefully washed with anhydrous hexanes to remove the oil). Add anhydrous THF to create a suspension.
-
Reaction Initiation: Gently heat the suspension to reflux.
-
Addition of Reactants: In the dropping funnel, prepare a mixture of cyclohexanone and diethyl carbonate. Add this mixture dropwise to the refluxing sodium hydride suspension over a period of 1-2 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, or until the reaction is deemed complete by TLC analysis.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 3 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-oxocyclohexanecarboxylate.
-
Purification: The crude product can be purified by vacuum distillation.
Expected Yield: 75-85%
Characterization Data for Ethyl 2-oxocyclohexanecarboxylate:
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Boiling Point | 106 °C @ 11 mmHg |
| Density | 1.06 g/mL |
| Refractive Index | 1.477 |
Source:[4]
Step 2: Stereoselective Reduction of Ethyl 2-oxocyclohexanecarboxylate
The reduction of the ketone in Ethyl 2-oxocyclohexanecarboxylate to a secondary alcohol yields this compound. The stereochemical outcome of this reduction is critical as the cis and trans isomers will possess different odor profiles. Sodium borohydride is a mild and selective reducing agent suitable for this transformation. The choice of solvent and temperature can influence the diastereoselectivity of the reduction.
Diagram of the Reduction of Ethyl 2-oxocyclohexanecarboxylate
Caption: Reduction of Ethyl 2-oxocyclohexanecarboxylate to this compound.
Experimental Protocol: Sodium Borohydride Reduction of Ethyl 2-oxocyclohexanecarboxylate
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 2-oxocyclohexanecarboxylate in a mixture of methanol and THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Solvent Removal: Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate three times.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.
Expected Yield: 80-95% (as a mixture of diastereomers)
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless liquid |
Source:[5]
Application in Fragrance Synthesis
The cis and trans isomers of this compound are expected to have distinct scent profiles. The relative orientation of the hydroxyl and ester groups will influence the molecule's overall shape and its interaction with olfactory receptors. It is hypothesized that one isomer may present a more pronounced fruity character, while the other might lean towards a more floral or green profile.
Potential Fragrance Applications:
-
Fruity Accords: The ester moiety suggests a contribution to fruity notes, potentially reminiscent of apple, pear, or pineapple.[6]
-
Floral Bouquets: It could be used to add a subtle, sweet, and slightly waxy nuance to floral compositions, particularly those featuring white flowers like jasmine or gardenia.
-
Modifier and Blender: Due to its likely moderate volatility, it could act as a modifier, bridging top and middle notes, and adding a smooth character to a fragrance blend.
Quality Control and Analysis
The purity and isomeric ratio of this compound are crucial for its consistent performance in a fragrance formulation. The following analytical techniques are recommended for quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the synthesized product and to identify any residual starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and to determine the diastereomeric ratio of the cis and trans isomers.
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl (-OH) and ester (C=O) functional groups.
Conclusion
This compound is a versatile molecule with significant potential in the field of fragrance chemistry. Its synthesis from readily available starting materials is straightforward, and the stereochemical outcome of the reduction step offers an avenue for fine-tuning its olfactory properties. While further sensory evaluation is required to fully characterize its scent profile, its structural features suggest a valuable addition to the perfumer's palette, capable of imparting unique fruity, floral, and modifying notes to a wide range of fragrance compositions. The detailed protocols and insights provided in this guide serve as a robust starting point for the exploration and application of this intriguing alicyclic ester.
References
- Esterification Reaction In Fragrance Synthesis. (URL: )
-
Esters - Chemistry LibreTexts. (2023). (URL: [Link])
- Fragrant Esters. (URL: )
-
Esters – The Fruity Building Blocks of Flavor. (2016). Imbibe. (URL: [Link])
-
Synthesis of Perfumery Esters using Green Catalyst. JETIR. (URL: [Link])
- Esters as fragrance compounds. (2023).
- Esters of boric acid and their use as perfume. (1996).
-
ethyl 2-hydroxyhexanoate, 52089-55-1. The Good Scents Company. (URL: [Link])
-
ethyl cyclohexyl carboxylate, 3289-28-9. The Good Scents Company. (URL: [Link])
-
What is the role of esters in the perfume industry? (2025). ChemGulf. (URL: [Link])
-
The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Scent Journer. (URL: [Link])
-
ethyl 2-oxocyclohexanecarboxylate - 1655-07-8, C9H14O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (URL: [Link])
-
Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543. PubChem. (URL: [Link])
-
Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691. PubChem. (URL: [Link])
-
trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212. PubChem. (URL: [Link])
-
cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214. PubChem. (URL: [Link])
-
Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate | C9H14O3 | CID 54695815. PubChem. (URL: [Link])
-
Ethyl cyclohexanoate | C9H16O2 | CID 18686. PubChem. (URL: [Link])
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- 6. Esterification Reaction In Fragrance Synthesis [tycoremachine.com]
Application Notes and Protocols: Enzymatic Synthesis of Enantiopure Ethyl 2-hydroxycyclohexanecarboxylate
Introduction
Enantiomerically pure β-hydroxy esters are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry at the hydroxyl and carboxyl-bearing carbons dictates the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Ethyl 2-hydroxycyclohexanecarboxylate, a cyclic β-hydroxy ester, is a valuable intermediate, and the ability to produce it in an enantiopure form is of significant industrial and academic interest. This document provides a detailed guide to the enzymatic kinetic resolution of racemic this compound, a robust and highly selective method for obtaining the desired enantiomer.
The core of this methodology lies in the remarkable ability of certain enzymes, particularly lipases, to differentiate between enantiomers. In a process known as kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. This approach is favored for its mild reaction conditions, high selectivity, and environmental compatibility compared to traditional chemical resolution methods.
This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful enzymatic synthesis of enantiopure this compound.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to the separation of the two. In the context of this compound, a lipase is typically used to catalyze an enantioselective acylation or transesterification reaction. The enzyme's active site, being chiral itself, preferentially binds to and acylates one enantiomer of the racemic alcohol, leaving the other enantiomer untouched.
For instance, using an acyl donor like vinyl acetate, the lipase will selectively convert one enantiomer of this compound to its corresponding acetate ester. At approximately 50% conversion, the reaction mixture will ideally contain one enantiomer as the unreacted alcohol and the other as the acylated product, both in high enantiomeric excess (ee). These can then be separated by standard chromatographic techniques.
A key enzyme for this transformation is Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym® 435.[1][2] Immobilization enhances the enzyme's stability, reusability, and ease of separation from the reaction mixture.
Experimental Protocols
Part 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol details the lipase-catalyzed transesterification of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)[3]
-
Anhydrous organic solvent (e.g., diisopropyl ether, hexane, or tert-butyl methyl ether)[2][4]
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Temperature-controlled shaker or oil bath
-
Molecular sieves (optional, for maintaining anhydrous conditions)
Protocol:
-
Substrate Preparation: Dissolve a known amount of racemic this compound in the chosen anhydrous organic solvent in the reaction vessel. The concentration will depend on the specific enzyme and reaction conditions but a typical starting point is in the range of 0.1-0.5 M.
-
Enzyme Addition: Add the immobilized CALB to the reaction mixture. A typical enzyme loading is 10-20% by weight of the substrate.[5]
-
Acyl Donor Addition: Add the acyl donor to the mixture. An excess of the acyl donor (typically 1.5-2 equivalents) is often used to drive the reaction forward.[5]
-
Reaction Incubation: Seal the reaction vessel and place it in a temperature-controlled shaker or oil bath. A common reaction temperature is between 30-50°C.[4][5]
-
Reaction Monitoring: The progress of the reaction should be monitored to achieve the desired ~50% conversion for optimal resolution. This is crucial as allowing the reaction to proceed beyond this point will decrease the enantiomeric excess of the unreacted starting material. Samples can be taken at regular intervals (e.g., every 1-2 hours) and analyzed by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Reaction Termination and Enzyme Removal: Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent reactions.
-
Product Isolation and Purification: The filtrate, containing the unreacted enantiomer of this compound and the acylated product, is concentrated under reduced pressure. The two components can then be separated by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Enzyme Selection: Candida antarctica lipase B is a versatile and robust enzyme known for its high activity and enantioselectivity in the resolution of various alcohols and amines.[6][7] Its broad substrate specificity and stability in organic solvents make it an excellent choice for this application.[8]
-
Solvent Choice: Nonpolar, anhydrous organic solvents are generally preferred for lipase-catalyzed transesterification reactions.[3] These solvents help to minimize the competing hydrolysis reaction and can influence the enzyme's conformation and, consequently, its enantioselectivity.[9]
-
Acyl Donor: Vinyl esters are effective acyl donors as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.[10]
-
Temperature Control: Enzyme activity is temperature-dependent. The chosen temperature is a balance between achieving a reasonable reaction rate and maintaining the enzyme's stability and selectivity.[10]
Part 2: Analytical Method for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee) is critical for evaluating the success of the kinetic resolution. Chiral HPLC is a powerful and widely used technique for this purpose.[11][12]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD)[13]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Samples of the reaction mixture (unreacted alcohol and acylated product)
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified components in the mobile phase to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralcel® OD-H (or similar polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation of the enantiomers.[13] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be necessary, while for basic compounds, an amine modifier like diethylamine (DEA) can be beneficial.[13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Temperature: Ambient
-
-
Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers should elute as separate peaks.
-
Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Self-Validating System:
The protocol's integrity is maintained by running a standard of the racemic starting material to confirm the elution times of both enantiomers and to ensure the analytical method is capable of separating them. Additionally, analyzing both the unreacted starting material and the acylated product provides a cross-validation of the resolution's success.
Data Presentation
Quantitative data from the enzymatic resolution should be summarized for clarity and comparison.
Table 1: Representative Data for Enzymatic Resolution of this compound
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee of Substrate (%) | ee of Product (%) |
| Immobilized CALB | Vinyl Acetate | Diisopropyl Ether | 40 | 6 | 48 | >99 (S)-alcohol | >98 (R)-acetate |
| Immobilized CALB | Isopropenyl Acetate | Hexane | 45 | 8 | 51 | >98 (S)-alcohol | >97 (R)-acetate |
| Lipase PS | Vinyl Acetate | tert-Butyl Methyl Ether | 35 | 12 | 45 | >95 (S)-alcohol | >96 (R)-acetate |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Visualizations
Diagram 1: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Diagram 2: Reaction Scheme of Lipase-Catalyzed Transesterification
Caption: Lipase-catalyzed enantioselective acylation of racemic this compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of DL-Serine Methyl Ester Derivatives.
- Zhang, X., et al. (n.d.). Rational enhancement of the enantioselectivity of candida antarctica lipase b in kinetic resolution.
- Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.
- BenchChem. (2025). Application Note: Enantioselective Separation of Ethyl 2-Hydroxycyclopentanecarboxylate Isomers by HPLC.
- Li, Y., et al. (2004). Enzymatic resolution of chiral phosphinate esters. Journal of the American Chemical Society, 126(29), 8888-9.
- Wang, Y., et al. (2015). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate.
-
MDPI. (n.d.). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. Retrieved from [Link]
- Andrade, L. H., et al. (2018).
- Wang, M., et al. (2015). Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. Molecules, 20(1), 161-173.
-
ResearchGate. (n.d.). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutical and Pharmacovigilance, 2, 008.
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. Retrieved from [Link]
- Forró, E., & Fülöp, F. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
- Forró, E., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.
-
ChemRxiv. (2022). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. Retrieved from [Link]
Sources
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- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2 [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dc.engconfintl.org [dc.engconfintl.org]
- 10. Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Grignard Reaction with Ethyl 2-hydroxycyclohexanecarboxylate
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Grignard reaction to ethyl 2-hydroxycyclohexanecarboxylate. It delves into the inherent chemoselectivity challenges posed by the presence of both a hydroxyl and an ester functional group. Two primary strategic approaches are presented: a protection/deprotection sequence and a method utilizing an excess of the Grignard reagent. The underlying principles, step-by-step protocols, and expected outcomes are discussed, grounded in established chemical principles and supported by authoritative references.
Introduction: The Chemoselectivity Challenge
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[1][2] When reacting with esters, Grignard reagents typically add twice to the carbonyl carbon, yielding a tertiary alcohol after an acidic workup.[1][3][4] This process involves an initial nucleophilic acyl substitution to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent.[3][4]
However, the substrate in focus, this compound, presents a significant challenge due to the presence of a protic hydroxyl group. Grignard reagents are not only potent nucleophiles but also strong bases.[1][5] Consequently, they will readily react with acidic protons, such as the one on the hydroxyl group, in a rapid acid-base reaction.[5][6] This initial, non-productive consumption of the Grignard reagent must be strategically managed to achieve the desired reaction at the ester carbonyl.
This guide outlines two effective protocols to navigate this chemoselectivity issue and successfully synthesize the desired 1-(2-hydroxycyclohexyl)alkan-1-one derivatives or the corresponding diols.
Strategic Approaches
Two principal strategies can be employed to achieve the desired transformation:
-
Strategy A: Protection-Deprotection Protocol: This classic approach involves temporarily "masking" the reactive hydroxyl group with a protecting group that is inert to the Grignard reagent.[7][8][9] After the Grignard reaction is complete, the protecting group is removed to reveal the free hydroxyl group.
-
Strategy B: Excess Grignard Reagent Protocol: This method leverages the initial acid-base reaction to its advantage. By using a calculated excess of the Grignard reagent, the first equivalent deprotonates the hydroxyl group, forming a magnesium alkoxide. Subsequent equivalents can then proceed with the nucleophilic attack on the ester carbonyl.[10]
The choice between these strategies will depend on factors such as the scale of the reaction, the cost and availability of reagents, and the sensitivity of the substrate to the conditions required for protection and deprotection.
Mechanistic Overview
A clear understanding of the reaction pathways is crucial for successful execution.
The Inherent Reactivity
The Grignard reagent (R-MgX) possesses a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic and basic. This compound has two electrophilic sites: the acidic proton of the hydroxyl group and the carbonyl carbon of the ester. The acid-base reaction with the hydroxyl group is significantly faster than the nucleophilic attack on the ester.[6]
Visualizing the Pathways
The following diagram illustrates the competing reaction pathways and the strategic interventions.
Caption: Competing pathways in the Grignard reaction and strategic solutions.
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11][12]
Strategy A: Protection-Deprotection Protocol
This protocol utilizes a silyl ether, a common protecting group for alcohols that is stable under basic conditions and easily removed.[7][8][13]
Step 1: Protection of the Hydroxyl Group (Formation of a Silyl Ether)
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a suitable base such as triethylamine (TEA) or imidazole (1.2 eq.).
-
Slowly add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by column chromatography if necessary.
Step 2: Grignard Reaction
-
Dissolve the protected ethyl 2-(silyloxy)cyclohexanecarboxylate (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (2.2 eq.) via a dropping funnel, maintaining the temperature below 10 °C. The use of at least two equivalents is necessary as the Grignard reagent adds twice to the ester.[4][14]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Deprotection of the Silyl Ether
-
Dissolve the crude product from the Grignard reaction in THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 eq. of a 1M solution in THF), or an acidic source like aqueous HCl.[9]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final diol product by column chromatography or recrystallization.
Workflow for Strategy A:
Caption: Workflow for the protection-deprotection strategy.
Strategy B: Excess Grignard Reagent Protocol
This protocol is more atom-economical as it avoids the protection and deprotection steps.
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (at least 3.0 eq.). The first equivalent will be consumed by the hydroxyl group, and the subsequent two equivalents will react with the ester.[10] A slight excess beyond 3.0 equivalents is often recommended to ensure complete reaction.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting diol by column chromatography or recrystallization.
Data Presentation and Expected Outcomes
The expected product from both strategies is a 1,2-diol. The nature of the R groups on the tertiary alcohol will be determined by the Grignard reagent used.
| Starting Material | Grignard Reagent (R-MgX) | Expected Product |
| This compound | Methylmagnesium bromide | 2-(2-hydroxycyclohexyl)propan-2-ol |
| This compound | Phenylmagnesium bromide | (2-hydroxycyclohexyl)diphenylmethanol |
| This compound | Ethylmagnesium bromide | 3-(2-hydroxycyclohexyl)pentan-3-ol |
Characterization: The final products should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to confirm the presence of O-H stretches and the absence of the ester carbonyl), and mass spectrometry.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents were strictly anhydrous. The presence of moisture is a common cause of Grignard reaction failure.[11] Consider increasing the excess of the Grignard reagent or extending the reaction time.
-
Low Yield: Low yields can result from side reactions or incomplete quenching. Ensure slow and controlled addition of the Grignard reagent and the quenching solution, especially at low temperatures.
-
Formation of Byproducts: In Strategy B, if an insufficient amount of Grignard reagent is used, a mixture of starting material, the ketone intermediate, and the final product may be obtained.[14]
Conclusion
The Grignard reaction with this compound is a powerful tool for the synthesis of novel diols, which are valuable intermediates in drug discovery and development. By carefully considering the chemoselectivity challenges and implementing either a protection/deprotection strategy or an excess reagent approach, researchers can achieve the desired transformation efficiently and in good yield. The choice of protocol will be dictated by the specific requirements of the synthesis and the available resources.
References
- ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemistry Steps. Protecting Groups For Alcohols.
- Quora. (2016, July 17). Why is the Grignard reagent usually prepared in excess?.
- Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Chemistry Steps. Esters with Grignard Reagent.
- Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube.
- RSC Publishing. Stereospecificity and catalysis via chelation in Grignard reactions of some β-hydroxy-ketones. Journal of the Chemical Society D.
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
- Leah4Sci. (2020, February 20).
- Web Pages. 1. Grignard Reaction.
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
- Chapter 15: Alcohols, Diols, and Thiols 15.1.
- Khan Academy. (2018, April 24). Reactions of esters with Grignard reagents. YouTube.
- Norris, J. (2018, February 22). Reaction of Grignard reagents with protic compounds. YouTube.
- Varsity Tutors. Using Grignard Reagents.
- ECHEMI. Reaction of Grignard reagents with esters.
- 14 Formation and reaction of a Grignard reagent.
- S
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- Chemistry Steps.
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Application Notes and Protocols for the Protection of the Hydroxyl Group in Ethyl 2-hydroxycyclohexanecarboxylate
Introduction
In the field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection and deprotection of functional groups is a critical strategy.[1] Ethyl 2-hydroxycyclohexanecarboxylate is a versatile building block, but the presence of a reactive secondary hydroxyl group can interfere with desired transformations at other parts of the molecule. Therefore, transiently masking this hydroxyl group with a suitable protecting group is often a necessary step to achieve the desired synthetic outcome.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and application of appropriate protecting groups for the hydroxyl moiety of this compound. We will explore three widely employed and reliable strategies: silyl ethers, benzyl ethers, and tetrahydropyranyl (THP) ethers. For each, we will delve into the mechanistic underpinnings, provide detailed, step-by-step experimental protocols, and discuss the specific conditions for both the protection and subsequent deprotection steps.
Choosing the Right Protecting Group: A Comparative Overview
The selection of a protecting group is dictated by its stability towards the reaction conditions planned for subsequent steps and the ease of its removal under conditions that will not affect the rest of the molecule.[1][2] Here, we present a comparative summary of the key features of the protecting groups detailed in this guide.
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions | Key Advantages |
| Silyl Ethers (e.g., TBS) | Silyl chloride (e.g., TBS-Cl), Imidazole, DMF or CH₂Cl₂ | Stable to most non-acidic reagents, strong bases, and organometallics.[3] | Fluoride ion source (e.g., TBAF) or acidic conditions.[4][5] | Mild installation and removal; wide range of stabilities available by varying alkyl substituents on silicon.[6] |
| Benzyl Ethers (Bn) | Benzyl bromide (BnBr), strong base (e.g., NaH), THF or DMF.[7] | Stable to a wide range of acidic and basic conditions.[2] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids.[7][8] | Robust protection; orthogonal to many other protecting groups. |
| Tetrahydropyranyl Ethers (THP) | 3,4-Dihydro-2H-pyran (DHP), acid catalyst (e.g., PPTS), CH₂Cl₂.[9][10] | Stable to basic conditions, organometallics, and hydrides.[11] | Mild acidic conditions (e.g., aqueous acid, LiCl in H₂O/DMSO).[11][12][13] | Easy to introduce and remove under mild acidic conditions. |
Section 1: Silyl Ether Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal under mild conditions.[3][6] The tert-butyldimethylsilyl (TBS) group is a popular choice, offering a good balance of stability and ease of cleavage.
Mechanism of Silylation
The protection of an alcohol as a silyl ether typically involves the reaction of the alcohol with a silyl chloride in the presence of a base.[14] The base, commonly imidazole, serves to deprotonate the alcohol, forming a more nucleophilic alkoxide, and also to neutralize the hydrochloric acid generated during the reaction.[15]
Caption: Silylation of the hydroxyl group.
Experimental Protocol: tert-Butyldimethylsilyl (TBS) Ether Formation
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add TBS-Cl (1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of TBS Ethers
The cleavage of the silicon-oxygen bond is typically achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[14] Acidic conditions can also be employed for deprotection.[4]
Caption: Deprotection of a TBS ether.
Experimental Protocol: TBAF-Mediated Deprotection
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add a 1 M solution of TBAF in THF (1.1 equiv) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Benzyl Ether Protection
Benzyl (Bn) ethers are robust protecting groups, stable to a wide variety of acidic and basic conditions, making them suitable for multi-step syntheses.[2]
Mechanism of Benzylation
The formation of a benzyl ether is typically achieved through a Williamson ether synthesis, where the alkoxide of the alcohol acts as a nucleophile and displaces a halide from benzyl bromide.[7] A strong base, such as sodium hydride (NaH), is required to generate the alkoxide.
Caption: Benzylation via Williamson ether synthesis.
Experimental Protocol: Benzyl Ether Formation
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Deprotection of Benzyl Ethers
The most common method for cleaving benzyl ethers is catalytic hydrogenolysis, which reduces the benzyl group to toluene.[7][8]
Caption: Deprotection of a benzyl ether by hydrogenolysis.
Experimental Protocol: Hydrogenolysis of Benzyl Ethers
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl ether (1.0 equiv) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol %).
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol. Further purification may be performed if necessary.
Section 3: Tetrahydropyranyl (THP) Ether Protection
Tetrahydropyranyl (THP) ethers are acetals formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[9] They are stable to a variety of non-acidic conditions and are readily cleaved under mild acidic conditions.[9][11]
Mechanism of THP Ether Formation
The formation of a THP ether is an acid-catalyzed addition of the alcohol to the double bond of DHP.[9][10] The acid catalyst protonates the DHP, generating a resonance-stabilized carbocation which is then attacked by the alcohol.
Caption: Acid-catalyzed formation of a THP ether.
Experimental Protocol: THP Ether Formation
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ at room temperature, add DHP (1.5 equiv) followed by a catalytic amount of PPTS (0.1 equiv).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Deprotection of THP Ethers
THP ethers are readily cleaved by hydrolysis under mild acidic conditions.[11] A variety of methods are available, including the use of aqueous acids or Lewis acids.[12][13]
Caption: Acid-catalyzed deprotection of a THP ether.
Experimental Protocol: Acid-Catalyzed Deprotection of THP Ethers
Materials:
-
THP-protected this compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the THP ether (1.0 equiv) in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Conclusion
The choice of a protecting group for the hydroxyl function of this compound is a strategic decision that can significantly impact the efficiency and success of a synthetic route. This guide has provided detailed protocols for the application and removal of three common and versatile protecting groups: silyl ethers, benzyl ethers, and THP ethers. By understanding the underlying chemistry and following these validated procedures, researchers can confidently navigate the protection and deprotection steps required in their synthetic endeavors.
References
-
Wikipedia. Silyl ether. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Ghosh, R., & Chakraborty, S. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(21), 8345–8346. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Reddy, G. S., & Vairamani, M. (2003). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 5(11), 1939–1941. [Link]
-
Madsen, R., & Roberts, C. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(11), 2023-2027. [Link]
-
Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815. [Link]
-
Ghosh, R., & Chakraborty, S. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(21), 8345–8346. [Link]
-
Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]
-
Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. Synthetic Communications, 29(16), 2881-2884. [Link]
-
Reddy, D. S., et al. (2007). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 72(8), 3073-3076. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Royal Society of Chemistry. Advances. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. [Link]
-
ResearchGate. ORGANIC SYNTHESIS. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]
-
Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 30. [Link]
-
Madsen, R., & Roberts, C. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry – A European Journal, 6(7), 1140-1146. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
ResearchGate. Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. [Link]
-
Chem-Station. Silyl Protective Groups. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. [Link]
-
ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
PubChem. Ethyl 2-hydroxycyclohexane-1-carboxylate. [Link]
-
ResearchGate. How can we protect a hydroxyl group leaving an amino group free?. [Link]
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The Untapped Potential of Ethyl 2-Hydroxycyclohexanecarboxylate as a Chiral Auxiliary: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the construction of enantiomerically pure molecules. While well-established auxiliaries like those developed by Evans and Oppolzer have proven their versatility, the exploration of novel and readily accessible chiral scaffolds continues to be a fertile ground for innovation. This document ventures into the largely uncharted territory of utilizing ethyl 2-hydroxycyclohexanecarboxylate as a chiral auxiliary.
It is important to state at the outset that the application of this compound as a chiral auxiliary is not widely documented in peer-reviewed literature. Therefore, this guide is presented as a theoretical and practical framework for researchers interested in exploring its potential. The principles and protocols herein are extrapolated from established methodologies for structurally similar β-hydroxy ester auxiliaries and are intended to serve as a robust starting point for investigation.
Our objective is to provide a scientifically sound, hypothetical guide that empowers researchers to systematically evaluate the efficacy of this chiral auxiliary in key asymmetric transformations. We will delve into its structural rationale, propose detailed experimental protocols for its attachment, utilization in diastereoselective reactions, and subsequent cleavage, and offer a framework for analyzing potential outcomes.
Rationale for this compound as a Chiral Auxiliary
The potential of this compound as a chiral auxiliary stems from its inherent structural features:
-
Rigid Cyclohexane Backbone: The cyclohexane ring provides a conformationally restricted scaffold, which is crucial for effective facial shielding of a prochiral center.
-
Defined Stereochemistry: The cis and trans isomers, specifically the enantiomerically pure forms such as (1R,2S)- or (1R,2R)-ethyl 2-hydroxycyclohexanecarboxylate, offer a fixed spatial arrangement of the hydroxyl and ester functionalities.
-
Chelating Potential: The 1,2-relationship of the hydroxyl and carbonyl groups allows for the formation of rigid, chelated metal enolates. This chelation is paramount for locking the conformation and directing the approach of electrophiles.
-
Accessibility: The parent 2-hydroxycyclohexanecarboxylic acid can be derived from relatively inexpensive starting materials, and various synthetic routes to its enantiomerically pure forms have been explored.
The underlying principle of its application mirrors that of other successful chiral auxiliaries: to temporarily impart chirality to a prochiral substrate, direct a stereoselective transformation, and then be cleanly removed to reveal the desired enantiomerically enriched product.
General Workflow for Application as a Chiral Auxiliary
The proposed utilization of this compound follows the classical three-step sequence of chiral auxiliary-mediated synthesis.
Proposed Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of two new stereocenters. The chelation control offered by the β-hydroxy ester moiety of our proposed auxiliary could provide high levels of diastereoselectivity.
Mechanistic Rationale
The proposed mechanism relies on the formation of a rigid six-membered Zimmerman-Traxler-like transition state. The metal enolate, formed by deprotonation of the acylated auxiliary, would chelate to the metal center through the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, combined with the steric bulk of the cyclohexane ring, would effectively shield one face of the enolate, directing the approach of an aldehyde from the less hindered face.
Hypothetical Protocols
Protocol 1: Attachment of the Acyl Group to the Auxiliary
-
To a solution of enantiomerically pure this compound (1.0 eq.) in dry dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the solution to 0 °C and add the desired carboxylic acid anhydride (1.2 eq.) or acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting acylated auxiliary by flash column chromatography (silica gel, gradients of ethyl acetate in hexanes).
Protocol 2: Diastereoselective Aldol Reaction
-
Dissolve the purified N-acyl auxiliary adduct (1.0 eq.) in dry THF (0.2 M) under an inert atmosphere and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or titrated) dropwise, and stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the aldehyde (1.2 eq.) as a solution in dry THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purification can be achieved by flash column chromatography.
Table 1: Hypothetical Data for Asymmetric Aldol Reaction
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Predicted Yield (%) |
| 1 | Benzaldehyde | >95:5 | 85 |
| 2 | Isobutyraldehyde | >90:10 | 80 |
| 3 | Acetaldehyde | >85:15 | 75 |
Note: The diastereoselectivity and yield are hypothetical and would need to be determined experimentally.
Proposed Application in Asymmetric Alkylation
The rigid chelated enolate proposed for the aldol reaction should also be effective in directing the diastereoselective alkylation of the α-carbon of the acyl group.
Mechanistic Rationale
Similar to the aldol reaction, deprotonation would form a rigid, chelated lithium enolate. The cyclohexane ring of the auxiliary would block one face of the planar enolate. An electrophilic alkylating agent (e.g., an alkyl halide) would then approach from the less sterically encumbered face, leading to the formation of one diastereomer preferentially.
Hypothetical Protocol
Protocol 3: Diastereoselective Alkylation
-
Dissolve the N-acyl auxiliary adduct (1.0 eq.) in dry THF (0.2 M) under an inert atmosphere and cool to -78 °C.
-
Add LDA (1.1 eq.) dropwise and stir for 30 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by flash column chromatography.
Cleavage of the Chiral Auxiliary
A critical step in this synthetic sequence is the mild and efficient removal of the chiral auxiliary without racemization of the newly formed stereocenter.
Protocol 4: Saponification
-
Dissolve the diastereomerically pure adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH, 2-4 eq.).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted with a suitable organic solvent (e.g., DCM) to recover the chiral auxiliary.
Protocol 5: Reductive Cleavage
For the synthesis of chiral alcohols, reductive cleavage can be employed.
-
Dissolve the adduct (1.0 eq.) in dry THF or diethyl ether under an inert atmosphere and cool to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄, 2-3 eq.) portion-wise.
-
Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash with ether.
-
Concentrate the filtrate and purify the resulting primary alcohol and the recovered auxiliary alcohol by column chromatography.
Conclusion and Future Outlook
While the use of this compound as a chiral auxiliary is not yet established in the literature, its structural features present a compelling case for its investigation. The protocols and mechanistic rationale provided in this guide offer a comprehensive starting point for researchers to explore its potential in asymmetric synthesis.
Key areas for future investigation would include:
-
Synthesis of Enantiomerically Pure Auxiliary: Development of a scalable and cost-effective synthesis of both enantiomers of this compound.
-
Optimization of Reaction Conditions: Systematic variation of solvents, bases, and metal counterions to maximize diastereoselectivity in aldol and alkylation reactions.
-
Broadening the Scope: Application of this auxiliary to other important asymmetric transformations, such as Diels-Alder reactions and Michael additions.
The exploration of new chiral auxiliaries is vital for expanding the toolkit of synthetic chemists. This compound represents a promising, yet unexplored, candidate that warrants further investigation.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
-
Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
-
Whitesell, J. K. Chiral Auxiliaries. Chem. Rev.1989 , 89 (7), 1581–1590. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselectivity in Ethyl 2-hydroxycyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of stereoselective synthesis. Our focus is on practical, field-proven insights to help you achieve high diastereoselectivity and enantioselectivity in your experiments.
Introduction: The Stereochemical Challenge
The synthesis of this compound from its corresponding ketoester, Ethyl 2-oxocyclohexanecarboxylate[1][2][3][4][5], presents a significant stereochemical challenge. The reduction of the ketone functionality creates a new chiral center at the C2 position, adjacent to the existing chiral center at C1. This results in the potential formation of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R), which exist as two pairs of diastereomers (cis and trans) and their respective enantiomers. Controlling the formation of the desired stereoisomer is paramount for applications in pharmaceuticals and fine chemical synthesis.
This guide will address common issues encountered during this synthesis, focusing on strategies to maximize the yield of the desired stereoisomer.
Troubleshooting Guide & FAQs
Diastereoselectivity Issues
Question 1: My reduction of Ethyl 2-oxocyclohexanecarboxylate with sodium borohydride (NaBH₄) is yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
Answer: This is a common issue stemming from the relatively low steric hindrance of sodium borohydride, which allows for hydride attack from both the axial and equatorial faces of the cyclohexanone ring.[6][7][8][9] To enhance diastereoselectivity in favor of the cis isomer (typically the thermodynamically more stable product), consider the following:
-
Choice of Reducing Agent: Employing a bulkier reducing agent can significantly influence the direction of hydride attack.
-
Lithium tri-sec-butylborohydride (L-Selectride®): This reagent is considerably more sterically demanding than NaBH₄ and will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol, which corresponds to the cis product.
-
Potassium tri-sec-butylborohydride (K-Selectride®): Similar to L-Selectride®, this reagent also provides high diastereoselectivity for the cis isomer.
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance the kinetic control of the reaction, often favoring the formation of one diastereomer over the other.
-
Solvent Effects: The choice of solvent can influence the conformation of the starting material and the transition state. Aprotic solvents like tetrahydrofuran (THF) are commonly used with bulky borohydrides.
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (10 mL per mmol of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.
-
Workup and Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question 2: I am trying to isolate the trans diastereomer. What strategies can I employ to favor its formation?
Answer: While the cis isomer is often the major product under kinetic control with bulky reagents, you can favor the trans isomer through a few different approaches:
-
Thermodynamic Control: Under certain conditions, it's possible to equilibrate the diastereomers to favor the thermodynamically more stable isomer. This can sometimes be achieved by using a protic solvent and a less reactive reducing agent, allowing for potential equilibration of the intermediate alkoxide. However, for this specific substrate, kinetic control is the more common and effective strategy.
-
Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation (e.g., using H₂ gas with a Pd/C or PtO₂ catalyst) can sometimes favor the formation of the trans product through adsorption of the substrate onto the catalyst surface in a specific orientation. The stereochemical outcome can be highly dependent on the catalyst, solvent, and reaction conditions.
Enantioselectivity Issues
Question 3: My synthesis is diastereoselective, but the product is a racemic mixture. How can I achieve enantioselectivity?
Answer: To introduce enantioselectivity, you must use a chiral reagent or catalyst. Here are some effective strategies:
-
Biocatalysis with Baker's Yeast (Saccharomyces cerevisiae): Baker's yeast is a cost-effective and environmentally friendly biocatalyst capable of reducing β-keto esters with high enantioselectivity.[10][11][12][13] The enzymes within the yeast cells can differentiate between the two enantiotopic faces of the ketone.[11]
-
Key Considerations: The stereochemical outcome can be influenced by factors such as the yeast strain, substrate concentration, temperature, and the presence of additives.[14] It's often necessary to screen different conditions to optimize the enantiomeric excess (ee).
-
-
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[15][] After the desired stereocenter is created, the auxiliary is removed.
-
Example: Evans oxazolidinone auxiliaries are widely used for stereoselective reactions.[] While more commonly applied to alkylation reactions, the principle of using a chiral auxiliary to control the facial selectivity of a reduction is a valid strategy.
-
-
Asymmetric Catalysis: The use of a chiral catalyst, such as a Noyori-type ruthenium catalyst, for asymmetric transfer hydrogenation can provide high enantioselectivity.[17][18] These reactions typically use a hydrogen source like isopropanol or formic acid.
Experimental Protocol: Enantioselective Reduction with Baker's Yeast
-
Yeast Suspension: Suspend active dry baker's yeast (e.g., 20 g) in a solution of sucrose (e.g., 40 g) in warm water (e.g., 200 mL) in a large flask.
-
Activation: Stir the mixture at room temperature for about 30 minutes until fermentation is active (indicated by CO₂ evolution).
-
Substrate Addition: Add Ethyl 2-oxocyclohexanecarboxylate (1.0 g) to the fermenting yeast suspension.
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC or GC.
-
Workup: Add a filter aid (e.g., Celite®) and filter the mixture through a Büchner funnel. Wash the yeast cake with water and a small amount of ethyl acetate.
-
Extraction and Purification: Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Purification and Analysis
Question 4: I am having difficulty separating the cis and trans diastereomers by column chromatography. What can I do?
Answer: The separation of diastereomers can be challenging due to their similar polarities. Here are some tips:
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Gradually increasing the polarity of the eluent can help resolve the two diastereomers.
-
High-Performance Liquid Chromatography (HPLC): If standard column chromatography is ineffective, consider using HPLC with a normal-phase or reverse-phase column. This technique offers much higher resolution.
-
Derivatization: In some cases, derivatizing the hydroxyl group (e.g., as an acetate or a silyl ether) can alter the polarity and steric properties of the diastereomers, making them easier to separate. The protecting group can then be removed after separation.
Data Summary Table
| Method | Reducing Agent/Catalyst | Typical Diastereomeric Ratio (cis:trans) | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Standard Reduction | NaBH₄ | ~1:1 to 3:1 | 0% (racemic) | Low cost, simple procedure | Poor diastereoselectivity |
| Diastereoselective Reduction | L-Selectride® or K-Selectride® | >95:5 | 0% (racemic) | High diastereoselectivity | More expensive, requires anhydrous conditions |
| Biocatalytic Reduction | Baker's Yeast | Variable | Up to >95% | Environmentally friendly, high ee | Can have lower yields, requires optimization |
| Asymmetric Catalysis | Chiral Ru-catalyst | N/A | Up to >99% | High ee, catalytic | Expensive catalyst |
Visualizing the Process
Workflow for Optimizing Stereoselectivity
Caption: Decision workflow for achieving desired stereoselectivity.
Mechanism of Diastereoselective Reduction
Caption: Steric hindrance directs the hydride attack.
References
-
He, Y. C., et al. (2004). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Proceedings of the National Academy of Sciences, 101(16), 5716-5721. [Link]
-
Wipf, P., et al. (1993). Enantioselective Reductions of β-keto-Esters by Bakers' Yeast. Helvetica Chimica Acta, 76(3), 1571-1584. [Link]
-
Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. Organic Communications, 6(1), 1-11. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Holt, R. A., et al. (1995). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 60(1), 252-257. [Link]
-
Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. In Master Organic Chemistry. [Link]
-
Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]
-
Csatlos, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Trost, B. M. (1998). Enantioselective methods for chiral cyclohexane ring synthesis. Accounts of Chemical Research, 31(6), 345-355. [Link]
-
Request PDF. (2025). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. [Link]
-
Chemistry Stack Exchange. (2015). How can a ketone be enantioselectively reduced, in the presence of an ester?[Link]
-
Wikipedia contributors. (2023). Enantioselective ketone reduction. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. PubChem. [Link]
-
ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. [Link]
-
Shen, Y. M., et al. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition, 45(9), 1429-1432. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. PubChem. [Link]
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Technical Support Center: Reduction of Ethyl 2-Oxocyclohexanecarboxylate
Welcome to the technical support resource for the reduction of ethyl 2-oxocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we address frequently encountered issues, provide troubleshooting strategies, and offer detailed protocols to help you achieve your desired outcomes with confidence and precision.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the reduction of ethyl 2-oxocyclohexanecarboxylate?
The reduction of the ketone moiety in ethyl 2-oxocyclohexanecarboxylate yields ethyl 2-hydroxycyclohexanecarboxylate. Due to the creation of a new stereocenter at the hydroxyl-bearing carbon (C2) relative to the existing stereocenter at the ester-bearing carbon (C1), the product is a mixture of two diastereomers: cis-ethyl 2-hydroxycyclohexanecarboxylate and trans-ethyl 2-hydroxycyclohexanecarboxylate.[1][2][3] The ratio of these isomers is highly dependent on the reducing agent and reaction conditions employed.
Caption: Primary products from the reduction of ethyl 2-oxocyclohexanecarboxylate.
Q2: Besides the undesired diastereomer, what are other potential byproducts?
While the main challenge is controlling diastereoselectivity, other byproducts can arise under specific conditions:
-
Over-reduction Product: If a potent reducing agent like Lithium Aluminum Hydride (LiAlH4) is used, or under harsh conditions, the ester group can also be reduced to an alcohol, yielding (2-hydroxycyclohexyl)methanol. Standard reagents like sodium borohydride (NaBH₄) are highly chemoselective for ketones over esters, making this byproduct rare under typical conditions.[4]
-
Unreacted Starting Material: Incomplete reactions will leave residual ethyl 2-oxocyclohexanecarboxylate. This is often due to deactivated reagents, insufficient reaction time, or suboptimal temperatures.
-
Solvent-Related Byproducts: In alcoholic solvents, trace amounts of transesterification products might be observed if the reaction is run for extended periods at elevated temperatures, though this is uncommon.
Q3: How does the choice of reducing agent influence the cis:trans product ratio?
The stereochemical outcome is a classic example of kinetic versus thermodynamic control, dictated by the steric bulk of the hydride donor.
-
Sodium Borohydride (NaBH₄): This is a relatively small hydride donor. It can approach the carbonyl from either the axial or equatorial face. Axial attack is sterically less hindered by the adjacent ethoxycarbonyl group, leading to the formation of the equatorial alcohol, which corresponds to the cis isomer. However, equatorial attack also occurs, typically resulting in a mixture of isomers, often favoring the thermodynamically more stable trans product where both substituents are equatorial.[5]
-
Bulky Hydride Reagents (e.g., L-Selectride®): These reagents are much larger and preferentially attack from the less sterically hindered equatorial face. This leads to the formation of an axial alcohol, yielding the cis isomer with high selectivity.
-
Catalytic Hydrogenation: The stereochemical outcome depends heavily on the catalyst (e.g., Pd, Pt, Rh) and support. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face, often leading to the cis product.[6]
Troubleshooting Guide
Q1: My reaction resulted in a poor diastereomeric ratio. How can I improve selectivity for the trans isomer?
Answer: Achieving high selectivity for the trans isomer, where the hydroxyl and ester groups are both in the equatorial position, requires conditions that favor thermodynamic control.
-
Mechanism Insight: The trans product is generally the more stable diastereomer. The challenge is that kinetic pathways often favor the cis product.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Avoid bulky hydride reagents. Standard sodium borohydride in a protic solvent like ethanol or methanol is a good starting point.
-
Temperature and Time: Running the reaction at a slightly elevated temperature (e.g., 0 °C to room temperature) for a longer duration can sometimes allow for equilibration of an intermediate borate ester, favoring the formation of the thermodynamic product.
-
Catalytic Transfer Hydrogenation: Methods using catalysts like RuCl₂(PPh₃)₃ with a hydrogen donor such as isopropanol can provide high selectivity for the trans isomer through a reversible pathway that allows for product equilibration.
-
Q2: I need to synthesize the cis isomer selectively. My NaBH₄ reduction is not providing the desired purity. What should I do?
Answer: High selectivity for the cis isomer requires a kinetically controlled reaction dominated by steric factors.
-
Mechanism Insight: The cis product results from the hydride attacking the carbonyl carbon from the equatorial direction, forcing the resulting hydroxyl group into an axial position. This is favored by sterically demanding reducing agents.
-
Troubleshooting Steps:
-
Employ a Bulky Reducing Agent: The most effective solution is to switch from NaBH₄ to a bulkier reagent. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® are industry standards for this purpose. Their large steric profile almost exclusively forces an equatorial attack.
-
Lower the Temperature: Perform the reduction at very low temperatures (e.g., -78 °C) to minimize the energy available for the system to overcome the kinetic barrier to the less-favored axial attack.
-
Solvent Choice: Use an aprotic, non-coordinating solvent like tetrahydrofuran (THF) to prevent solvent-reagent interactions that might alter the effective size of the hydride donor.
-
Q3: My reaction is incomplete, and a significant amount of starting material remains. What went wrong?
Answer: An incomplete reaction is one of the most common issues and can usually be traced back to reagent or setup integrity.
-
Potential Causes & Solutions:
-
Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. Use a freshly opened bottle or a previously opened bottle that has been stored in a desiccator. You can perform a simple test by adding a small amount to an acidic solution; vigorous hydrogen evolution indicates activity.[7]
-
Stoichiometry: While one equivalent of NaBH₄ can theoretically deliver four hydride equivalents, it is common practice to use a slight excess (1.5 to 2.0 equivalents) to ensure the reaction goes to completion, accounting for any reaction with the solvent or trace water.[8]
-
Temperature: While some reductions are performed at 0 °C to improve selectivity, the reaction rate may be too slow. Allow the reaction to slowly warm to room temperature and monitor by TLC or GC until all starting material is consumed.[7]
-
Solvent Purity: Ensure you are using anhydrous (dry) solvents, especially for aprotic systems, as water will quench the reducing agent.
-
Caption: Troubleshooting workflow for optimizing the reduction reaction.
Data Summary: Diastereoselectivity of Reduction
The choice of reducing agent has a profound impact on the diastereomeric excess (d.e.) of the reaction. The following table provides typical, illustrative outcomes.
| Reducing Agent | Solvent | Temperature | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Ethanol | 0 °C to RT | trans (thermodynamic) | ~30:70 to 50:50 |
| L-Selectride® | THF | -78 °C | cis (kinetic) | >98:2 |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | RT | cis (syn-addition) | ~90:10 |
| Baker's Yeast (S. cerevisiae) | Water/Glucose | RT | Varies (enzyme dependent) | Can be highly selective for either isomer[9][10] |
Note: Ratios are approximate and can vary based on precise conditions, substrate purity, and workup procedures.
Experimental Protocol: Standard Reduction with Sodium Borohydride
This protocol details a standard laboratory procedure for the reduction of ethyl 2-oxocyclohexanecarboxylate, which typically favors the formation of the trans product.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol or Ethanol (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure the temperature does not rise above 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, cool the flask back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Stop when gas evolution ceases and the pH is ~6-7.
-
Solvent Removal: Remove the bulk of the methanol/ethanol solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the remaining residue, add ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product mixture of cis- and trans-ethyl 2-hydroxycyclohexanecarboxylate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers if required.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Cis and Trans Isomers of Ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the technical support center for the purification of cis and trans isomers of Ethyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the separation of these diastereomers.
Understanding the Challenge: The Stereochemistry of this compound
This compound possesses two chiral centers, giving rise to diastereomeric pairs: cis and trans isomers. The relative orientation of the hydroxyl (-OH) and carboxylate (-COOEt) groups on the cyclohexane ring dictates their distinct three-dimensional structures. These subtle differences in stereochemistry lead to minor variations in their physical and chemical properties, making their separation a significant purification challenge.[1] The trans isomer, with both substituents in a diequatorial conformation in the more stable chair form, is generally less polar than the cis isomer, where one substituent is axial and the other is equatorial. This difference in polarity is the primary principle upon which chromatographic separation is based.
Purification Strategy: Flash Column Chromatography
For preparative scale purification of diastereomers like the cis and trans isomers of this compound, flash column chromatography is a highly effective and commonly employed technique.[2] The success of this separation hinges on optimizing the stationary phase and mobile phase to exploit the small polarity differences between the isomers.
Core Principles of Separation
-
Stationary Phase: Normal-phase chromatography using silica gel is the recommended approach.[2][3] The polar silica surface will interact more strongly with the more polar cis isomer, leading to a longer retention time.
-
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of a hydrocarbon (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether), is used to elute the compounds.[2] The key is to find a solvent composition that provides a good balance between resolution and reasonable elution times.
Detailed Experimental Protocol: Flash Column Chromatography Separation
This protocol outlines a robust method for the separation of cis and trans isomers of this compound.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)[4]
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC chamber and UV lamp
-
Collection tubes
-
Rotary evaporator
Step-by-Step Methodology
-
TLC Analysis for Solvent System Optimization:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Spot a small amount of the crude mixture of isomers on a TLC plate.
-
Develop the TLC plate in a chamber saturated with the chosen eluent system.
-
Visualize the spots under a UV lamp and/or by staining (e.g., potassium permanganate).
-
The optimal solvent system should provide good separation between the two spots, with the lower spot (more polar, cis isomer) having an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Secure the column vertically.
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Pour the slurry into the column, allowing the silica to settle into a packed bed.
-
Gently tap the column to ensure uniform packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the sand layer.
-
Apply gentle air pressure to maintain a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Analysis and Product Isolation:
-
Identify the fractions containing the pure cis and trans isomers using TLC.
-
Combine the fractions containing each pure isomer.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
-
Visualizing the Workflow and Isomers
Caption: Purification workflow for cis and trans isomers.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or no separation of isomers on the column. | The eluent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of hexane.[5] |
| The eluent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of ethyl acetate. | |
| The column was not packed properly, leading to channeling. | Repack the column, ensuring a uniform and compact silica bed. | |
| The compounds are eluting too quickly (high Rf). | The eluent is too polar. | Reduce the polarity of the mobile phase. A high Rf might be acceptable for an easy separation.[5] |
| The compounds are eluting too slowly or not at all. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system.[5] |
| The compound may have low solubility in the eluent, causing broad bands. | Try a different solvent system in which both isomers are more soluble.[6] | |
| Tailing of peaks. | The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded. |
| The compound is interacting too strongly with the silica gel. | Consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. | |
| Compound decomposition on the column. | The compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an extended period before developing.[5] If unstable, consider using a less acidic stationary phase like alumina.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the cis and trans isomers of this compound?
A1: The cis and trans isomers are diastereomers with the same molecular formula and connectivity.[1] Their separation is challenging because their physical properties, such as polarity and boiling point, are very similar. The separation relies on exploiting the subtle differences in their three-dimensional shapes and how they interact with the stationary phase.
Q2: Can I use reversed-phase chromatography to separate these isomers?
A2: While normal-phase chromatography is generally the first choice for separating these types of diastereomers, reversed-phase chromatography can also be effective.[1][7] In reversed-phase, the less polar trans isomer would interact more strongly with the non-polar stationary phase (like C18) and elute later than the more polar cis isomer.
Q3: My TLC shows two spots, but on the column, everything elutes together. What's happening?
A3: This can happen if the TLC separation is not representative of the column conditions. Ensure the TLC chamber is fully saturated with the eluent vapor. Also, overloading the column can cause band broadening that negates the separation seen on TLC.
Q4: How can I improve the resolution between the two isomers?
A4: To improve resolution, you can:
-
Use a longer column to increase the surface area for interaction.
-
Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
-
Optimize the solvent system to maximize the difference in retention times.
-
Ensure a very fine and evenly packed column.
Q5: What other techniques can be used for this separation?
A5: Besides flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution for difficult separations.[8][9][10] Both normal-phase and reversed-phase HPLC can be explored. For analytical scale separation and analysis, Gas Chromatography (GC) can also be a powerful tool, often requiring optimization of the temperature program and column type.
References
-
Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. (2024-12-09). Available at: [Link]
-
Separation of diastereomers - Chromatography Forum. (2008-01-23). Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
How to separate the diastereomer peak from main peak? - ResearchGate. (2019-06-18). Available at: [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]
-
Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem. Available at: [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU's ScholarWorks. Available at: [Link]
-
Successful Flash Chromatography - King Group. Available at: [Link]
-
Preparative HPLC Primer - Shimadzu. Available at: [Link]
-
Principles in preparative HPLC - University of Warwick. Available at: [Link]
-
Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... - ResearchGate. Available at: [Link]
-
Isolation by Preparative HPLC | Springer Nature Experiments. Available at: [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Discovery. Available at: [Link]
- US3880925A - Separation and purification of cis and trans isomers - Google Patents.
-
Cyclohexaneacetic acid, 1-hydroxy, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212 - PubChem. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available at: [Link]
-
Cis and Trans Isomers of Cycloalkenes - ResearchGate. Available at: [Link]
-
cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem. Available at: [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. Available at: [Link]
-
ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure. Available at: [Link]
-
Ethyl 4-hydroxycyclohexanecarboxylate, mixture of cis and trans (98%) - Amerigo Scientific. Available at: [Link]
-
INTERNATIONAL JOURNAL OF BIOCHEMISTRY ADVANCES - Open Access Pub. Available at: [Link]
Sources
- 1. santaisci.com [santaisci.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of Ethyl 2-hydroxycyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-hydroxycyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing the intramolecular acyloin condensation of diethyl adipate. Our goal is to provide in-depth troubleshooting advice and practical solutions to common side reactions and experimental challenges. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
The synthesis of this compound via the acyloin condensation is a powerful method for forming a six-membered ring, an essential scaffold in many pharmaceutical compounds. The reaction involves the reductive coupling of the two ester groups of diethyl adipate using metallic sodium in an aprotic solvent.[1][2][3] However, the reaction's intermediates are highly reactive, and several competing pathways can diminish the yield of the desired α-hydroxy ketone. This guide will address these challenges directly.
Part 1: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My yield of this compound is extremely low, and the main isolated product is a diol (1,6-Hexanediol). What went wrong?
A: This is a classic sign that the Bouveault-Blanc reduction has occurred instead of the intended acyloin condensation.
-
Probable Cause: The presence of a protic solvent or reagent. The Bouveault-Blanc reduction converts esters to primary alcohols using sodium metal in the presence of a proton source, typically an alcohol like ethanol.[4][5][6] If your solvent (e.g., toluene) was not properly dried, or if the diethyl adipate starting material was contaminated with ethanol from its synthesis, this alternative reaction pathway will dominate.
-
Mechanism Insight: In the acyloin condensation, the reaction must proceed through a 1,2-diketone intermediate in an aprotic medium.[3][7] If a proton source is available, the radical anion intermediates formed after the initial electron transfer are protonated and further reduced all the way to the primary alcohols.[8][9]
-
Suggested Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).
-
Solvent Purity: Use a high-purity, anhydrous aprotic solvent such as toluene or xylene. It is best practice to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) directly into the reaction flask.
-
Starting Material Purity: Ensure the diethyl adipate is pure and free from protic impurities like water or ethanol. If necessary, purify the starting material before use.
-
Q2: I isolated a cyclic β-keto ester (Ethyl 2-oxocyclohexanecarboxylate) instead of the target α-hydroxy ketone. Why did this happen?
A: You have inadvertently promoted the Dieckmann Condensation , an intramolecular version of the Claisen condensation.
-
Probable Cause: The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[10][11][12] While the acyloin condensation uses a reducing agent (sodium metal), the reaction conditions can sometimes favor a base-catalyzed pathway. This can happen if sodium alkoxides are formed (e.g., from reaction with trace alcohol) and are not consumed in a reductive pathway.
-
Mechanism Insight: The Dieckmann reaction is initiated by the deprotonation of an α-carbon to form an enolate, which then attacks the other ester group.[10][13] This pathway is distinct from the radical-based mechanism of the acyloin condensation. For diesters that can form stable 5- or 6-membered rings, the Dieckmann condensation is a significant competing reaction.[1][12]
-
Suggested Solutions:
-
Ensure Reductive Conditions: The key is to ensure the reaction proceeds via single-electron transfer from the sodium metal. Using a well-dispersed sodium metal can increase the surface area and promote the desired reductive coupling over competing base-catalyzed reactions.
-
Avoid Protic Contaminants: As with the Bouveault-Blanc reduction, any protic impurities can react with sodium to form sodium alkoxides (a strong base), which will catalyze the Dieckmann condensation.
-
Utilize a Trapping Agent: The addition of trimethylsilyl chloride (TMSCl) is highly effective at preventing this side reaction. TMSCl traps the enediolate intermediate of the acyloin pathway, effectively removing it from equilibrium and preventing it from acting as a base to initiate the Dieckmann condensation.[14][15]
-
Q3: The reaction produced a significant amount of a high-molecular-weight, tacky, or solid material, and very little of the desired cyclic product. What is this byproduct?
A: This is likely due to intermolecular polymerization .
-
Probable Cause: The acyloin condensation can occur between two different diester molecules (intermolecularly) rather than within the same molecule (intramolecularly). This leads to the formation of long polymer chains.
-
Mechanism Insight: While the intramolecular acyloin condensation is generally favored for forming rings of 10 or more members, the formation of 6-membered rings is also efficient.[1][7] It is believed that the two ester ends of the substrate are weakly adsorbed to nearby sites on the sodium metal surface, which favors cyclization.[7] However, if the reaction concentration is too high or the sodium surface is not ideal, intermolecular reactions can become competitive.
-
Suggested Solutions:
-
Control Reaction Concentration: While the acyloin condensation is less sensitive to high dilution principles than other cyclization reactions, running the reaction at a moderate dilution can help favor the intramolecular pathway.
-
Optimize Sodium Dispersion: A fine dispersion of sodium metal in the high-boiling solvent is crucial. This provides a large surface area for the substrate to adsorb onto, facilitating the intramolecular cyclization.
-
Slow Substrate Addition: Adding the diethyl adipate solution slowly to the sodium dispersion at reflux can help maintain a low instantaneous concentration of the substrate, further favoring the intramolecular reaction.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the precise role of trimethylsilyl chloride (TMSCl) and why is it so highly recommended?
A: Trimethylsilyl chloride (TMSCl) acts as a trapping agent for the key sodium enediolate intermediate formed during the reaction.[3][16] This has two major benefits:
-
Prevents Side Reactions: The enediolate is a reactive nucleophile and a strong base. By trapping it as a stable bis-silyl enol ether, TMSCl prevents it from initiating unwanted reactions like the Claisen/Dieckmann condensation.[14]
-
Increases Yield: The trapping step is essentially irreversible and drives the equilibrium towards the desired product pathway. The resulting bis-silyl ether is stable during the reaction but can be easily hydrolyzed back to the acyloin product during acidic workup.[2][15] This significantly improves the overall yield.
Q2: Why is an inert, oxygen-free atmosphere critical for the acyloin condensation?
A: The acyloin condensation is a reductive coupling that proceeds through radical intermediates.[3][7] Traces of oxygen can interfere with these intermediates, acting as a radical scavenger and quenching the reaction, which severely reduces the yield.[1][7] Furthermore, sodium metal reacts vigorously with both oxygen and moisture in the air. Therefore, conducting the reaction under a dry, inert atmosphere (like nitrogen or argon) is mandatory for both safety and success.
Q3: What are the best solvents for this reaction and why?
A: The reaction must be performed in aprotic solvents with a high boiling point.[1][3]
-
Toluene and Xylene are the most commonly used solvents. Their high boiling points are necessary to keep the sodium metal in a molten, highly dispersed state, which is crucial for the reaction's efficiency.
-
Aprotic Nature: The solvent must be aprotic to avoid the competing Bouveault-Blanc reduction.[1][2] Ethers like diethyl ether can also be used, but their lower boiling points make them less suitable for reactions requiring molten sodium.
Part 3: Data Summary & Visualizations
Table 1: Comparison of Target Reaction and Major Side Reactions
| Feature | Acyloin Condensation (Target) | Bouveault-Blanc Reduction | Dieckmann Condensation |
| Starting Material | Diethyl Adipate | Diethyl Adipate | Diethyl Adipate |
| Key Reagent(s) | Metallic Sodium | Metallic Sodium | Sodium Alkoxide (Base) |
| Solvent Type | Anhydrous, Aprotic (e.g., Toluene) | Protic (e.g., Ethanol) | Aprotic or Protic |
| Product | This compound | 1,6-Hexanediol | Ethyl 2-oxocyclohexanecarboxylate |
| Product Class | α-Hydroxy Ketone | Primary Alcohol | β-Keto Ester |
Diagram 1: Acyloin Condensation Mechanism
Caption: Mechanism of the intramolecular acyloin condensation.
Diagram 2: Competing Reaction Pathways
Caption: Troubleshooting workflow for major reaction pathways.
Part 4: Experimental Protocols
Protocol 1: Optimized Synthesis of this compound using TMSCl
Disclaimer: This protocol involves hazardous materials, including molten sodium metal. All operations must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Sodium Dispersion: In the reaction flask, place anhydrous toluene (e.g., 250 mL). Add sodium metal (e.g., 2.3 g, 0.1 mol) cut into small pieces. Heat the toluene to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Reactant Addition: In the dropping funnel, prepare a solution of diethyl adipate (e.g., 10.1 g, 0.05 mol) and trimethylsilyl chloride (TMSCl) (e.g., 10.9 g, 0.1 mol) in anhydrous toluene (50 mL).
-
Reaction Execution: Add the diethyl adipate/TMSCl solution dropwise to the refluxing sodium dispersion over 1-2 hours. The reaction mixture may turn blue or purple. After the addition is complete, continue to reflux with stirring for an additional 2-4 hours until the sodium is consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Cautiously add ethanol to quench any remaining sodium, followed by water.
-
Hydrolysis: Add 1 M hydrochloric acid (HCl) and stir the mixture vigorously for 1 hour to hydrolyze the bis-silyl ether intermediate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
References
-
Wikipedia. Acyloin condensation. [Link]
-
Science of Synthesis. Acyloin Ester Condensation. [Link]
-
JoVE. α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview. [Link]
-
Grokipedia. Acyloin condensation. [Link]
-
Pharmapproach. Acyloin Condensation. [Link]
-
Physics Wallah. Acyloin Condensation Reaction and Mechanism. [Link]
-
YouTube. Acyloin Condensation reaction | Full mechanism | Use of Trimethylsilylchloride to improve yield. [Link]
-
SlideShare. Bouveault-Blanc Reduction. [Link]
-
ChemicalDesk.Com. Acyloin Condensation. [Link]
-
Wikipedia. Bouveault–Blanc reduction. [Link]
-
Organic Chemistry Portal. Bouveault-Blanc Reduction. [Link]
-
Sciencemadness Wiki. Bouveault–Blanc reduction. [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Dieckmann condensation. [Link]
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
Sources
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. bspublications.net [bspublications.net]
- 4. Bouveault-Blanc Reduction (Chapter 20) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 7. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 8. Bouveault-Blanc Reduction [organic-chemistry.org]
- 9. Bouveault–Blanc reduction - Sciencemadness Wiki [sciencemadness.org]
- 10. fiveable.me [fiveable.me]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 14. youtube.com [youtube.com]
- 15. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]
- 16. Video: α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview [jove.com]
Technical Support Center: Purification of Ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the technical support guide for Ethyl 2-hydroxycyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven, practical solutions for common purification challenges. The following sections offer in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route, but typically originates from the reduction of Ethyl 2-oxocyclohexanecarboxylate. Key impurities include:
-
Unreacted Starting Material: Ethyl 2-oxocyclohexanecarboxylate is a primary impurity if the reduction is incomplete.[1][2]
-
Diastereomers: The product itself exists as cis and trans isomers. Depending on the reducing agent and reaction conditions, you will have a mixture of these diastereomers, which may need to be separated for specific applications.[3][4]
-
Solvent Residue: Residual solvents from the reaction or work-up (e.g., methanol, ethanol, ethyl acetate, diethyl ether) are common.
-
Hydrolysis Product: 2-Hydroxycyclohexanecarboxylic acid can form if the ester is exposed to acidic or basic aqueous conditions for a prolonged period.[5]
-
Side-Reaction Products: Small amounts of byproducts from processes like enolization may be present.[6]
Q2: How can I quickly assess the purity of my crude product?
A2: A multi-faceted approach is recommended for a reliable purity assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot your crude material alongside the starting material on a silica plate and elute with a solvent system like Hexane:Ethyl Acetate (e.g., 4:1 ratio). The product, being more polar due to the hydroxyl group, should have a lower Rf value than the starting ketone. Multiple spots indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity analysis. The presence of signals corresponding to the starting ketone or other unexpected peaks indicates impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent quantitative method for analyzing volatile impurities and confirming the mass of the desired product.
-
Infrared (IR) Spectroscopy: The disappearance of the ketone stretch (~1710 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (~3400 cm⁻¹) in the product is a good indicator of a successful reaction.
Q3: Which primary purification method—distillation or chromatography—is better for my product?
A3: The choice depends on your specific objectives and the nature of the impurities.
-
Choose Flash Column Chromatography if: Your primary goal is to separate diastereomers (cis from trans) or to remove impurities with very similar boiling points but different polarities. It offers high resolution for polarity-based separations.[7][8]
-
Choose Vacuum Distillation if: Your main impurities are non-volatile residues or have boiling points that are significantly different from your product. It is an effective method for bulk purification and removing high-boiling point impurities.[9] A combination is often ideal: a preliminary distillation to remove bulk solvent and low-boiling impurities, followed by chromatography for high-purity separation.
Troubleshooting & In-Depth Guides
This section provides solutions to specific problems you may encounter during purification.
Guide 1: Flash Column Chromatography
Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. The hydroxyl group in this compound makes it significantly more polar than its ketone precursor.
Troubleshooting Common Chromatography Issues
| Problem | Probable Cause | Solution |
| Compound is stuck at the top of the column (low Rf). | The mobile phase (eluent) is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, slowly increase the percentage of ethyl acetate.[7] |
| Poor separation between product and an impurity (spots are too close on TLC). | The chosen solvent system does not have sufficient selectivity for the two compounds. | Test different solvent systems. Try replacing hexane with heptane or ethyl acetate with dichloromethane or a hexane/2-propanol mixture for potentially better separation of diastereomers.[7] |
| Product elutes too quickly, with the solvent front (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Reduce the percentage of ethyl acetate in your Hexane/Ethyl Acetate mixture. |
| Streaky or tailing spots on the column/TLC plate. | 1. Sample is too concentrated. 2. Presence of acidic impurities (like the hydrolyzed ester). 3. Silica gel is degrading the sample. | 1. Dilute the sample before loading. 2. Add a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to the eluent to suppress tailing of acidic compounds. 3. Consider using a less acidic stationary phase like neutral alumina. |
Workflow for Method Selection
Below is a decision-making workflow for choosing the appropriate purification strategy.
Guide 2: Vacuum Distillation
Vacuum distillation is essential for purifying liquids that have high boiling points or are prone to decomposition at atmospheric pressure. By lowering the pressure, the boiling point is significantly reduced.
Troubleshooting Common Distillation Issues
| Problem | Probable Cause | Solution |
| Product is not distilling at the expected temperature/pressure. | 1. The vacuum is not strong enough. 2. The thermometer is placed incorrectly. 3. The system has a leak. | 1. Check the vacuum pump oil and all connections. 2. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. 3. Check all glass joints for proper sealing; apply a thin layer of vacuum grease if necessary. |
| "Bumping" or violent boiling. | Lack of smooth boiling initiation points. | Add boiling chips or a magnetic stir bar to the distilling flask before heating. Ensure even heating with a heating mantle and sand/oil bath. |
| Product is darkening or charring in the flask. | The compound is decomposing due to excessive heat. | Improve the vacuum to further lower the boiling point. Ensure the heating mantle temperature is not set excessively higher than the target vapor temperature. |
Physical Properties for Purification
The following table summarizes key physical properties of the target compound and a common impurity, which are critical for planning a successful purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point |
| This compound | C₉H₁₆O₃ | 172.22[10] | 251.4°C @ 760 mmHg[11] |
| Ethyl 2-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21[6] | 106°C @ 11 mmHg[1] |
Detailed Experimental Protocols
Mandatory Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] this compound may cause skin, eye, and respiratory irritation.[4][13]
Protocol 1: Purification by Flash Column Chromatography
This protocol is optimized for separating the product from less polar impurities like the starting ketone.
Step-by-Step Procedure
-
TLC Analysis & Solvent Selection:
-
Prepare a TLC developing chamber with a 4:1 Hexane:Ethyl Acetate solvent system.
-
On a silica TLC plate, spot the starting material (if available) and your crude product.
-
Develop the plate and visualize under a UV lamp and/or by staining (e.g., with permanganate).
-
The target product should have an Rf value of ~0.2-0.4 for good column separation.[7] Adjust the solvent ratio if necessary (more ethyl acetate to lower Rf, less to increase it).
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "wet slurry" method: mix silica gel with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) to form a slurry, then pour it into the column and allow it to pack under light pressure.[7]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane).[7]
-
Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.[7][14]
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Collect fractions in test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate.
-
If separation of diastereomers is required or other impurities are present, you may need to gradually increase the solvent polarity (gradient elution).[7]
-
-
Analysis and Product Isolation:
-
Run a TLC of all collected fractions.
-
Combine the fractions that contain only your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified liquid product.
-
Chromatography Workflow Diagram
Protocol 2: Purification by Vacuum Distillation
This method is ideal for removing non-volatile residues or solvents after an initial work-up.
Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed.
-
Place a stir bar in the round-bottom (distilling) flask.
-
Attach the flask to a heating mantle with a stirrer.
-
Connect the condenser to a cold water supply.
-
Connect the vacuum adapter to a cold trap and the vacuum pump.
-
-
Distillation Process:
-
Transfer the crude product to the distilling flask (do not fill more than two-thirds full).
-
Begin stirring and turn on the vacuum pump to slowly evacuate the system.
-
Once the desired vacuum is reached and stable, slowly begin heating the flask.
-
Observe the temperature of the vapor. Collect the fraction that distills over at a constant temperature corresponding to the expected boiling point of your product at that pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.
-
Disassemble the apparatus and collect your purified product from the receiving flask.
-
References
-
PubChem. (n.d.). Ethyl cyclohexanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Cyclohexanecarboxylic acid, 3,4,5-triol and triacetate. Retrieved from [Link]
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Supporting Information. (n.d.). General Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Tyger Scientific. (n.d.). This compound - CAS # 3444-72-2 - 1G. Retrieved from [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Nerz, J. (2013, February 4). How to Carry Out a Recrystallization. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterification product? Retrieved from [Link]
-
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Improving yield in the synthesis of Ethyl 2-hydroxycyclohexanecarboxylate
An essential intermediate in the synthesis of various pharmaceuticals and fine chemicals, Ethyl 2-hydroxycyclohexanecarboxylate requires a robust and high-yielding synthetic protocol. This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help optimize its synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible, high-yield results.
Overall Synthetic Workflow
The most common and reliable pathway to this compound is a two-step process. First, a β-keto ester, Ethyl 2-oxocyclohexanecarboxylate, is synthesized. This intermediate is then selectively reduced to the target hydroxy ester.
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems that can lead to diminished yields or product impurities.
Question: My yield of Ethyl 2-oxocyclohexanecarboxylate from the Dieckmann condensation of diethyl adipate is consistently low (<50%). What are the likely causes and how can I fix this?
Answer: Low yields in the Dieckmann condensation are a common issue, often stemming from suboptimal reaction conditions or reagent quality. The Dieckmann condensation is an intramolecular Claisen condensation that works well for forming 5- and 6-membered rings.[1][2] Let's break down the critical factors.
Probable Causes & Solutions:
-
Presence of Moisture: The reaction is highly sensitive to water. The alkoxide base (e.g., sodium ethoxide) will be quenched by water, and any water present can hydrolyze the ester starting material or the β-keto ester product.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., toluene, THF, or absolute ethanol).[3] Reagents should be fresh or properly stored to prevent moisture absorption.
-
-
Incorrect Base or Stoichiometry: The base is not just a catalyst; it is consumed in the final, essentially irreversible deprotonation of the resulting β-keto ester. This drives the equilibrium towards the product.[1][4]
-
Solution: Use at least one full equivalent of a strong base. Sodium ethoxide (NaOEt) is ideal as it prevents transesterification.[5] Sodium hydride (NaH) is also effective but requires careful handling. Avoid hydroxide bases as they promote saponification.
-
-
Reaction Reversibility: If the β-keto ester product is not deprotonated by the base, the reaction can reverse, leading to ring-opening.[1]
-
Intermolecular Side Reactions: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.
-
Solution: While not always necessary for 6-membered rings, applying high-dilution principles (slowly adding the diester to the base solution) can favor the intramolecular pathway.[9]
-
Caption: Key mechanistic steps of the Dieckmann Condensation.[3][8]
Question: During the reduction of Ethyl 2-oxocyclohexanecarboxylate with sodium borohydride (NaBH₄), the reaction is sluggish and I get a mix of starting material and product. How can I drive the reaction to completion?
Answer: While NaBH₄ is an excellent reagent for selectively reducing ketones in the presence of esters, incomplete reactions can occur due to reagent deactivation, solvent choice, or temperature.[10][11]
Probable Causes & Solutions:
-
Reagent Quality and Stoichiometry: Sodium borohydride can degrade upon exposure to atmospheric moisture.
-
Solution: Use fresh, high-quality NaBH₄. It is common to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: Protic solvents like methanol or ethanol are typically used and are effective.[12][13] While NaBH₄ reacts slowly with these solvents, this reactivity is often sufficient and manageable. For a less reactive medium, isopropanol can be used. Aprotic solvents can be used but may lead to much slower reaction times.
-
-
Temperature: These reductions are often run at 0 °C to control exothermicity and improve selectivity, but this can slow the reaction rate.
-
Solution: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor by TLC or GC-MS. Gentle heating can be applied if necessary, but this may reduce diastereoselectivity.
-
-
pH of the Reaction Medium: The stability and reactivity of NaBH₄ are pH-dependent. It is more stable under basic conditions and decomposes rapidly in acidic media.
-
Solution: Ensure the reaction medium is neutral to slightly basic. The workup should involve a careful quench, for example with a saturated ammonium chloride solution, to neutralize any excess hydride before extraction.[13]
-
Table 1: Troubleshooting Summary for Key Synthetic Steps
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Dieckmann Condensation | 1. Moisture contamination.2. Insufficient base.3. Intermolecular side reactions. | 1. Use oven-dried glassware and anhydrous solvents.[3]2. Use at least 1 full equivalent of NaOEt.[5]3. Consider slow addition of the diester to the base. |
| Incomplete Ketone Reduction | 1. Degraded NaBH₄.2. Suboptimal solvent or temperature. | 1. Use fresh NaBH₄ in slight excess (1.1-1.5 eq).2. Use methanol or ethanol; allow reaction to warm to RT if sluggish.[12] |
| Formation of Acid Impurity | Hydrolysis (saponification) of the ester group. | 1. Avoid strongly basic (e.g., NaOH) or acidic conditions during workup, especially with heat.2. Use a mild acid quench (e.g., NH₄Cl). |
| Mixture of Diastereomers | Non-selective hydride attack on the ketone. | 1. Conduct reduction at lower temperatures (0 °C to -20 °C).2. Consider bulkier reducing agents for higher stereoselectivity if a specific isomer is desired. |
Frequently Asked Questions (FAQs)
Question: Which method is better for synthesizing the Ethyl 2-oxocyclohexanecarboxylate precursor: Dieckmann condensation or acylation of cyclohexanone?
Answer: Both are viable and widely used methods. The choice often depends on the availability and cost of starting materials.
-
Dieckmann Condensation: This is a classic and robust method starting from diethyl adipate.[2] It is an excellent choice for producing 5- or 6-membered rings and is often high-yielding when performed under strict anhydrous conditions.[1]
-
Acylation of Cyclohexanone: This involves forming the enolate of cyclohexanone and reacting it with an acylating agent like diethyl carbonate.[14][15] This method can be very high-yielding (often >80%) and may be more direct if cyclohexanone is a more readily available starting material than diethyl adipate.[14]
Table 2: Comparison of Precursor Synthesis Routes
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Dieckmann Condensation | Diethyl Adipate | Sodium Ethoxide (NaOEt) | 60-85% | Classic, reliable, well-documented.[1][3] | Highly sensitive to moisture; requires careful control of stoichiometry. |
| Cyclohexanone Acylation | Cyclohexanone | NaH, Diethyl Carbonate | 75-90% | High yields, often more direct.[14][15] | Requires handling of sodium hydride; diethyl carbonate used in excess. |
Question: Why is Sodium Borohydride (NaBH₄) preferred over Lithium Aluminum Hydride (LiAlH₄) for the reduction step?
Answer: The choice of reducing agent is critical for chemoselectivity. Ethyl 2-oxocyclohexanecarboxylate contains two carbonyl groups: a ketone and an ester.
-
Sodium Borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. It does not typically reduce esters under standard conditions (e.g., in methanol or ethanol at room temperature).[10][11] This selectivity is ideal for this synthesis, as it leaves the ethyl ester group intact.
-
Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent. It will rapidly reduce both the ketone and the ester, leading to the formation of a diol, which is not the desired product.
Caption: Chemoselectivity of reducing agents for the β-keto ester.
Question: What is the best way to purify the final product, this compound?
Answer: After an aqueous workup to remove inorganic salts and the solvent, the crude product is typically an oil.[16] The primary methods for purification are:
-
Vacuum Distillation: This is the most common and effective method for purifying the final product on a larger scale. This compound is a relatively high-boiling liquid, making distillation under reduced pressure the ideal choice to prevent decomposition.[16]
-
Silica Gel Chromatography: For smaller scales or when very high purity is required (e.g., separation of diastereomers), column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.
References
-
Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Chemistry Steps. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Chemistry Steps. Retrieved from [Link]
-
Fiveable. (n.d.). Dimethyl Adipate Definition. Fiveable. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. UCLA. Retrieved from [Link]
-
University of Calgary. (n.d.). The Acetoacetic Ester Synthesis. University of Calgary. Retrieved from [Link]
-
Vedantu. (n.d.). A Dieckmann condensation of diethyl adipate was carried. Vedantu. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]
-
Cativiela, C., et al. (1998). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. NROChemistry. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reformatsky Reaction. Cambridge University Press. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. The Organic Chemistry Tutor. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. OpenOChem Learn. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Physics Wallah. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Chemistry Stack Exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Chemistry Stack Exchange. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
da Silva, R. O., et al. (2023). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Organic Syntheses. Retrieved from [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
-
da Silva, R. O., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate. Retrieved from [Link]
-
Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexaneacetic acid, 1-hydroxy, ethyl ester. Organic Syntheses. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion in Ethyl 2-Oxocyclohexanecarboxylate Reduction
For Immediate Assistance, Contact:
-
Lead Application Scientist: Dr. Eleanor Vance
-
Email:
-
Phone: 1-800-555-REAC
Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for the reduction of ethyl 2-oxocyclohexanecarboxylate. As a Senior Application Scientist, I understand that even well-established protocols can sometimes yield unexpected results. This resource is structured to help you diagnose and resolve issues with low conversion, drawing on established chemical principles and practical laboratory experience.
Troubleshooting Guide: Low Conversion and Stalled Reactions
Low conversion is a common hurdle in organic synthesis.[1] This section provides a systematic approach to identifying and addressing the root causes.
Q1: My reduction of ethyl 2-oxocyclohexanecarboxylate has stalled, with significant starting material remaining. What are the primary areas I should investigate?
When a reaction stalls, a methodical investigation is key. The most likely culprits fall into three categories: reagent and solvent quality, reaction conditions, and the work-up procedure.[1][2]
Troubleshooting Workflow for Stalled Reactions
1. Reagent and Solvent Quality:
-
Purity of Ethyl 2-oxocyclohexanecarboxylate: The starting material itself can be a source of issues. It is commercially available as a colorless to pale yellow or brown oily liquid.[3][4][5] Impurities can inhibit the reaction. Consider purification by vacuum distillation if the purity is questionable.[3]
-
Reducing Agent Potency:
-
Sodium Borohydride (NaBH₄): While a relatively stable solid, NaBH₄ can degrade over time, especially if exposed to moisture.[6] It is a mild reducing agent typically used for aldehydes and ketones.[7] Its reaction with β-keto esters can be slow.[7]
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent but is also highly reactive with water and protic solvents.[8][9] Any contamination will rapidly quench the reagent. Always use freshly opened containers or titrate to determine the active hydride content.
-
-
Solvent Purity: The presence of water in solvents is detrimental, especially for moisture-sensitive reactions.[2] For LiAlH₄ reductions, anhydrous solvents are essential. For NaBH₄ reductions, while often performed in protic solvents like methanol or ethanol, excess water can lead to hydrolysis of the borohydride.[10]
2. Reaction Conditions:
-
Temperature:
-
Sodium Borohydride: These reductions are often carried out at room temperature or below. However, if the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can sometimes drive it to completion.[11] Be aware that higher temperatures can also lead to side reactions.
-
Lithium Aluminum Hydride: These reactions are highly exothermic and typically require cooling (e.g., an ice bath) during the addition of the reagent to control the reaction rate and prevent side reactions.[12]
-
-
Stoichiometry of the Reducing Agent: Ensure you are using the correct molar equivalents of the hydride source. For NaBH₄, an excess may be needed to compensate for any decomposition over the course of the reaction.[7] For LiAlH₄, an excess is also typically used to ensure complete reduction.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] If the reaction appears to have stopped, it may be due to reagent decomposition or the formation of an unreactive intermediate.
3. Work-up and Purification:
-
Quenching: The quenching step is critical for destroying excess hydride reagent and protonating the resulting alkoxide.
-
For NaBH₄, a mild acid like saturated ammonium chloride solution is often used.[6]
-
For LiAlH₄, a careful, sequential addition of water and then aqueous acid is a common procedure. An alternative is the Fieser workup, which involves the sequential addition of water, aqueous NaOH, and then more water.
-
-
Product Loss During Extraction: The product, ethyl 2-hydroxycyclohexanecarboxylate, may have some water solubility. Ensure you are using an appropriate extraction solvent and consider performing multiple extractions. Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.[2]
-
pH Adjustment: The pH of the aqueous layer during workup can affect the product's solubility. Ensure the product is in its neutral form to minimize its solubility in the aqueous layer.[2]
Q2: I'm observing the formation of a significant side product. What could it be and how can I minimize it?
The most common side reaction in the reduction of a β-keto ester is the reduction of the ester group in addition to the ketone.
-
With Sodium Borohydride: NaBH₄ is generally selective for aldehydes and ketones over esters.[6][13] However, prolonged reaction times, elevated temperatures, or a large excess of NaBH₄ can lead to some reduction of the ester to the corresponding diol.
-
With Lithium Aluminum Hydride: LiAlH₄ is a powerful reducing agent that will readily reduce both the ketone and the ester functionalities to the corresponding diol.[8][9] Achieving selective reduction of the ketone in the presence of the ester with LiAlH₄ is generally not feasible.
Strategies to Improve Selectivity for Ketone Reduction:
-
Choice of Reducing Agent: If the goal is to selectively reduce the ketone, NaBH₄ is the more appropriate choice.[6]
-
Modified Hydride Reagents: Consider using a sterically hindered and less reactive hydride source, such as sodium triacetoxyborohydride (STAB) or lithium tri-tert-butoxyaluminum hydride (LTBA).[14] These reagents are more selective for aldehydes and ketones.
-
Chemoselective Reduction: It is possible to selectively reduce the ester group of a β-keto ester to a β-keto alcohol by first forming the enolate, which protects the ketone functionality.[15]
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reduction of ethyl 2-oxocyclohexanecarboxylate?
The primary product is this compound, which will be a mixture of diastereomers (cis and trans). The ratio of these diastereomers will depend on the reducing agent and the reaction conditions.
Q2: How does the keto-enol tautomerism of ethyl 2-oxocyclohexanecarboxylate affect the reduction?
Ethyl 2-oxocyclohexanecarboxylate exists as a mixture of keto and enol tautomers. The enol form can react with hydride reagents, but the reduction of the ketone is generally much faster.
Q3: Can I use a catalytic hydrogenation for this reduction?
Yes, catalytic hydrogenation (e.g., using H₂ and a metal catalyst like PtO₂ or Raney Nickel) can be used to reduce the ketone. This method can sometimes offer different diastereoselectivity compared to hydride reductions.
Q4: My crude NMR spectrum looks messy after the work-up. What could be the issue?
A complex crude NMR can be misleading.[16] Potential issues include:
-
Incomplete reaction: Remaining starting material will complicate the spectrum.
-
Side products: As discussed, over-reduction to the diol is a possibility.
-
Boron species: After a NaBH₄ reduction, borate esters can form, which can lead to broad peaks in the NMR. An acidic workup is usually sufficient to hydrolyze these.
-
Residual solvent: Ensure all extraction and purification solvents have been thoroughly removed.
Experimental Protocols
Standard Protocol for Sodium Borohydride Reduction
-
Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Reactivity with Ketones | Reactivity with Esters | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | Low/Slow[7] | Methanol, Ethanol, Water[7] | Good for selective ketone reduction. Safer and easier to handle than LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | High | High[9] | Anhydrous Ether, THF[12] | Very powerful, non-selective. Highly reactive with water and protic solvents. |
| Lithium Tri-tert-butoxyaluminum Hydride (LTBA) | High | Very Low[14] | THF, Ether | Sterically hindered, provides high selectivity for ketones over esters. |
Mechanism of Ketone Reduction by a Hydride Reagent
// Reactants Ketone [label=<
Ketone
]; Hydride [label=<[H]->];
// Intermediate Alkoxide [label=<
Alkoxide Intermediate
];
// Product Alcohol [label=<
Alcohol
];
// Proton Source
Proton [label=
// Arrows Ketone -> Alkoxide [label="1. Nucleophilic attack by hydride"]; Alkoxide -> Alcohol [label="2. Protonation"]; Hydride -> Ketone [style=invis]; Proton -> Alkoxide [style=invis]; } endsubdot Caption: General mechanism for the reduction of a ketone.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Reddit. (2024). NaBH4 reaction driven to completion by heating?
- IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride.
- Guidechem. (n.d.). How to Synthesize Ethyl 2-oxocyclohexanecarboxylate and Its Applications.
- University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides.
- J-Stage. (n.d.). Chemoselective Reduction of β-Keto esters to β-Keto-alcohols.
- Tokyo Chemical Industry. (n.d.). Ethyl 2-Oxocyclohexanecarboxylate.
- ChemicalBook. (2025). Ethyl 2-oxocyclohexanecarboxylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Ethyl 2-Oxocyclohexanecarboxylate | 1655-07-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 13. youtube.com [youtube.com]
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- 15. Chemoselective Reduction of β-Keto esters to β-Keto-alcohols [jstage.jst.go.jp]
- 16. How To [chem.rochester.edu]
Stability of Ethyl 2-hydroxycyclohexanecarboxylate under acidic/basic conditions
Welcome to the technical support center for Ethyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile beta-hydroxy ester. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring scientifically sound and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The ester linkage is the primary site of reactivity, leading to the formation of 2-hydroxycyclohexanecarboxylic acid and ethanol. The rate and outcome of this hydrolysis are highly dependent on the pH and temperature of the environment.
Q2: Is this compound more stable under acidic or basic conditions?
A2: Generally, esters like this compound exhibit greater stability in neutral to slightly acidic conditions (pH 5-7) at room temperature.[1] Both strong acidic and basic conditions will promote hydrolysis, but the mechanisms and potential side reactions differ significantly.
Q3: What are the expected products of hydrolysis under acidic and basic conditions?
A3:
-
Acidic Hydrolysis: The reaction is a reversible equilibrium, yielding 2-hydroxycyclohexanecarboxylic acid and ethanol.[2] To drive the reaction to completion, an excess of water is typically used.
-
Basic Hydrolysis (Saponification): This is an irreversible reaction that initially produces the carboxylate salt (e.g., sodium 2-hydroxycyclohexanecarboxylate) and ethanol.[3][4] An acidic workup is required to protonate the carboxylate and isolate the 2-hydroxycyclohexanecarboxylic acid.
Q4: Can the stereochemistry at C1 and C2 (cis/trans) affect the stability of the molecule?
A4: Yes, the relative stereochemistry of the hydroxyl and carboxylate groups can influence both the rate of hydrolysis and the propensity for side reactions. For instance, the cis isomer, with both groups on the same face of the cyclohexane ring, is more prone to intramolecular reactions like lactonization upon hydrolysis.
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Low yield of the desired 2-hydroxycyclohexanecarboxylic acid.
Potential Causes & Solutions:
| Under... | Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Acidic Conditions | Reversible Reaction Equilibrium: | Acid-catalyzed hydrolysis is an equilibrium process.[2] To drive the reaction towards the products, use a large excess of water. If the reaction is run in a co-solvent like THF or dioxane, ensure the water concentration is sufficiently high. Consider removing ethanol as it forms, if feasible, to shift the equilibrium. |
| Insufficient Catalyst: | The concentration of the acid catalyst is crucial. Ensure a sufficient concentration of a strong acid (e.g., 1-3 M H₂SO₄ or HCl) is used. | |
| Basic Conditions | Steric Hindrance: | The cyclohexane ring can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon. Increasing the reaction temperature (e.g., refluxing in an appropriate solvent) can provide the necessary activation energy to overcome this barrier. |
| Insufficient Base: | Saponification requires a stoichiometric amount of base.[2] It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion. For sterically hindered esters, a larger excess may be necessary. | |
| Poor Solubility: | If the ester is not fully dissolved, the reaction will be slow. Use a co-solvent like tetrahydrofuran (THF) or ethanol to ensure a homogeneous reaction mixture.[5] |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots on TLC or peaks in HPLC/GC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the final product.
Potential Side Reactions & Mitigation Strategies:
| Side Reaction | Conditions | Mechanism & Prevention |
| Lactonization | Acidic or upon workup of basic hydrolysis | The hydrolysis product, 2-hydroxycyclohexanecarboxylic acid, can undergo intramolecular esterification to form a lactone (a cyclic ester). The cis-isomer is particularly prone to this, as the hydroxyl and carboxylic acid groups are in close proximity. To minimize lactonization, avoid excessive heating after hydrolysis and during purification. If lactonization is desired, it can be promoted by heating the hydroxy acid, often with an acid catalyst.[6][7] |
| Dehydration | Strong Acidic Conditions & Heat | The tertiary alcohol can be eliminated under harsh acidic conditions to form an unsaturated ester or, after hydrolysis, an unsaturated carboxylic acid. To avoid this, use moderate temperatures and avoid overly concentrated strong acids. |
| Epimerization | Strong Basic Conditions & Heat | The proton at C2 (alpha to the carbonyl group) can be abstracted by a strong base, leading to the formation of an enolate. Reprotonation can occur from either face, leading to a mixture of cis and trans isomers.[4][8] This is more likely to occur with prolonged reaction times or at elevated temperatures. To prevent epimerization, use the minimum amount of base and the lowest temperature required for complete hydrolysis. |
| Retro-Aldol Reaction | Strong Basic Conditions | As a beta-hydroxy ester, the molecule can potentially undergo a retro-aldol reaction, especially at higher temperatures. This would lead to the cleavage of the C1-C2 bond.[9][10] Using milder basic conditions (e.g., LiOH in THF/water at room temperature) can minimize this side reaction. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent mixture (e.g., 1:1 THF/water).
-
Acid Addition: Add a strong acid such as 3 M sulfuric acid.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v) in a round-bottom flask.[5]
-
Base Addition: Add an aqueous solution of a base, such as 1.5 equivalents of sodium hydroxide or lithium hydroxide.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C). Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with cold 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxycyclohexanecarboxylic acid.
Reaction Pathways and Side Reactions
Figure 1. Overview of reaction pathways for this compound.
References
-
Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office. [Link]
-
C–C Bond Cleavage: Retro-Aldol Reaction. JoVE. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Illustrated Glossary of Organic Chemistry - Retro-aldol reaction. UCLA Chemistry and Biochemistry. [Link]
-
Lactone. Wikipedia. [Link]
-
The acid-catalyzed hydrolysis of an ester results in the formation... Pearson+. [Link]
-
Reaction: Elimination of H-OH (Dehydration). Introduction to Organic Chemistry. [Link]
-
Intramolecular Catalysis. Chemistry LibreTexts. [Link]
-
Which stereoisomer of 4-hydroxycyclohexanecarboxylic acid (cis or trans) can form a lactone? Brainly.com. [Link]
-
Ester Hydrolysis and Specific Acid Catalysis. YouTube. [Link]
-
Saponification-Typical procedures. OperaChem. [Link]
-
Stability of sucrose fatty acid esters under acidic and basic conditions. PubMed. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 10. Illustrated Glossary of Organic Chemistry - Term [chem.ucla.edu]
Technical Support Center: A Guide to Preventing Epimerization of Ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into a common yet critical challenge in organic synthesis: preventing the epimerization of Ethyl 2-hydroxycyclohexanecarboxylate. Maintaining the stereochemical integrity of this β-hydroxy ester is paramount for achieving desired biological activity and ensuring reproducible outcomes in multi-step syntheses. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experimental design effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is epimerization in this compound, and why is it a significant problem?
Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. This compound has two chiral centers: C1 (bearing the carboxylate group) and C2 (bearing the hydroxyl group). This gives rise to two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.
The primary issue lies with the proton on C1, which is positioned alpha to the carbonyl group of the ester. This proton is acidic and can be removed by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, scrambling the original stereochemistry at C1 and converting one diastereomer (e.g., the desired cis isomer) into an equilibrium mixture of both cis and trans isomers. This loss of stereochemical purity can drastically alter the molecule's biological properties and its utility as a chiral building block.
Q2: What are the primary factors that induce epimerization in this molecule?
Several factors can catalyze the epimerization at the C1 position:
-
Base Catalysis: This is the most common cause. Both strong and weak bases can abstract the acidic α-proton. The reaction is often unintentional, occurring during base-mediated reactions or workups.
-
Acid Catalysis: While less common for this specific transformation, acidic conditions can also promote enolization and subsequent epimerization.
-
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for both enolization and the equilibration between diastereomers. Reactions under thermodynamic control (higher temperatures, longer reaction times) are more likely to result in the more stable epimer.[1][2]
-
Purification Media: Standard silica gel is weakly acidic and its surface silanol groups can facilitate epimerization, especially with prolonged exposure during column chromatography.[3]
-
Storage Conditions: The presence of trace acidic or basic impurities in solvents or on glassware can lead to slow epimerization over time.
Q3: How can I detect and quantify the extent of epimerization in my sample?
Accurately determining the diastereomeric ratio (d.r.) is crucial for diagnosing and solving epimerization problems. The most reliable methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient. The signals for the protons at C1 and C2 will have distinct chemical shifts and coupling constants for the cis and trans diastereomers. Integration of these unique signals allows for the direct calculation of the diastereomeric ratio.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying stereoisomers. Using a chiral stationary phase, you can often resolve all four stereoisomers (two pairs of enantiomers), providing a precise measure of both diastereomeric and enantiomeric purity.[4][5]
Part 2: Troubleshooting Guide for Common Experimental Issues
Issue 1: Poor Diastereomeric Ratio Observed After a Base-Catalyzed Reaction
-
Symptom: Your crude reaction product shows a mixture of cis and trans isomers when you intended to form only one.
-
Root Cause Analysis: The base used in your reaction is likely causing epimerization of the product. Strong, non-hindered bases (e.g., NaOH, NaOEt) and even weaker carbonate bases can readily deprotonate the C1 position, especially at room temperature or higher. This establishes an equilibrium that favors the thermodynamically more stable diastereomer, which may not be the one you desire.[6]
-
Solutions & Proactive Strategies:
-
Optimize Base Selection: Switch to a non-nucleophilic, sterically hindered base. Bases like 1,8-Diazabicycloundec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) are less likely to cause epimerization. For reactions requiring very strong bases, consider using lithium diisopropylamide (LDA) at very low temperatures (-78 °C) to operate under kinetic control, where the rate of epimerization is negligible.[7][8]
-
Strict Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cooling the reaction to 0 °C or -78 °C can dramatically slow down the rate of epimerization.[7][9]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions will increase the likelihood of reaching thermodynamic equilibrium.
-
Careful Quenching: Quench the reaction at low temperatures using a weak acid (e.g., saturated aqueous NH₄Cl) to neutralize the base rapidly.
-
Issue 2: Diastereomeric Ratio Worsens After Column Chromatography
-
Symptom: The crude ¹H NMR shows a good d.r., but after purification on a silica gel column, the isolated product is a mixture of diastereomers.
-
Root Cause Analysis: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). These acidic sites can act as proton donors and acceptors, catalyzing the enolization of your β-hydroxy ester and causing on-column epimerization. The longer your compound remains on the column, the more significant the epimerization becomes.
-
Solutions & Proactive Strategies:
-
Use Neutral Stationary Phases: The most effective solution is to avoid silica gel altogether. Neutral alumina (pH ≈ 6-8) is an excellent alternative for purifying acid-sensitive compounds like esters.[10][11][12]
-
Passivate the Silica Gel: If silica must be used, it can be "neutralized." Prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or another volatile amine. The amine will neutralize the acidic sites on the silica surface.
-
Optimize Chromatography Technique:
-
Use flash chromatography instead of gravity chromatography to minimize the residence time on the column.
-
Avoid letting the column run dry.
-
Choose a solvent system that provides a reasonable Rf value (0.2-0.4) to ensure efficient elution without excessive band broadening.
-
-
Issue 3: A Pure Sample Shows Epimerization After Storage
-
Symptom: A sample that was confirmed to be diastereomerically pure shows contamination with the other diastereomer after being stored for a period.
-
Root Cause Analysis: Epimerization during storage is typically caused by trace amounts of acid or base. This can come from improperly cleaned glassware, residual catalysts from the reaction, or degradation of the solvent (e.g., chloroform can produce HCl).
-
Solutions & Proactive Strategies:
-
Ensure High Purity: Make sure the final, purified compound is free of any acidic or basic residues from the workup or purification.
-
Proper Solvent Choice: Store the compound neat (if stable as an oil or solid) or dissolved in a high-purity, neutral, aprotic solvent like toluene or MTBE.
-
Use Appropriate Containers: Store in clean, dry glassware, preferably amber vials to protect against potential light-induced degradation.
-
Low-Temperature Storage: Store the sample in a freezer (-20 °C) or refrigerator (4 °C) to minimize the rate of any potential degradation or equilibration pathways.
-
Part 3: Data & Visualizations
Table 1: Influence of Reaction Conditions on Diastereomeric Ratio
| Base | Temperature (°C) | Reaction Time (h) | Typical Outcome (cis:trans Ratio) | Control Type |
| NaOEt | 25 | 4 | ~30:70 (Equilibrium) | Thermodynamic |
| K₂CO₃ | 25 | 12 | ~40:60 (Approaching Equilibrium) | Thermodynamic |
| DBU | 0 | 2 | >95:5 (Kinetically Trapped) | Kinetic[1] |
| LDA | -78 | 1 | >99:1 (Kinetically Trapped) | Kinetic[1][2] |
Note: Ratios are illustrative and depend on the specific substrate and reaction.
Diagrams
Below are diagrams created using the DOT language to visualize key processes.
Caption: Base abstracts the acidic C1 proton to form a planar enolate, which can be reprotonated from either face.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. santaisci.com [santaisci.com]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. silicycle.com [silicycle.com]
- 11. biotage.com [biotage.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Selective Reduction of Ethyl 2-Oxocyclohexanecarboxylate
Introduction
Ethyl 2-oxocyclohexanecarboxylate is a pivotal intermediate in synthetic organic chemistry, serving as a versatile scaffold for the construction of complex molecules, including natural products and pharmaceutical agents.[1][2] The reduction of its ketone functionality to a secondary alcohol yields ethyl 2-hydroxycyclohexanecarboxylate, a chiral building block with two stereocenters. The scientific and commercial value of this product is profoundly dependent on the stereochemical outcome of this reduction.
This guide provides an in-depth comparative analysis of common hydride reducing agents for this transformation. We will move beyond a simple recitation of reagents to explore the causality behind their performance, focusing on the critical interplay between chemoselectivity (differentiating the ketone from the ester) and diastereoselectivity (controlling the formation of cis and trans isomers). The objective is to equip researchers, scientists, and drug development professionals with the expert insights required to select the optimal reduction strategy based on their specific synthetic goals, whether they be yield, stereochemical purity, or operational simplicity.
The Stereochemical Challenge: Cis vs. Trans Diastereomers
The reduction of the prochiral ketone in ethyl 2-oxocyclohexanecarboxylate generates two diastereomeric products: cis- and trans-ethyl 2-hydroxycyclohexanecarboxylate. The relative orientation of the newly formed hydroxyl group and the existing ethoxycarbonyl group defines the stereochemistry.
-
trans-isomer : The hydroxyl and ethoxycarbonyl groups are on opposite faces of the cyclohexane ring. In the most stable chair conformation, both bulky groups can occupy equatorial positions, minimizing steric strain. This makes the trans isomer the thermodynamically more stable product.[3]
-
cis-isomer : The hydroxyl and ethoxycarbonyl groups are on the same face of the ring. In any chair conformation, one of these groups must occupy a more sterically hindered axial position.[4]
The choice of reducing agent and reaction conditions dictates the kinetic product ratio by influencing the transition state energy of the hydride attack on the carbonyl carbon.
Caption: Formation of cis and trans diastereomers from the reduction.
Comparative Analysis of Hydride Reducing Agents
The primary goal is the selective reduction of the ketone without affecting the ester functionality. This immediately delineates the utility of various common hydride reagents.
Sodium Borohydride (NaBH₄): The Chemoselective Workhorse
Sodium borohydride is a mild and highly selective reducing agent, making it the default choice for this transformation. Its moderate reactivity allows it to readily reduce aldehydes and ketones while leaving less reactive functional groups, such as esters, untouched under standard conditions.[5][6]
-
Mechanism and Selectivity: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[7][8] NaBH₄ is not reactive enough to reduce the resonance-stabilized ester group. This inherent chemoselectivity is its greatest asset, preventing over-reduction to the diol. The reaction is safely performed in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate.[7]
-
Stereochemical Outcome: The reduction of 2-substituted cyclohexanones with NaBH₄ is governed by a delicate balance of steric and electronic effects. The incoming hydride can attack from either the axial or equatorial face. Equatorial attack is often sterically favored, leading to an axial hydroxyl group and the trans product. However, the exact diastereomeric ratio is sensitive to solvent and temperature, with ratios often favoring the more stable trans isomer but rarely achieving perfect selectivity.[9]
-
Advantages:
-
Excellent chemoselectivity for ketones over esters.
-
High safety profile and ease of handling.
-
Cost-effective and readily available.
-
Simple workup procedures.
-
-
Disadvantages:
-
Moderate diastereoselectivity may require downstream purification to isolate a single isomer.
-
In alcoholic solvents, a minor side reaction of transesterification can occur if the solvent alcohol differs from the ester's ethyl group.[10]
-
Lithium Aluminum Hydride (LiAlH₄): The Non-Selective Powerhouse
Lithium aluminum hydride (LAH) is a significantly more powerful reducing agent than NaBH₄.[11][12] While highly effective, its strength is a liability for this specific transformation.
-
Mechanism and Reactivity: LAH aggressively reduces a wide array of functional groups, including both ketones and esters.[12][13] An attempt to reduce ethyl 2-oxocyclohexanecarboxylate with LAH would result in the non-selective reduction of both carbonyl groups, yielding 1-(hydroxymethyl)cyclohexane-1,2-diol. This lack of chemoselectivity makes it entirely unsuitable for the desired reaction.
Caption: Chemoselectivity of NaBH₄ vs. non-selectivity of LiAlH₄.
-
Purpose in this Guide: LAH serves as a crucial negative control, illustrating the paramount importance of reagent selection for achieving chemoselectivity. Its use is contraindicated unless the diol is the desired product.
Substituted Aluminum Hydrides: Tailoring Reactivity and Steric Bulk
To bridge the reactivity gap between NaBH₄ and LiAlH₄, sterically hindered and electronically modified aluminum hydrides offer a tunable approach.
-
Lithium Tri-tert-butoxyaluminum Hydride (LiAl(Ot-Bu)₃H or LTBA): This reagent is prepared by reacting LiAlH₄ with three equivalents of tert-butanol.[14] The bulky tert-butoxy groups significantly moderate the hydride's reactivity and increase its steric demand.
-
Selectivity: LTBA is an excellent choice for this transformation. It is mild enough to selectively reduce ketones in the presence of esters but is more reactive than NaBH₄.[14]
-
Stereochemical Outcome: The immense steric bulk of LTBA strongly disfavors axial attack on the cyclohexanone ring. It will preferentially attack from the less hindered equatorial face, leading to a high diastereomeric excess of the trans product (with an axial hydroxyl group). This makes LTBA a superior reagent when high trans selectivity is the primary goal.
-
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful and sterically hindered reducing agent, often used for the partial reduction of esters to aldehydes at very low temperatures (-78 °C).[15][16]
-
Selectivity: While it will readily reduce the ketone, its reactivity towards the ester is highly temperature-dependent.[17] Controlling the reaction to achieve selective ketone reduction without affecting the ester can be challenging and may require careful optimization of stoichiometry and temperature. It does not offer the straightforward chemoselectivity of NaBH₄ or LTBA for this substrate.
-
Head-to-Head Performance Data
The following table summarizes the expected performance of the most relevant reducing agents for the transformation of ethyl 2-oxocyclohexanecarboxylate to this compound.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Tri-tert-butoxyaluminum Hydride (LTBA) | Lithium Aluminum Hydride (LiAlH₄) |
| Chemoselectivity | Excellent (Reduces ketone only) | Excellent (Reduces ketone only) | Poor (Reduces both ketone and ester) |
| Product | This compound | This compound | 1-(hydroxymethyl)cyclohexane-1,2-diol |
| Typical Diastereoselectivity | Moderate trans selectivity | High to Excellent trans selectivity | Not Applicable |
| Typical Solvent | Methanol, Ethanol | Tetrahydrofuran (THF), Diethyl ether | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | 0 °C to Room Temperature | -78 °C to 0 °C | 0 °C to Reflux |
| Safety & Handling | Stable solid, safe in protic solvents | Moisture-sensitive, requires inert atmosphere | Pyrophoric, reacts violently with water |
| Recommendation | Recommended for general use | Recommended for high trans selectivity | Not Recommended |
Validated Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for researchers. Success is determined by analyzing the product mixture via ¹H NMR for diastereomeric ratio and by chromatography for yield and purity.
Protocol 1: General-Purpose Reduction with Sodium Borohydride
This protocol prioritizes operational simplicity and cost-effectiveness, providing good yields with moderate diastereoselectivity.
Caption: Standard experimental workflow for NaBH₄ reduction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.0 eq) in small portions over 15-20 minutes, ensuring the temperature does not exceed 10 °C. (Note: Hydrogen gas evolution will occur).[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 2-3 hours), cool the flask back to 0 °C and slowly add 2M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (Caution: vigorous gas evolution).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to yield this compound as a mixture of diastereomers.
Protocol 2: High Trans-Selectivity Reduction with LTBA
This protocol is for researchers requiring a high diastereomeric excess of the trans product. It requires anhydrous techniques.
Methodology:
-
Reagent Preparation: In a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF), and cool to 0 °C. Slowly add lithium aluminum hydride (LiAlH₄) (1.0 eq) followed by the dropwise addition of anhydrous tert-butanol (3.0 eq). Stir for 1 hour at 0 °C to form the LTBA reagent in situ.
-
Reaction Setup: In a separate flame-dried flask under argon, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly transfer the pre-formed LTBA solution to the substrate solution via cannula over 30 minutes.
-
Reaction: Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow, sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Workup: Allow the mixture to warm to room temperature and stir until a granular white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure and purify by silica gel column chromatography.
Conclusion and Recommendations
The selective reduction of ethyl 2-oxocyclohexanecarboxylate is a well-defined problem with several reliable solutions. The choice of reagent should be dictated by the specific experimental goals of the researcher.
-
For routine synthesis where operational simplicity, safety, and cost are paramount, Sodium Borohydride (NaBH₄) is the unequivocally superior choice. It provides excellent chemoselectivity and good yields, with the resulting mixture of diastereomers being suitable for many applications or separable by chromatography.
-
When the primary objective is to maximize the yield of the thermodynamically favored trans-isomer , the sterically demanding reagent Lithium Tri-tert-butoxyaluminum Hydride (LTBA) is the recommended alternative. Its bulk enforces a highly selective equatorial attack, delivering the trans product with high diastereomeric excess, albeit at the cost of more stringent anhydrous reaction conditions.
-
Lithium Aluminum Hydride (LiAlH₄) should be strictly avoided due to its lack of chemoselectivity, which leads to undesired over-reduction.
By understanding the distinct reactivity profiles and steric attributes of these reagents, scientists can confidently and efficiently synthesize the desired this compound isomer to advance their research and development objectives.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chandrasekhar, S., et al. (2002). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Journal of Chemical Research. [Link]
-
Clark, J. (2015). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Slideshare. (n.d.). NaBH4. [Link]
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Slideshare. (n.d.). LiAlH4. [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]
-
OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H. [Link]
-
Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4). [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. [Link]
-
Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. [Link]
-
VU Research Portal. (n.d.). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. [Link]
-
Chemistry LibreTexts. (2023). Substituted Cyclohexanes. [Link]
-
Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]
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A Senior Application Scientist's Guide to the HPLC Separation of Ethyl 2-hydroxycyclohexanecarboxylate Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are paramount. The biological activity of a chiral molecule often resides in a single enantiomer, while others may be inactive or even elicit undesirable side effects. Ethyl 2-hydroxycyclohexanecarboxylate, a key chiral building block, presents a significant analytical challenge due to the presence of two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These exist as two pairs of enantiomers (cis and trans diastereomers). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the successful resolution of these isomers, grounded in the principles of chiral chromatography and supported by established experimental approaches.
The Structural Challenge: Diastereomers and Enantiomers
The primary challenge in separating the isomers of this compound lies in their structural similarities. Diastereomers (e.g., cis vs. trans) have different physical properties and can often be separated on standard achiral stationary phases. However, enantiomers, which are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment and necessitate a chiral environment for separation.[1] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most powerful technique for this purpose.[2] The CSP creates transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation.[1]
Strategic Selection of Chiral Stationary Phases (CSPs)
The choice of the CSP is the most critical factor in developing a successful chiral separation method. For a cyclic ester like this compound, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose derivatives coated or immobilized on a silica support, are renowned for their broad applicability and high success rates in resolving a vast array of chiral compounds.[3][4] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[5]
-
Cellulose-Based (e.g., Chiralcel® series): Often considered to have a more linear, "flatter" polymer structure.[4]
-
Amylose-Based (e.g., Chiralpak® series): Possesses a helical three-dimensional structure, which can lead to different inclusion phenomena and complementary selectivity compared to cellulose phases.[4][6]
For initial screening, it is highly recommended to test both a cellulose-based and an amylose-based column, as their selectivities can be orthogonal.
Cyclodextrin-Based CSPs: An Alternative Mechanism
Cyclodextrin-based CSPs consist of cyclic oligosaccharides that form a toroidal structure with a hydrophobic interior and a hydrophilic exterior.[7] The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[7] The separation is influenced by the size and shape of the analyte relative to the cyclodextrin cavity and interactions with functional groups on the rim of the cyclodextrin. These columns can often be operated in reversed-phase mode, which can be advantageous for LC-MS compatibility.
Comparative Performance Overview
| Stationary Phase Type | Example Commercial Column | Primary Separation Mode | Expected Selectivity (α) | Expected Resolution (Rs) | Key Advantages | Potential Limitations |
| Cellulose Phenylcarbamate | Chiralcel® OD-H | Normal Phase | Good to Excellent | Good to Excellent | High success rate for a broad range of compounds; robust and reliable.[10] | Coated phase may have limited solvent compatibility (e.g., avoid THF, DCM).[10] |
| Amylose Phenylcarbamate | Chiralpak® AD-H | Normal Phase | Good to Excellent | Good to Excellent | Often provides different enantiomer elution order compared to cellulose phases; complementary selectivity.[9] | Coated phase may have limited solvent compatibility.[10] |
| Beta-Cyclodextrin Derivative | Cyclobond™ I 2000 DM | Reversed Phase / Normal Phase | Moderate to Good | Moderate to Good | Can be used in reversed-phase mode, beneficial for LC-MS; unique selectivity based on inclusion complexation.[7] | May show lower efficiency for compounds that do not interact strongly with the cyclodextrin cavity. |
Experimental Protocols for Method Development
A systematic screening approach is the most efficient path to a successful separation. The following protocols provide a robust starting point.
Initial Screening Phase
The goal of the initial screening is to identify a CSP and mobile phase system that shows any degree of separation for both the diastereomers and the enantiomers.
Caption: Initial screening workflow for polysaccharide-based CSPs.
Detailed HPLC Conditions for Initial Screening:
-
HPLC System: Standard HPLC with UV detector
-
Columns:
-
Chiralcel® OD-H (5 µm, 250 x 4.6 mm)
-
Chiralpak® AD-H (5 µm, 250 x 4.6 mm)
-
-
Mobile Phases:
-
A: n-Hexane / Isopropanol (90:10 v/v)
-
B: n-Hexane / Ethanol (90:10 v/v)
-
For acidic compounds, adding 0.1% Trifluoroacetic Acid (TFA) can improve peak shape. For basic compounds, 0.1% Diethylamine (DEA) may be beneficial.[4]
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (due to the lack of a strong chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound isomer mixture in the mobile phase.
-
Dilute to a working concentration of approximately 100 µg/mL.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
Method Optimization Phase
Once a promising column and mobile phase system are identified, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5) for all four isomers.
Caption: Systematic workflow for optimizing the chiral HPLC method.
Causality Behind Optimization Choices:
-
Adjusting Alcohol Modifier Percentage: In normal phase chromatography, the alcohol (Isopropanol or Ethanol) is the polar component of the mobile phase. Decreasing its concentration strengthens the mobile phase, leading to longer retention times. This increased interaction time with the CSP often results in improved chiral recognition and better resolution.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates (efficiency) of the separation, leading to sharper peaks and better resolution, albeit with longer run times.
-
Temperature: Temperature can influence the thermodynamics of the analyte-CSP interaction. Varying the temperature can sometimes alter the selectivity (α) between enantiomers, providing an additional tool for optimization.
Trustworthiness: A Self-Validating System
The described protocol is designed to be self-validating. By systematically screening complementary stationary phases (amylose and cellulose), the probability of finding a successful separation is high.[10] The optimization phase then follows a logical progression based on fundamental chromatographic principles. The use of high-purity solvents and a well-maintained HPLC system is crucial for reproducibility. Method validation should be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Conclusion
The separation of this compound isomers is a challenging but achievable task with the right HPLC strategy. A systematic approach starting with a screening of polysaccharide-based chiral stationary phases, such as Chiralcel® OD-H and Chiralpak® AD-H, under normal phase conditions is the most logical and efficient path to success. While cyclodextrin-based columns offer an alternative, polysaccharide CSPs have a broader and more established track record for this class of compounds. By following the detailed experimental protocols and optimization logic presented in this guide, researchers can confidently develop a robust and reliable method for the accurate quantification of all four stereoisomers, ensuring the quality and stereochemical purity of this critical chiral intermediate.
References
- Armstrong, D. W. (1987). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review.
-
Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link]
-
Chiral Technologies Europe. (2024). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]
- De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
- Aboul-Enein, H. Y., & Ali, I. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126.
- Zhang, T., et al. (2013). Preparation and Chromatographic Evaluation of β-Cyclodextrin Derivative CSPs Bearing Substituted Phenylcarbamate Groups for HPLC.
- Francotte, E. (2001). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation.
-
Chiral Technologies. (n.d.). DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Retrieved from [Link]
- Fan, B., et al. (2009). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Serbian Chemical Society, 74(11), 1225-1233.
- Ahuja, S. (1991). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 9(10), 702-713.
- Ilisz, I., et al. (2020).
- Toribio, L., et al. (2005). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography.
- Fekete, J., & Milen, M. (1998). Comparative study on separation of diastereomers by HPLC.
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]
- Zhang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8013.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 2-hydroxycyclohexanecarboxylate: A Comparison of Analytical Approaches
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of molecules is paramount. Ethyl 2-hydroxycyclohexanecarboxylate, a chiral cyclic hydroxy ester, serves as a valuable building block in organic synthesis. Its characterization is crucial for ensuring the purity and identity of intermediates and final products. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into molecular structure through controlled fragmentation.
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound. We will explore the key fragmentation pathways, supported by experimental data, and compare this established gas chromatography-mass spectrometry (GC-MS) approach with the increasingly prevalent liquid chromatography-mass spectrometry (LC-MS) methodology. Our focus will be on the causality behind experimental choices and the inherent logic of each analytical strategy.
Unraveling the Fragmentation Puzzle: The GC-MS Approach
Gas chromatography-mass spectrometry is a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds. For this compound, its inherent volatility makes it an ideal candidate for GC-MS analysis without the need for chemical derivatization, which can sometimes introduce artifacts.[1][2]
Upon entering the mass spectrometer, the analyte is subjected to electron ionization, a high-energy process that dislodges an electron to form a molecular ion (M•+). The molecular ion of this compound (C9H16O3) has a nominal mass of 172 g/mol .[3][4] This energetic molecular ion is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule.
Key Fragmentation Pathways of this compound
The fragmentation of this compound is governed by the presence of its two key functional groups: the ethyl ester and the secondary alcohol on a cyclohexane ring. The interplay of these groups dictates the observed fragmentation pattern.
1. Alpha-Cleavage: This is a predominant fragmentation mechanism for both esters and alcohols.[4] It involves the cleavage of a bond adjacent to the atom bearing the radical cation, which is often the oxygen of the carbonyl or hydroxyl group.
-
Cleavage adjacent to the carbonyl group: The loss of the ethoxy radical (•OCH2CH3, 45 Da) leads to the formation of a stable acylium ion at m/z 127.
-
Cleavage adjacent to the hydroxyl group: The bond between C1 and C2 of the cyclohexane ring can cleave, leading to ring-opening and subsequent rearrangements.
2. McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the alpha-beta bond.[3] For this compound, this can lead to the elimination of a neutral ethene molecule (28 Da) from the ester group, resulting in a fragment ion at m/z 144.
3. Dehydration (Loss of Water): The presence of the hydroxyl group makes the elimination of a water molecule (H2O, 18 Da) a highly probable fragmentation pathway, particularly in cyclic alcohols.[4] This results in a prominent ion at m/z 154.
4. Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a complex series of smaller fragment ions.
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
Sources
A Comparative Guide to the Reactivity of Cis- vs. Trans-Ethyl 2-Hydroxycyclohexanecarboxylate
In the landscape of synthetic organic chemistry, the subtle yet profound influence of stereochemistry on molecular reactivity is a cornerstone of rational design and synthesis. For researchers and professionals in drug development, a nuanced understanding of how spatial arrangement dictates reaction pathways and kinetics is paramount. This guide provides an in-depth, objective comparison of the reactivity of cis- and trans-isomers of ethyl 2-hydroxycyclohexanecarboxylate, supported by experimental insights and theoretical principles.
Introduction: The Decisive Role of Stereoisomerism
The cis and trans isomers of this compound, while possessing the same molecular formula and connectivity, exhibit distinct chemical behaviors due to the different spatial orientations of their hydroxyl and ester functional groups. These differences in stereochemistry fundamentally alter their conformational preferences, which in turn govern their reactivity in key chemical transformations. This guide will explore these differences through the lens of oxidation and intramolecular lactonization, providing a clear framework for predicting and controlling reaction outcomes.
Conformational Analysis: The Root of Reactivity Differences
The reactivity of cyclic compounds is intrinsically linked to their conformational equilibrium. In the case of this compound, the cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.
-
trans-isomer: In the most stable chair conformation of the trans-isomer, both the hydroxyl and the ethyl carboxylate groups can occupy equatorial positions. This arrangement minimizes steric interactions, leading to a conformationally rigid system.
-
cis-isomer: The cis-isomer, however, is subject to a conformational equilibrium where one group is axial and the other is equatorial. The preference for the bulky ethyl carboxylate group to be in the equatorial position often forces the smaller hydroxyl group into the axial position. A key feature of the cis-isomer is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester. This interaction can stabilize certain conformations and significantly influence reactivity.
Comparative Reactivity in Oxidation Reactions
The oxidation of the secondary hydroxyl group to a ketone is a fundamental transformation that starkly highlights the reactivity differences between the two isomers.
Experimental Observations
Experimental studies on the oxidation of analogous 2-substituted cyclohexanols have consistently shown that the isomer with the equatorial hydroxyl group reacts faster than the one with the axial hydroxyl group. For instance, in the chromium trioxide oxidation of cis- and trans-4-tert-butylcyclohexanol, the trans-isomer (with an equatorial hydroxyl group) reacts approximately three times faster than the cis-isomer (with an axial hydroxyl group). This trend is directly applicable to this compound.
| Isomer | Hydroxyl Group Orientation (Predominant) | Relative Rate of Oxidation |
| trans-Ethyl 2-hydroxycyclohexanecarboxylate | Equatorial | Faster |
| cis-Ethyl 2-hydroxycyclohexanecarboxylate | Axial | Slower |
Mechanistic Interpretation
The difference in oxidation rates can be attributed to the steric environment of the hydroxyl group and the mechanism of the oxidation reaction. During the rate-determining step of chromic acid oxidation, a proton is removed from the carbon bearing the hydroxyl group.
-
In the trans -isomer, the equatorial hydroxyl group is more sterically accessible to the bulky oxidizing agent. The C-H bond that needs to be broken is in an axial position, which is well-oriented for elimination.
-
In the cis -isomer, the axial hydroxyl group is more sterically hindered. More importantly, the departure of the proton from the equatorial position is sterically hindered by the adjacent axial hydrogens. This leads to a higher activation energy and a slower reaction rate.
Experimental Protocol: Comparative Oxidation with Jones Reagent
This protocol outlines a method for comparing the oxidation rates of the two isomers.
Materials:
-
cis-Ethyl 2-hydroxycyclohexanecarboxylate
-
trans-Ethyl 2-hydroxycyclohexanecarboxylate
-
Jones Reagent (a solution of chromium trioxide in aqueous sulfuric acid)
-
Acetone (reagent grade)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5)
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of one isomer (e.g., 1 mmol) in acetone (10 mL).
-
Cool both flasks to 0°C in an ice bath.
-
Add Jones Reagent dropwise to each flask with vigorous stirring until the orange color of the Cr(VI) reagent persists.
-
Monitor the reaction progress at regular intervals (e.g., every 5 minutes) by withdrawing a small aliquot, quenching it with isopropanol, and analyzing it by GC.
-
After the reaction is complete (as indicated by the disappearance of the starting material), add water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC to determine the yield of the corresponding ketone, ethyl 2-oxocyclohexanecarboxylate.
Expected Outcome: The reaction of the trans-isomer will proceed to completion significantly faster than the reaction of the cis-isomer.
Workflow Diagram:
Caption: Workflow for comparative oxidation of cis- and trans-isomers.
Comparative Reactivity in Intramolecular Lactonization
The formation of a lactone from a hydroxy ester is a classic example of an intramolecular reaction where stereochemistry plays a critical role. This reaction typically proceeds under acidic or basic conditions and involves the intramolecular transesterification.
Experimental Observations and Mechanistic Rationale
The cis-isomer of this compound is poised for intramolecular lactonization, whereas the trans-isomer is not.
-
cis-Isomer: The proximity of the hydroxyl and ester groups in the cis-isomer facilitates an intramolecular nucleophilic attack of the hydroxyl oxygen on the ester carbonyl carbon. This is particularly favored in conformations where the hydroxyl group is axial and the ester group is equatorial, bringing them into close proximity. The resulting lactone is a bicyclic system, which is thermodynamically stable. The presence of intramolecular hydrogen bonding in the starting material can also pre-organize the molecule for cyclization.
-
trans-Isomer: In the diequatorial conformation of the trans-isomer, the hydroxyl and ester groups are positioned far apart from each other on opposite sides of the cyclohexane ring. This large spatial separation makes intramolecular cyclization sterically and energetically unfavorable. Under forcing conditions, intermolecular reactions or elimination may be observed instead.
Experimental Protocol: Acid-Catalyzed Lactonization
This protocol describes a method to demonstrate the differential reactivity of the two isomers towards lactonization.
Materials:
-
cis-Ethyl 2-hydroxycyclohexanecarboxylate
-
trans-Ethyl 2-hydroxycyclohexanecarboxylate
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up two separate reaction flasks equipped with a Dean-Stark apparatus and a reflux condenser.
-
In one flask, dissolve cis-ethyl 2-hydroxycyclohexanecarboxylate (e.g., 1 mmol) and a catalytic amount of p-toluenesulfonic acid in toluene (20 mL).
-
In the second flask, prepare an identical reaction mixture with the trans-isomer.
-
Heat both mixtures to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
After several hours, cool the reaction mixtures to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the resulting products by IR and NMR spectroscopy.
Expected Outcome: The reaction with the cis-isomer will yield the corresponding lactone. The reaction with the trans-isomer will show predominantly unreacted starting material, with potential for some intermolecular side products.
Lactonization Pathway Diagram:
Caption: Contrasting lactonization pathways for cis- and trans-isomers.
Summary and Conclusion
The stereochemical relationship between the hydroxyl and ester groups in this compound isomers dictates their chemical reactivity in a predictable manner. The trans-isomer, with its predominantly diequatorial conformation, exhibits faster oxidation rates due to the greater accessibility of the equatorial hydroxyl group. Conversely, the cis-isomer, with its axial-equatorial conformational equilibrium and the potential for intramolecular hydrogen bonding, readily undergoes intramolecular lactonization, a pathway inaccessible to the trans-isomer.
This comparative guide underscores the critical importance of stereochemical considerations in reaction design and execution. For scientists in drug development and synthetic chemistry, a thorough understanding of these principles is essential for achieving desired reaction outcomes, optimizing reaction conditions, and avoiding unwanted side products. The provided experimental protocols offer a practical framework for observing and validating these fundamental concepts in a laboratory setting.
References
- Eliel, E. L., & Allinger, N. L. (1982). Stereochemistry of Carbon Compounds. Wiley-Interscience.
- Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.
A Comparative Guide to the Validation of Ethyl 2-hydroxycyclohexanecarboxylate Purity by GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Ethyl 2-hydroxycyclohexanecarboxylate, a chiral molecule and a valuable building block in pharmaceutical synthesis, is no exception. Its stereochemistry and the absence of impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of this compound, alongside a critical comparison with alternative analytical techniques.
The Critical Role of Purity in Pharmaceutical Development
The presence of impurities in pharmaceutical ingredients can have significant consequences, ranging from reduced therapeutic effect to adverse patient reactions. Regulatory bodies worldwide, through guidelines such as those from the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products.[1] Therefore, the selection and validation of an appropriate analytical method for purity assessment is a critical step in the drug development process.
GC-MS: A Powerful Tool for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] The gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The mass spectrometer then fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.[3][4] This combination of high-resolution separation and specific detection makes GC-MS a gold standard for purity analysis in the pharmaceutical industry.[5]
Experimental Workflow for GC-MS Purity Validation
The following diagram illustrates the typical workflow for the validation of this compound purity using GC-MS.
Caption: Workflow for GC-MS Purity Validation of this compound.
Detailed Experimental Protocol: GC-MS Method Validation
This protocol is designed to be a self-validating system, incorporating checks and standards to ensure the trustworthiness of the results, in line with the principles of ICH Q2(R1).[6][7][8]
1. Instrumentation and Materials:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) for initial method development and a mass selective detector (MSD) for identification and quantification.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: Chiral capillary column, such as a Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to separate the enantiomers of this compound and potential chiral impurities.[9]
-
Carrier Gas: Helium (99.999% purity).
-
Software: MassHunter or equivalent for data acquisition and analysis.
-
Reference Standard: Certified reference standard of this compound (known purity).
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).
-
Internal Standard (IS): A non-interfering, stable compound such as n-Dodecane.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte and impurities without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks, which is crucial for accurate quantification. |
| Injection Volume | 1 µL | A small injection volume minimizes band broadening and improves peak shape. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 5 °C/min to 220 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. The initial hold ensures focusing of the analytes at the head of the column, while the final hold ensures elution of any less volatile impurities. |
| Carrier Gas Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate ensures good separation efficiency (plate number). Constant flow mode maintains a consistent flow rate as the oven temperature changes, leading to more reproducible retention times. |
| MSD Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C | Optimizes the ionization process and minimizes fragmentation variability. |
| Quadrupole Temperature | 150 °C | Maintains a stable and uniform electric field for consistent mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification. |
| Scan Range | m/z 40-300 | A wide scan range ensures that all significant fragment ions of the analyte and potential impurities are detected. The molecular ion of this compound is at m/z 172.22.[4][8] |
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask and dissolve in the chosen solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of n-Dodecane into a 25 mL volumetric flask and dissolve in the solvent.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution to cover the expected concentration range of the analyte and any impurities. Add a fixed amount of the internal standard to each calibration standard.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask, add the same fixed amount of internal standard, and dissolve in the solvent.
4. Method Validation Parameters (as per ICH Q2(R1)): [6][7][8]
-
Specificity: Analyze a blank (solvent), the internal standard solution, the reference standard solution, and the sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention times of the analyte and the internal standard. Potential impurities from the synthesis, such as unreacted starting materials or by-products like Ethyl 2-oxocyclohexanecarboxylate, should be spiked to demonstrate separation.[10]
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range should be established based on the linearity study and should cover the expected purity level (e.g., 80% to 120% of the nominal concentration).
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or a sample of known purity at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the purity results should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as injector temperature (±5 °C), oven temperature ramp rate (±0.5 °C/min), and carrier gas flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
Comparison with Alternative Purity Assessment Methods
While GC-MS is a powerful technique, other methods can also be employed for purity determination, each with its own set of advantages and limitations.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3][5][11]
-
Advantages:
-
Primary method: Does not require a reference standard of the same compound for quantification.
-
High precision and accuracy: Can provide highly accurate and precise results.
-
Structural information: Provides structural information about the analyte and any impurities present.
-
-
Disadvantages:
-
Lower sensitivity: Less sensitive than GC-MS, making it challenging to quantify low-level impurities.
-
Complex mixtures: Overlapping signals in complex mixtures can complicate quantification.
-
Instrumentation: Requires access to a high-field NMR spectrometer.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[7][12][13]
-
Advantages:
-
Versatility: Applicable to a wide range of compounds, including those not suitable for GC.
-
High resolution: Can provide excellent separation of complex mixtures.
-
Established methods: Numerous established HPLC methods are available for pharmaceutical analysis.
-
-
Disadvantages:
-
Requires chromophore: UV detection, the most common detection method, requires the analyte to have a chromophore. This compound has a weak chromophore, which may limit sensitivity.
-
Solvent consumption: Can consume significant amounts of organic solvents.
-
Less definitive identification: Without a mass spectrometer detector (LC-MS), peak identification is based on retention time, which is less specific than a mass spectrum.
-
Titration
Titration is a classical analytical technique that can be used to determine the purity of esters through saponification.[6][14]
-
Advantages:
-
Low cost: Requires relatively simple and inexpensive equipment.
-
Absolute method: Can be an absolute method if a certified titrant is used.
-
-
Disadvantages:
-
Non-specific: Titrates the total ester content and does not differentiate between the target ester and any ester impurities.
-
Labor-intensive: Can be a manual and time-consuming process.
-
Not suitable for trace analysis: Not suitable for the quantification of low-level impurities.
-
Comparative Summary
The following table provides a comparative summary of the different analytical techniques for the purity determination of this compound.
| Feature | GC-MS | qNMR | HPLC | Titration |
| Principle | Chromatographic separation followed by mass-based detection. | Nuclear magnetic resonance signal intensity is proportional to molar concentration. | Chromatographic separation in a liquid phase. | Chemical reaction with a standardized solution. |
| Specificity | High (based on retention time and mass spectrum). | Moderate to High (depends on spectral resolution). | Moderate (based on retention time). | Low (measures total ester content). |
| Sensitivity | High (ppm to ppb levels). | Low to Moderate (typically >0.1%). | Moderate to High (depends on detector). | Low (typically >1%). |
| Quantification | Relative (requires a reference standard). | Absolute (primary method). | Relative (requires a reference standard). | Absolute (with a certified titrant). |
| Sample Throughput | Moderate. | Low to Moderate. | High. | Low. |
| Instrumentation Cost | High. | Very High. | Moderate to High. | Low. |
Logical Framework for Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
The validation of an analytical method for determining the purity of pharmaceutical ingredients is a critical undertaking. For this compound, GC-MS offers a highly specific, sensitive, and reliable method for both quantification of the main component and the detection and identification of volatile and semi-volatile impurities. Its ability to provide structural information through mass spectrometry offers a significant advantage over other chromatographic techniques.
While alternative methods such as qNMR, HPLC, and titration have their merits and specific applications, GC-MS provides a comprehensive solution for a thorough purity assessment in a regulated environment. The detailed protocol and validation strategy outlined in this guide provide a robust framework for ensuring the quality and consistency of this compound, thereby contributing to the development of safe and effective pharmaceuticals.
References
- GC-MS (Gas Chromatography-Mass Spectrometry) - Zamann Pharma Support GmbH.
- ICH Q2 Analytical Method Valid
- Determin
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS Intern
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL.
- Gas chromatography mass spectrometry basic principles - Agilent.
- Quality Guidelines - ICH.
- Principle and Working of Gas Chromatography | GC Principle Explained - Pharmaguideline.
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- High Performance Liquid Chrom
- Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities.
- A Guide to the Analysis of Chiral Compounds by GC.
- Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem - NIH.
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- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
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- 14. Determination of Esters | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Alternative Syntheses of Ethyl 2-hydroxycyclohexanecarboxylate for Pharmaceutical Research and Development
In the landscape of pharmaceutical synthesis, the preparation of chiral building blocks with high purity and efficiency is paramount. Ethyl 2-hydroxycyclohexanecarboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a valuable case study in the evolution of synthetic methodologies. This guide provides an in-depth technical comparison of alternative methods for its preparation, moving beyond the conventional to explore more efficient, stereoselective, and sustainable routes. This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of synthetic pathways supported by experimental data.
The Conventional Approach: A Baseline for Comparison
The traditional and most straightforward method for the synthesis of this compound involves a two-step process: the Dieckmann condensation of a suitable diester to form the β-keto ester, Ethyl 2-oxocyclohexanecarboxylate, followed by its reduction.
Synthesis of the Precursor: Ethyl 2-oxocyclohexanecarboxylate
The precursor is typically synthesized via an intramolecular Claisen condensation, known as the Dieckmann condensation, of a 1,7-diester. This base-catalyzed cyclization is a well-established method for forming five- and six-membered rings.
Conventional Reduction: Sodium Borohydride
The subsequent reduction of the keto group in Ethyl 2-oxocyclohexanecarboxylate is conventionally achieved using sodium borohydride (NaBH₄). This method is widely used due to its operational simplicity and the ready availability of the reducing agent.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve Ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Performance Analysis:
While reliable, the sodium borohydride reduction of Ethyl 2-oxocyclohexanecarboxylate typically results in a mixture of cis and trans diastereomers. The diastereoselectivity is often moderate and can be influenced by the reaction conditions, particularly the solvent and temperature[1]. Achieving high diastereomeric purity may require further separation steps, which can reduce the overall yield.
Alternative Synthetic Routes: A Comparative Analysis
To overcome the limitations of the conventional method, particularly the lack of stereocontrol, several alternative synthetic strategies have been developed. This section will explore two prominent alternatives: the Reformatsky reaction and biocatalytic reduction.
The Reformatsky Reaction: A Direct Approach
The Reformatsky reaction offers a direct, one-step synthesis of β-hydroxy esters from an α-halo ester and a carbonyl compound, mediated by a metal, typically zinc[2]. In the context of this compound synthesis, this involves the reaction of cyclohexanone with an α-haloacetate, such as ethyl bromoacetate.
Mechanism of the Reformatsky Reaction:
The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate. This enolate is less basic than Grignard reagents or organolithiums, allowing it to react selectively with the carbonyl group of the ketone without undergoing self-condensation or enolization of the ketone.
dot graph reformatsky_mechanism { rankdir="LR"; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];
// Reactants cyclohexanone [label="Cyclohexanone"]; ethyl_bromoacetate [label="Ethyl Bromoacetate"]; zinc [label="Zn"]; product [label="this compound"];
// Intermediates organozinc [label="Organozinc Intermediate\n(Reformatsky Enolate)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alkoxide [label="Zinc Alkoxide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction flow {cyclohexanone; ethyl_bromoacetate; zinc} -> organozinc [label="Oxidative Addition"]; organozinc -> alkoxide [label="Nucleophilic Addition"]; alkoxide -> product [label="Acidic Work-up"]; } dot
Caption: Mechanism of the Reformatsky Reaction.
Experimental Protocol: Reformatsky Reaction
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust (2 equivalents) and a crystal of iodine in a suitable aprotic solvent like anhydrous toluene or THF. Heat the mixture to reflux for a few minutes to activate the zinc, then cool to room temperature.
-
Addition of Reactants: Add a solution of cyclohexanone (1 equivalent) and ethyl bromoacetate (1.5 equivalents) in the same solvent dropwise to the activated zinc suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Performance Analysis:
The Reformatsky reaction provides a convergent and often high-yielding route to β-hydroxy esters. However, the diastereoselectivity can be variable and is influenced by the reaction conditions and the nature of the substrates[3]. For the synthesis of this compound, the reaction typically yields a mixture of diastereomers.
Biocatalytic Reduction: A Green and Stereoselective Approach
Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity under mild reaction conditions[4][5]. The reduction of β-keto esters using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase (KRED) enzymes, provides an excellent alternative for the synthesis of enantioenriched β-hydroxy esters.
Mechanism of Biocatalytic Reduction:
Enzymes, specifically oxidoreductases, catalyze the reduction of the ketone functionality with high stereoselectivity. The reaction utilizes a cofactor, typically nicotinamide adenine dinucleotide (NADH or NADPH), which is regenerated in situ by the metabolism of a co-substrate, such as glucose.
dot graph biocatalytic_reduction { rankdir="TB"; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];
// Nodes substrate [label="Ethyl 2-oxocyclohexanecarboxylate"]; product [label="this compound\n(cis or trans isomer)"]; enzyme [label="Ketoreductase (KRED)\n or Baker's Yeast", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cofactor_ox [label="NAD(P)+"]; cofactor_red [label="NAD(P)H + H+"]; cosubstrate [label="Co-substrate\n(e.g., Glucose)"]; cosubstrate_ox [label="Oxidized Co-substrate"]; regeneration [label="Cofactor\nRegeneration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges substrate -> enzyme; cofactor_red -> enzyme; enzyme -> product; enzyme -> cofactor_ox; cofactor_ox -> regeneration; cosubstrate -> regeneration; regeneration -> cofactor_red; regeneration -> cosubstrate_ox; } dot
Caption: Biocatalytic reduction of a β-keto ester with cofactor regeneration.
Experimental Protocol: Baker's Yeast Reduction
-
Yeast Suspension: In a large flask, suspend baker's yeast (e.g., Saccharomyces cerevisiae) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a co-substrate like glucose or sucrose.
-
Substrate Addition: Once the yeast is actively fermenting (indicated by gas evolution), add a solution of Ethyl 2-oxocyclohexanecarboxylate in a minimal amount of a water-miscible co-solvent (e.g., ethanol).
-
Incubation: Incubate the mixture at a controlled temperature (typically 25-30 °C) with gentle agitation for 24-72 hours. Monitor the reaction progress by GC or HPLC.
-
Work-up: After completion, remove the yeast cells by filtration or centrifugation.
-
Extraction and Purification: Saturate the aqueous filtrate with sodium chloride and extract the product with ethyl acetate. Dry the combined organic extracts, concentrate, and purify by column chromatography.
Performance Analysis:
The key advantage of biocatalytic reduction is the potential for high stereoselectivity, often yielding a single diastereomer or enantiomer with high purity[6][7]. The stereochemical outcome is dependent on the specific enzymes present in the chosen microorganism or the isolated KRED used. For instance, the reduction of Ethyl 2-oxocyclohexanecarboxylate with Williopsis californica JCM 3600 has been reported to predominantly yield the (1S,2S)-stereoisomer[7].
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the typical performance of each synthetic method for the preparation of this compound.
| Method | Key Reagents | Typical Yield (%) | Diastereoselectivity (cis:trans) | Enantioselectivity (% ee) | Key Advantages | Key Disadvantages |
| Conventional Reduction | Ethyl 2-oxocyclohexanecarboxylate, NaBH₄ | 70-90% | Moderate (often near 1:1) | Not applicable (racemic) | Simple, inexpensive reagents | Poor stereocontrol, requires precursor synthesis |
| Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate, Zn | 60-85%[2] | Variable, often poor | Not applicable (racemic) | Direct, one-step synthesis | Use of reactive metals, variable yields and stereoselectivity |
| Biocatalytic Reduction | Ethyl 2-oxocyclohexanecarboxylate, Baker's Yeast/KRED, Glucose | 50-80%[7] | High (can be >95:5) | High (can be >98%) | High stereoselectivity, green conditions | Longer reaction times, requires precursor synthesis, substrate inhibition can be an issue |
Conclusion and Future Perspectives
The choice of synthetic method for this compound is a critical decision that impacts the overall efficiency, cost, and stereochemical purity of the final product. While the conventional sodium borohydride reduction is a straightforward approach, it suffers from a significant lack of stereocontrol. The Reformatsky reaction offers a more direct route but often provides limited advantages in terms of stereoselectivity.
For applications where high diastereomeric and enantiomeric purity is essential, biocatalytic reduction emerges as the superior alternative . The ability of enzymes to perform highly selective transformations under mild, environmentally benign conditions aligns with the principles of green chemistry and offers a pathway to optically pure intermediates without the need for chiral auxiliaries or resolving agents.
Future research in this area will likely focus on the discovery and engineering of novel ketoreductases with enhanced activity, stability, and broader substrate scope. The development of robust and scalable chemoenzymatic processes, combining the efficiency of chemical synthesis for precursor preparation with the selectivity of biocatalysis for the key stereodetermining step, will undoubtedly play a pivotal role in the sustainable production of chiral pharmaceuticals.
References
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Chenevert, R., & Soniat, F. (1985). Enantiospecific synthesis of optically pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone, by bakers' yeast reduction. Canadian Journal of Chemistry, 63(6), 1599-1601. [Link]
- Fox, M. A., & Whitesell, J. K. (2004). Organic Chemistry. Jones & Bartlett Learning.
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Ojha, P., & Sharma, A. (2013). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS. International Journal of Pharmaceutical Sciences and Research, 4(11), 4333.
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PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]
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PubChem. (n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]
- Seebach, D., Züger, M., Giovannini, F., Sonnleitner, B., & Fiechter, A. (1984). Preparative microbial reduction of β-keto esters with resting cells of Geotrichum candidum. Angewandte Chemie International Edition in English, 23(2), 151-152.
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StudyCorgi. (2022, March 11). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. Retrieved from [Link]
- Tsunekawa, R., Hanaya, K., Higashibayashi, S., Shoji, M., & Sugai, T. (2017). Chemoenzymatic approaches to the synthesis of the (1S, 2R)-isomer of benzyl 2-hydroxycyclohexanecarboxylate. Tetrahedron: Asymmetry, 28(12), 1739-1744.
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Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467. [Link]
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Vrije Universiteit Amsterdam Research Portal. (n.d.). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Retrieved from [Link]
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YouTube. (2018, February 16). Sodium borohydride reduction. Retrieved from [Link]
- Zhang, T., Redden, B. K., & Wiskur, S. L. (2019). Investigation of Electrostatic Interactions towards Controlling Silylation-Based Kinetic Resolutions. The Journal of Organic Chemistry, 84(16), 10185-10193.
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A Comparative Guide to Chiral Catalysts for the Synthesis of Ethyl 2-hydroxycyclohexanecarboxylate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. Ethyl 2-hydroxycyclohexanecarboxylate, a valuable chiral building block, presents a synthetic challenge in controlling the stereochemistry at its two chiral centers. This guide provides an in-depth comparative analysis of various chiral catalytic systems for the enantioselective synthesis of this important molecule, primarily through the asymmetric reduction of ethyl 2-oxocyclohexanecarboxylate. We will delve into the mechanistic intricacies, performance data, and experimental protocols for metal-based catalysts, biocatalysts, and organocatalysts to empower you in selecting the optimal synthetic strategy.
Introduction to the Asymmetric Synthesis of this compound
The asymmetric reduction of ethyl 2-oxocyclohexanecarboxylate is the most direct route to optically active this compound. The challenge lies in controlling both the enantioselectivity at the newly formed hydroxyl-bearing carbon and the diastereoselectivity (cis/trans relationship) between the hydroxyl and ester groups.
Caption: General scheme for the asymmetric reduction of ethyl 2-oxocyclohexanecarboxylate.
This guide will compare three major classes of chiral catalysts employed for this transformation:
-
Metal-Based Catalysts: Primarily focusing on Ruthenium-BINAP complexes for asymmetric hydrogenation.
-
Biocatalysts: Highlighting the use of whole-cell systems like Baker's Yeast and isolated enzymes.
-
Organocatalysts: Exploring the potential of metal-free small molecules for transfer hydrogenation.
Metal-Based Catalysis: Asymmetric Hydrogenation with Ru-BINAP
Transition metal catalysis, particularly asymmetric hydrogenation using ruthenium complexes with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a powerful and widely used method for the enantioselective reduction of β-keto esters.[1][2]
Mechanism of Ru-BINAP Catalyzed Hydrogenation
The mechanism of Ru-BINAP catalyzed hydrogenation of β-keto esters is believed to proceed through an outer-sphere mechanism.[1][3] The key steps involve the formation of a ruthenium hydride species, coordination of the ketone substrate to the metal center, and subsequent insertion of the carbonyl group into the Ru-H bond via a six-membered transition state. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer in excess.[2]
References
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ethyl 2-hydroxycyclohexanecarboxylate
As professionals in research and development, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including their final disposal. Ethyl 2-hydroxycyclohexanecarboxylate, a common laboratory reagent, requires meticulous handling from acquisition to disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven best practices.
Hazard Characterization: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. This compound is not acutely toxic, but it possesses hazards that mandate its treatment as a regulated chemical waste. It is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.
Disposal protocols are not arbitrary; they are directly derived from a chemical's hazard profile. Disposing of this compound down the drain is prohibited as it is not readily biodegradable and can be harmful to aquatic life.[1] Regular trash disposal is also forbidden because its combustible nature poses a fire risk and its chemical properties are incompatible with landfill environments.[2]
Table 1: Key Safety & Physical Properties of this compound
| Property | Value | Significance for Disposal |
| GHS Pictogram | GHS07 (Harmful)[3] | Indicates potential for skin, eye, and respiratory irritation. |
| Hazard Statements | H227, H315, H319, H335[3] | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Flash Point | > 100 °C / 212 °F[3] | Classified as a combustible liquid, requiring storage away from ignition sources. |
| Physical Form | Liquid[3] | Requires liquid-tight, compatible containers for waste accumulation. |
| Solubility | Low water solubility[4] | Prohibits sewer disposal as it will not dilute and can harm aquatic ecosystems. |
Pre-Disposal Operations: Segregation and Accumulation
Proper disposal begins long before the waste leaves your facility. It starts with systematic collection and storage in the laboratory, a process governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
Satellite Accumulation Areas (SAA)
Laboratories that generate hazardous waste must establish one or more SAAs.[2][8] These are designated locations at or near the point of generation for the collection of hazardous waste.
-
Location: The SAA must be under the direct control of laboratory personnel.[6]
-
Capacity: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste.[8]
-
Time Limit: Partially filled, properly sealed containers may remain in an SAA for up to one year.[2] Once a container is full, it must be moved to the central accumulation area within three days.[2]
Container Selection and Management
The choice of waste container is critical to prevent leaks and reactions.
-
Chemical Compatibility: Use containers made of materials that do not react with or degrade from contact with esters. Borosilicate glass or high-density polyethylene (HDPE) containers are suitable. Never use metal containers for acidic or basic waste streams.[2][6]
-
Condition and Closure: The container must be in good condition, free from cracks or deterioration, and equipped with a secure, leak-proof screw cap.[2]
-
Headspace: Do not fill containers beyond 90% capacity to allow for vapor expansion.[6]
-
Segregation: Critically, do not mix incompatible waste streams. Store waste containers of this compound separately from strong oxidizing agents, acids, and bases to prevent violent reactions.[2]
Step-by-Step Disposal Protocol
This protocol outlines the direct actions required to dispose of this compound waste safely.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical waste, at a minimum, don:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles[9]
-
A standard laboratory coat
Step 2: Waste Collection
-
Unused or Waste Product: Carefully pour the liquid waste into your designated hazardous waste container located in the SAA. Use a funnel to prevent spills.
-
Contaminated Labware: For disposable items like pipette tips or wipes contaminated with the chemical, place them in a separate, clearly labeled container for solid chemical waste.
-
Empty Reagent Bottles: The original container is not considered "empty" until it has been properly rinsed. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[10] Subsequent rinses of non-acutely toxic chemicals can typically be drain-disposed, but always check institutional policies.
Step 3: Labeling the Waste Container Proper labeling is a strict regulatory requirement.[8] Each waste container must be labeled with the following information as soon as the first drop of waste is added:
-
The full chemical name: "this compound" (Avoid abbreviations or formulas)
-
A clear indication of the hazards (e.g., "Combustible," "Irritant," or the corresponding GHS pictograms)[8]
-
The name and location of the generating laboratory[2]
Step 4: Secure Storage in the SAA
-
Keep the waste container tightly sealed at all times, except when adding waste.[10]
-
Store the container in the designated SAA, ensuring it is segregated from incompatible materials.[2]
-
It is best practice to use secondary containment (such as a plastic tub) for all liquid hazardous waste containers.[10]
Step 5: Arranging for Final Disposal
-
Chemical waste disposal must be handled by a licensed professional waste disposal service.[11][12]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They will manage the process of transferring the waste from your lab's SAA to the facility's central accumulation area and coordinate with the licensed disposal vendor.
Emergency Procedures for Spills
Accidents can happen, and a clear response plan is essential.
-
Small Spills (<50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill using an inert absorbent material like vermiculite, cat litter, or sand.[13]
-
Do not use paper towels for anything other than very minor spills, as this can increase the surface area and fire risk.
-
Scoop the contaminated absorbent material into a container, seal it, and label it as hazardous waste for disposal.[13]
-
-
Large Spills (>50 mL):
-
Evacuate the immediate area.
-
If the substance is volatile or in a poorly ventilated area, evacuate the entire lab and prevent re-entry.
-
Immediately notify your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Caption: Disposal workflow for this compound.
References
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-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Maine Secretary of State. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. [Link]
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A Strategic Guide to Personal Protective Equipment for Handling Ethyl 2-hydroxycyclohexanecarboxylate
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 2-hydroxycyclohexanecarboxylate, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). As there are multiple isomers of this compound with varying hazard profiles, this document synthesizes data from available Safety Data Sheets (SDS) for closely related structures to establish a comprehensive and conservative safety protocol. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a secure laboratory environment.
Immediate Safety Concerns & Hazard Assessment
Before handling this compound, a thorough understanding of its potential hazards is essential. Based on data for structurally similar compounds, this chemical should be treated with caution.[1]
Key Hazards Include:
-
Flammability: Some analogous compounds are flammable liquids and vapors. All handling should be conducted away from open flames, sparks, and other ignition sources.[2]
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.
-
Corrosivity: Can cause severe skin burns and eye damage.
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Genetic Defects: Suspected of causing genetic defects.
Given these significant risks, a multi-faceted approach to PPE is not merely recommended, but required. All laboratory personnel must be trained on the specific hazards and the appropriate protective measures before commencing any work.[4][5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be based on a comprehensive risk assessment of the procedures to be performed. The following recommendations are based on a conservative evaluation of the available hazard data.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure, and some analogs of this compound are toxic upon dermal absorption. Therefore, the selection of appropriate chemical-resistant gloves is critical.
-
Glove Material: Nitrile gloves are a suitable initial choice, offering protection against a range of chemicals, including oils, greases, and some solvents.[7][8][9] However, for prolonged or high-exposure tasks, neoprene or butyl rubber gloves may offer superior protection against a wider array of chemicals.[8][10] It is imperative to consult a chemical resistance chart from the glove manufacturer for specific breakthrough times.
-
Glove Thickness: A thicker glove generally provides greater chemical resistance.[8][10] For handling this compound, a glove thickness of at least 8 mils (0.2 mm) is recommended.
-
Double Gloving: For procedures with a high risk of splashing or for handling larger quantities, wearing two pairs of gloves is a prudent measure.[11][12] This allows for the safe removal of the outer glove in case of contamination, without exposing the skin.[12]
Table 1: Glove Selection Guide
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | General laboratory use, handling small quantities. | Good balance of chemical resistance and dexterity.[7][8] |
| Neoprene | Handling larger quantities, potential for splashing. | Offers protection against a broad range of chemicals, including acids and alcohols.[8][10] |
| Butyl Rubber | High-risk procedures, handling concentrated solutions. | Excellent resistance to a wide variety of chemicals.[8] |
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound and its analogs can cause severe eye damage, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For low-volume, low-risk procedures, safety glasses that meet ANSI Z87.1 standards are the minimum requirement.
-
Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes must be worn.[13]
-
Face Shield: In conjunction with chemical splash goggles, a face shield is required when handling larger quantities or during procedures with a significant risk of splashing.[13]
Body Protection: Preventing Skin Contact
To prevent accidental skin contact, appropriate laboratory attire and protective clothing are essential.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.
-
Chemical-Resistant Apron: When handling larger volumes or in situations with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large spill or for emergency response, a chemical-resistant suit may be necessary.
Respiratory Protection: Safeguarding Against Inhalation
Inhalation of vapors or aerosols can be toxic. Therefore, engineering controls and, if necessary, respiratory protection must be employed.
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize the concentration of airborne contaminants.[5][14]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA regulations.[2]
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound will further mitigate risks.
Pre-Operational Checklist
-
Review the SDS: Always consult the most current Safety Data Sheet for the specific isomer of this compound being used.
-
Inspect PPE: Before each use, thoroughly inspect all PPE for any signs of damage or degradation.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Locate Safety Equipment: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment in the correct order (e.g., gown, then gloves, then eye protection).
-
Work in a Fume Hood: Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.[5][14]
-
Use Appropriate Tools: Utilize non-sparking tools for transfers to prevent ignition of flammable vapors.
-
Keep Containers Closed: Keep containers of this compound tightly sealed when not in use.[2]
-
Grounding and Bonding: For larger containers, use proper grounding and bonding techniques to prevent static discharge.[2]
-
Avoid Inhalation and Contact: Do not breathe vapors and avoid all contact with skin and eyes.[15]
Disposal Plan: Responsible Waste Management
Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety.
Chemical Waste
-
This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Consult your institution's hazardous waste disposal guidelines for specific procedures. Do not dispose of this chemical down the drain.[15]
Contaminated PPE
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of used gloves in a designated hazardous waste container.[13]
-
Gowns and Aprons: Contaminated disposable gowns and aprons should be placed in a sealed bag and disposed of as hazardous waste.[13]
-
Reusable PPE: Decontaminate and clean reusable PPE according to the manufacturer's instructions before reuse.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][14][16] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][14][16] Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air.[2][14] If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[2][16] Rinse the mouth with water.[14] Seek immediate medical attention.[2]
-
Spill: Evacuate the area. For small spills, use an inert absorbent material and collect it in a sealed container for disposal. For large spills, contact your institution's emergency response team.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: Logical flow for PPE selection for this compound.
References
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U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
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U.S. Occupational Safety and Health Administration. OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. [Link]
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U.S. Occupational Safety and Health Administration. OSHA Standards to Know Before Starting Your Lab. [Link]
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U.S. Department of Health and Human Services. OSHA Standards for Biological Laboratories. [Link]
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Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]
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Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
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WorkSafe GEAR Australia. Are Nitrile Gloves Chemical Resistant? [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
